11-Ketotestosterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMRQZHJLJSBO-XQALERBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036499, DTXSID20859491 | |
| Record name | 11-Ketotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-35-2, 87583-72-0 | |
| Record name | 11-Ketotestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Ketotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Ketotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-KETOTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF38W1A85U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Emergence of a Potent Androgen: A Technical Guide to 11-Ketotestosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long recognized as the principal androgen in teleost fish, 11-ketotestosterone (11-KT) is now emerging as a significant and potent androgen in humans with implications for a range of physiological and pathophysiological states. This technical guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, and physiological roles of 11-KT. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding and further investigation of this non-aromatizable androgen.
Introduction: The Discovery of a Primary Androgen
First identified in the plasma of sockeye salmon (Oncorhynchus nerka) in 1960 by Idler, Schmidt, and Ronald, this compound (11-KT) was established as the primary androgen responsible for male secondary sexual characteristics in many teleost fish.[1][2][3] For decades, its significance was thought to be confined to aquatic vertebrates. However, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have unveiled its presence and potent activity in humans.[4][5] This potent, non-aromatizable androgen is now implicated in various human conditions, including adrenarche, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC), making it a molecule of high interest for endocrine and cancer research.
Unlike testosterone, 11-KT cannot be converted to estrogens by the enzyme aromatase, meaning its biological effects are purely androgenic. Its potency as an agonist for the human androgen receptor (AR) is comparable to that of testosterone and, in some contexts, even dihydrotestosterone (DHT). This guide delves into the core technical details surrounding 11-KT, providing a foundational resource for its study and therapeutic targeting.
Biosynthesis of this compound
This compound is synthesized from precursor androgens through enzymatic reactions primarily occurring in the gonads and adrenal glands. Two main pathways have been identified, originating from testosterone and androstenedione, respectively.
Synthesis from Testosterone
The primary pathway for 11-KT synthesis involves the conversion of testosterone. This is a two-step process:
-
11β-Hydroxylation: Testosterone is first converted to 11β-hydroxytestosterone (11-OHT) by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). This enzyme is predominantly expressed in the adrenal glands.
-
11-Oxidation: Subsequently, 11-OHT is converted to 11-KT by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).
Synthesis from Androstenedione
An alternative pathway begins with androstenedione (A4):
-
11β-Hydroxylation: Androstenedione is converted to 11β-hydroxyandrostenedione (11-OHA4) by CYP11B1.
-
11-Oxidation: 11-OHA4 is then converted to 11-ketoandrostenedione (11-KA4) by HSD11B2.
-
17-Ketoreduction: Finally, 11-KA4 is converted to 11-KT by an aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5.
The following diagram illustrates the biosynthetic pathways of this compound.
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its biological effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The activated AR-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological and pathological effects of androgens.
Competitive whole-cell binding assays have demonstrated that 11-KT and its 5α-reduced metabolite, 11-ketodihydrotestosterone (11-KDHT), bind to the human AR with affinities similar to testosterone and DHT.
The signaling pathway is depicted in the following diagram.
Quantitative Data Summary
This section summarizes key quantitative data related to the androgenic activity of 11-KT and its circulating levels.
Table 1: Comparative Androgen Receptor Binding Affinities and Potencies
| Compound | Relative Binding Affinity (vs. Mibolerone) | Relative Potency (vs. Mibolerone) | Ki (nM) |
| Mibolerone | 100 | 100 | 0.38 |
| Dihydrotestosterone (DHT) | 104.7 | 110.2 | 22.7 |
| 11-Ketodihydrotestosterone (11-KDHT) | Not Reported | Not Reported | 20.4 |
| Testosterone (T) | Not Reported | Not Reported | 34.3 |
| This compound (11-KT) | Not Reported | Not Reported | 80.8 |
Data compiled from studies using competitive whole-cell binding assays with the human androgen receptor. The Ki values indicate that while the synthetic androgen Mibolerone has the highest affinity, 11-KDHT and DHT have similar high affinities, followed by testosterone and 11-KT.
Table 2: Circulating Concentrations of this compound and Testosterone
| Species/Condition | This compound (nmol/L) | Testosterone (nmol/L) | Notes |
| Human (Men) | Similar levels to women | >20 times higher than women | Plasma levels show no sexual dimorphism for 11-KT. |
| Human (Women) | Similar to testosterone | Similar to 11-KT | 11-KT is a major androgen in women. |
| Prepubertal Children (Premature Adrenarche) | Significantly elevated | Significantly elevated | 11-KT is the dominant circulating androgen during adrenarche. |
| Castration-Resistant Prostate Cancer Patients | 0.03 - 2.39 (Median: 0.39) | < 0.5 | 11-KT is the predominant active androgen. |
| Sockeye Salmon (Post-spawned Male) | ~0.4 (12 µ g/100 ml) | Not Reported | Initial discovery and quantification. |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound. This section outlines key experimental protocols.
Quantification of this compound in Plasma/Serum
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurate quantification of steroid hormones.
Protocol Outline:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma/serum samples on ice.
-
Add an internal standard (e.g., deuterated 11-KT).
-
Precipitate proteins using a suitable solvent (e.g., acetonitrile).
-
Centrifuge to pellet proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge to remove interfering substances.
-
Elute the steroids with an appropriate solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid).
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Heated electrospray ionization (HESI) in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Specific precursor-to-product ion transitions for 11-KT and the internal standard are monitored.
-
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of 11-KT in the samples.
-
The following diagram provides a workflow for the quantification of 11-KT using LC-MS/MS.
References
- 1. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Frontiers | Adrenal gland involvement in this compound production analyzed using LC-MS/MS [frontiersin.org]
- 5. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 11-Ketotestosterone in Human Adrenal Gland Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in steroid hormone analysis have brought to light the significant role of 11-oxygenated androgens, particularly 11-ketotestosterone (11-KT), in human physiology and pathophysiology. Traditionally considered the primary androgen in fish, 11-KT is now recognized as a potent androgen in humans, with the adrenal gland being the principal source of its precursors. This technical guide provides an in-depth overview of the biosynthesis, metabolism, signaling, and clinical relevance of 11-KT in the context of human adrenal gland function, tailored for researchers, scientists, and drug development professionals.
Biosynthesis and Metabolism of this compound
The production of 11-KT in humans is a multi-step process involving enzymes located in both the adrenal glands and peripheral tissues. The adrenal cortex, specifically the zona fasciculata and zona reticularis, is the primary site for the synthesis of 11-KT precursors from cholesterol.
There are two main pathways for the biosynthesis of 11-KT:
-
From Testosterone: The adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1) catalyzes the conversion of testosterone to 11β-hydroxytestosterone (11-OHT). Subsequently, 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), primarily found in peripheral tissues, converts 11-OHT to 11-KT.[1][2][3]
-
From Androstenedione (A4): Androstenedione is first converted to 11β-hydroxyandrostenedione (11-OHA4) by CYP11B1 in the adrenal gland.[1][3] 11-OHA4 is then converted to 11-ketoandrostenedione (11-KA4) by HSD11B2 in peripheral tissues. Finally, aldo-keto reductase family 1 member C3 (AKR1C3), present in various tissues including the adrenal gland, catalyzes the conversion of 11-KA4 to 11-KT.
The adrenal gland is crucial for the initial 11-hydroxylation step due to the high expression of CYP11B1. However, the final conversion to the potent androgen 11-KT largely occurs in peripheral tissues where HSD11B2 and AKR1C3 are expressed.
Signaling Pathways
The signaling pathways for the biosynthesis of this compound involve a series of enzymatic conversions primarily initiated in the adrenal gland and completed in peripheral tissues. The following diagram illustrates these pathways.
Quantitative Data on this compound and its Precursors
The circulating levels of 11-KT and its precursors can vary significantly between healthy individuals and those with adrenal disorders. The following tables summarize the available quantitative data.
Table 1: Circulating Levels of this compound and Precursors in Healthy Adults
| Steroid | Men (nmol/L) | Women (nmol/L) | Reference |
| 11β-hydroxyandrostenedione (11-OHA4) | 8.69 ± 2.88 | 7.72 ± 2.85 | |
| This compound (11-KT) | Similar to women | Similar to men | |
| Testosterone | ~22-fold higher than women | - |
Table 2: Circulating Levels of this compound in Adrenal Disorders
| Condition | This compound Levels | Reference |
| Congenital Adrenal Hyperplasia (21-hydroxylase deficiency) | On average three times higher than controls | |
| Congenital Adrenal Hyperplasia (11β-hydroxylase deficiency) | Low levels expected | |
| Polycystic Ovary Syndrome (PCOS) | Significantly elevated in some patients |
Table 3: Effects of ACTH Stimulation on 11-Oxygenated Androgens
| Steroid | Response to ACTH/CRH Stimulation | Reference |
| 11β-hydroxytestosterone (11-OHT) | Significantly higher after stimulation | |
| This compound (11-KT) | No significant difference before and after stimulation |
Experimental Protocols
Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of steroid hormones, including 11-KT.
Experimental Workflow:
Protocol:
-
Sample Preparation: Serum samples are subjected to protein precipitation, often using acetonitrile or methanol, to remove interfering proteins.
-
Solid Phase Extraction (SPE): The supernatant is then passed through an SPE cartridge to isolate and concentrate the steroids.
-
Elution and Reconstitution: The steroids are eluted from the SPE cartridge, and the eluent is evaporated to dryness. The residue is reconstituted in a solvent suitable for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. Separation is achieved on a C18 or similar column, and detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 11-KT and its internal standard are monitored for quantification.
Androgen Receptor (AR) Transactivation Assay
This assay is used to determine the biological activity of androgens like 11-KT by measuring their ability to activate the androgen receptor.
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-1) is cultured and co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a luciferase gene.
-
Hormone Treatment: The transfected cells are then treated with varying concentrations of 11-KT or other androgens.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is proportional to the activation of the androgen receptor. The results are typically expressed as a fold-induction over the vehicle control.
Clinical Significance of this compound
The measurement of 11-KT is gaining clinical importance in the diagnosis and management of various adrenal and androgen-related disorders.
-
Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency, the most common form of CAH, there is a significant accumulation of precursors that are shunted into the androgen synthesis pathway, leading to elevated levels of 11-KT. Conversely, in 11β-hydroxylase deficiency, 11-KT levels are expected to be low. This makes 11-KT a potentially valuable biomarker for differentiating between different forms of CAH.
-
Polycystic Ovary Syndrome (PCOS): A significant subset of women with PCOS exhibit elevated levels of 11-KT, often in the absence of elevated testosterone. This suggests that adrenal androgen excess, specifically of 11-oxygenated androgens, plays a role in the pathophysiology of PCOS in these individuals.
-
Premature Adrenarche: Elevated levels of 11-KT have been observed in children with premature adrenarche, indicating its contribution to the early onset of pubic hair and other signs of androgen excess.
-
Prostate Cancer: In castration-resistant prostate cancer, where testicular androgen production is suppressed, the adrenal gland can become a significant source of androgens that drive tumor growth. 11-KT has been identified as a key adrenal-derived androgen in this context.
Conclusion
This compound is an emerging and potent androgen with significant implications for human adrenal gland function and related pathologies. Its biosynthesis, primarily initiated in the adrenal glands and completed in peripheral tissues, highlights a complex interplay between different organs in regulating androgen balance. The ability to accurately measure 11-KT using advanced techniques like LC-MS/MS is crucial for understanding its physiological roles and for its application as a clinical biomarker. For researchers and drug development professionals, targeting the enzymes involved in 11-KT synthesis presents a novel therapeutic avenue for a range of androgen-dependent conditions. Further research into the regulation and tissue-specific actions of 11-KT will undoubtedly provide deeper insights into adrenal endocrinology and open new possibilities for targeted therapies.
References
- 1. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenal gland involvement in this compound production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adrenal gland involvement in this compound production analyzed using LC-MS/MS [frontiersin.org]
The Androgenic Potency of 11-Ketotestosterone: A Technical Guide to its Mechanism of Action via the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is an oxidized and potent androgen that has emerged as a significant player in both physiological and pathological contexts, including castration-resistant prostate cancer (CRPC). Unlike testosterone, 11-KT is a non-aromatizable androgen, meaning its effects are purely androgenic. This technical guide provides an in-depth analysis of the mechanism of action of 11-KT through the androgen receptor (AR), presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action: Androgen Receptor Binding and Transactivation
The biological effects of 11-KT are mediated through its binding to and activation of the androgen receptor, a ligand-activated transcription factor.[1] The canonical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), subsequent dimerization, and translocation into the nucleus.[2][3] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter and enhancer regions of target genes, thereby modulating their transcription.[2][3]
Signaling Pathway
Quantitative Analysis of this compound Activity
Competitive binding assays and transactivation studies have been employed to quantify the interaction of 11-KT with the human androgen receptor and to compare its potency with other endogenous androgens.
Androgen Receptor Binding Affinity
The binding affinity of 11-KT to the human AR has been determined through competitive whole-cell binding assays. These studies reveal that 11-KT binds to the AR with an affinity comparable to that of testosterone (T).
| Compound | Inhibition Constant (Ki) (nM) |
| This compound (11-KT) | 80.8 |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 |
| Testosterone (T) | 34.3 |
| Dihydrotestosterone (DHT) | 22.7 |
| Mibolerone (Mib) | 0.38 (Kd) |
| Table 1: Comparative binding affinities of various androgens to the human androgen receptor. Data from Pretorius et al. (2016). |
Transactivation Potency and Efficacy
Transactivation assays using reporter genes under the control of AREs demonstrate that 11-KT is a potent and efficacious agonist of the human AR. Its potency and efficacy are comparable to that of testosterone.
| Compound | Relative Agonist Potency (vs. Mibolerone) | Relative Efficacy (vs. Mibolerone) |
| This compound (11-KT) | Comparable to T | Comparable to T |
| 11-Ketodihydrotestosterone (11-KDHT) | Comparable to DHT | Comparable to DHT |
| Testosterone (T) | - | - |
| Dihydrotestosterone (DHT) | - | - |
| Table 2: Relative agonist potency and efficacy of 11-KT compared to other androgens. Data from Pretorius et al. (2016). |
Downstream Effects: Regulation of Androgen Receptor Target Genes
Upon activation by 11-KT, the androgen receptor modulates the expression of a suite of target genes. Studies in androgen-dependent prostate cancer cell lines, such as LNCaP and VCaP, have confirmed that 11-KT induces the expression of well-established AR-regulated genes.
Known 11-KT Regulated Genes:
-
KLK3 (Prostate-Specific Antigen - PSA): A key biomarker for prostate cancer, its expression is upregulated by 11-KT.
-
TMPRSS2 (Transmembrane Protease, Serine 2): Involved in prostate carcinogenesis, its expression is induced by 11-KT.
-
FKBP5 (FK506-Binding Protein 5): A co-chaperone of the AR, its expression is upregulated by 11-KT.
Furthermore, transcriptomic analyses have identified a broader set of genes regulated by 11-KT. In CV1-ARLuc cells, 11-KT and testosterone were found to stimulate 41 of the 50 most highly upregulated genes, including SERPINA5, FKBP5, SGK1, FOLR1, and RHOU.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the interaction of 11-KT with the androgen receptor.
Competitive Androgen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound (e.g., 11-KT) for the AR by measuring its ability to compete with a radiolabeled androgen.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture COS-1 cells in appropriate media.
-
Transiently transfect the cells with an AR expression vector (e.g., pSVARo) using a suitable transfection reagent.
-
-
Whole-Cell Binding Assay:
-
Plate the transfected cells in multi-well plates.
-
Incubate the cells with a constant concentration of a radiolabeled AR agonist (e.g., 0.2 nM [³H]-Mibolerone) in the absence or presence of increasing concentrations of unlabeled competitor steroids (e.g., 11-KT, T, DHT).
-
Incubate for 16-24 hours to reach equilibrium.
-
-
Separation and Quantification:
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay for AR Transactivation
This assay measures the ability of a compound to activate the transcriptional activity of the AR.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., PC-3, which has low endogenous AR expression) in appropriate media.
-
Co-transfect the cells with three plasmids:
-
An AR expression vector (e.g., pCMV-hAR).
-
A reporter plasmid containing a luciferase gene downstream of androgen response elements (e.g., pARE-Luc).
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with serial dilutions of the test compound (e.g., 11-KT) and a reference agonist (e.g., DHT). Include a vehicle control.
-
-
Incubation and Cell Lysis:
-
Incubate the cells for 24 hours to allow for gene expression.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and calculate the half-maximal effective concentration (EC50) value.
-
Conclusion
This compound is a bona fide androgen that exerts its effects through the androgen receptor with a potency and efficacy comparable to testosterone. Its non-aromatizable nature makes it a pure androgen, and its significant presence in conditions like castration-resistant prostate cancer highlights its clinical relevance. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and target the androgen receptor signaling axis. Further investigation into the full spectrum of 11-KT-regulated genes and its role in various physiological and pathological states is warranted.
References
11-Ketotestosterone: Expanding Physiological Roles Beyond Reproduction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
11-Ketotestosterone (11-KT), a potent androgen primarily recognized for its critical role in male fish reproduction, is emerging as a significant bioactive steroid in mammals, including humans, with a spectrum of physiological functions extending beyond the reproductive axis. This technical guide provides an in-depth exploration of the non-reproductive roles of 11-KT, focusing on its involvement in the stress response, immune modulation, metabolism, and growth and development. We consolidate quantitative data, detail key experimental methodologies, and provide visual representations of signaling pathways and experimental workflows to support further research and therapeutic development.
Introduction
Historically characterized as the principal androgen in teleost fish, this compound (11-KT) is an 11-oxygenated C19 steroid that has garnered increasing attention for its physiological relevance in mammals.[1][2] Unlike testosterone, which is predominantly of gonadal origin, 11-KT is synthesized in both the adrenal glands and the gonads, contributing significantly to the circulating androgen pool, particularly in women and children.[2][3][4] Its unique metabolic pathway and potent androgenic activity, comparable to that of testosterone, underscore its potential involvement in a variety of physiological and pathophysiological processes beyond reproduction. This guide aims to provide a comprehensive technical overview of the non-reproductive functions of 11-KT, offering a valuable resource for researchers, scientists, and drug development professionals.
Biosynthesis of this compound
The synthesis of 11-KT involves a multi-step enzymatic process that can originate from either testosterone or androstenedione. The key enzymes involved are cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). In humans, CYP11B1 is primarily expressed in the adrenal glands, while HSD11B2 is found in various tissues, including the gonads.
There are two main pathways for 11-KT biosynthesis:
-
From Testosterone: Testosterone is first hydroxylated to 11β-hydroxytestosterone (11-OHT) by CYP11B1. Subsequently, 11-OHT is oxidized to 11-KT by HSD11B2.
-
From Androstenedione: Androstenedione is converted to 11β-hydroxyandrostenedione (11-OHA4) by CYP11B1, which is then converted to 11-ketoandrostenedione (11-KA4) by HSD11B2. Finally, 11-KA4 can be converted to 11-KT.
Biosynthesis pathways of this compound.
Physiological Functions Beyond Reproduction
Stress Response
11-KT has been shown to modulate the activity of the hypothalamic-pituitary-interrenal (HPI) axis, the fish equivalent of the mammalian hypothalamic-pituitary-adrenal (HPA) axis, which is central to the stress response. Studies in zebrafish have demonstrated that exposure to 11-KT can alter whole-body cortisol levels, the primary stress hormone in fish. Specifically, 11-KT exposure has been observed to increase resting cortisol levels in males and enhance the cortisol stress response in females. This suggests a complex and sex-specific role of 11-KT in modulating the physiological response to stressors.
Immune Modulation
The interplay between androgens and the immune system is a well-established area of research. While testosterone is often considered immunosuppressive, the specific role of 11-KT is still being elucidated. Some studies in fish have not found a direct relationship between circulating 11-KT concentrations and various immune parameters, suggesting that the immunocompetence handicap hypothesis may not be universally applicable across all vertebrates. However, the potent androgenic nature of 11-KT suggests it likely interacts with androgen receptors on immune cells, warranting further in-vitro investigation into its effects on macrophage and lymphocyte function.
Growth and Development
Emerging evidence points to a role for 11-KT in growth and development, particularly in skeletal maturation. Elevated levels of 11-KT have been associated with advanced bone age in certain clinical conditions, suggesting it may act as a potent androgen influencing skeletal development. This effect is likely mediated through the activation of androgen receptors in bone tissue, which can promote osteogenic differentiation.
Metabolism
Androgens are known to influence metabolism, and 11-KT is no exception. While it is described as weakly anabolic compared to testosterone, it is thought to play a role in preventing muscle breakdown. Its production in key metabolic organs like the adrenal glands and its potent androgenic activity suggest a potential role in regulating metabolic processes in tissues such as liver, adipose, and muscle. In porcine models, 11-KT has been shown to induce endothelial nitric oxide synthase (eNOS), suggesting a role in cardiovascular function.
Quantitative Data Summary
The following tables summarize key quantitative data related to the non-reproductive functions of 11-KT.
Table 1: Circulating Levels of this compound in Humans
| Population | 11-KT Concentration (ng/dL) | Reference |
| Healthy Men (15-18 years) | 36.5 (median); 14.0-91.3 (90% range) | |
| Healthy Women (15-18 years) | 29.1 (median); 11.0-75.1 (90% range) | |
| Men with CRPC | 0.39 nmol/L (median); 0.03–2.39 nmol/L (range) | |
| Patient with Wiedemann-Steiner Syndrome and advanced bone age | 26.3 - 33.8 |
Table 2: Relative Androgenic Activity
| Androgen | Relative Potency (compared to Testosterone) | Reference |
| This compound | Similar | |
| Dihydrotestosterone (DHT) | More potent |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 11-KT's non-reproductive functions.
Quantification of this compound
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurate quantification of steroid hormones.
-
Sample Preparation:
-
Plasma or serum samples are subjected to protein precipitation using a solvent like acetonitrile.
-
The supernatant is then purified using solid-phase extraction (SPE) to isolate the steroid fraction.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
A C18 reverse-phase column is typically used to separate 11-KT from other steroids based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Multiple reaction monitoring (MRM) is used for specific and sensitive detection of 11-KT and its internal standard.
-
LC-MS/MS workflow for 11-KT quantification.
Androgen Receptor Activation Assay
Method: Luciferase Reporter Assay
This assay measures the ability of a compound to activate the androgen receptor (AR).
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293, PC-3) is cultured in androgen-depleted medium.
-
Cells are co-transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen response element (ARE).
-
-
Treatment and Lysis:
-
Transfected cells are treated with varying concentrations of 11-KT or other androgens.
-
After incubation, the cells are lysed to release the luciferase enzyme.
-
-
Luminescence Measurement:
-
A luciferase substrate is added to the cell lysate.
-
The resulting luminescence, which is proportional to AR activation, is measured using a luminometer.
-
Luciferase reporter assay workflow.
In Vitro Immune Cell Function Assay
Method: Macrophage Polarization and Cytokine Analysis
This protocol assesses the effect of 11-KT on macrophage activation.
-
Macrophage Differentiation:
-
Monocytes (e.g., from human peripheral blood or THP-1 cell line) are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
-
Treatment:
-
Differentiated macrophages are treated with 11-KT in the presence or absence of polarizing stimuli (e.g., LPS and IFN-γ for M1, IL-4 for M2).
-
-
Analysis:
-
Gene Expression: RNA is extracted, and qPCR is performed to measure the expression of M1 (e.g., TNF-α, IL-6) and M2 (e.g., Arginase-1, CD206) marker genes.
-
Cytokine Secretion: The concentration of cytokines in the culture supernatant is measured by ELISA.
-
In Vitro Osteoblast Differentiation Assay
Method: Mineralization Assay
This protocol evaluates the effect of 11-KT on osteoblast function.
-
Cell Culture:
-
Osteoblast precursor cells (e.g., MC3T3-E1) are cultured in osteogenic differentiation medium.
-
-
Treatment:
-
Cells are treated with varying concentrations of 11-KT.
-
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.
-
Mineralization: After several weeks of culture, the formation of mineralized nodules is assessed by Alizarin Red S staining.
-
Signaling Pathways
11-KT exerts its effects primarily through the canonical androgen receptor signaling pathway.
Canonical androgen receptor signaling pathway for 11-KT.
Conclusion and Future Directions
The expanding body of research on this compound reveals its multifaceted role in vertebrate physiology, extending far beyond its initial characterization as a fish reproductive hormone. Its involvement in the stress response, immune function, growth, and metabolism in mammals highlights its potential as a diagnostic biomarker and a therapeutic target for a range of conditions. The experimental protocols and data presented in this guide provide a foundation for further investigation into the non-reproductive functions of this potent androgen. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse effects and exploring its clinical relevance in various human diseases.
References
- 1. A direct effect of testosterone on muscle cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro human hepatocyte-based experimental systems for the evaluation of human drug metabolism, drug-drug interactions, and drug toxicity in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 11-Ketotestosterone: An In-Depth Technical Guide to its Biosynthesis from Adrenal Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is emerging as a significant androgen in human physiology and pathophysiology. While historically recognized as the primary androgen in teleost fish, recent advancements in analytical techniques have revealed its substantial presence and potent activity in humans.[1][2] Unlike testosterone, which is predominantly of gonadal origin in males, 11-KT is primarily synthesized from adrenal precursors, making it a key player in conditions of adrenal androgen excess and a potential therapeutic target.[3][4] This technical guide provides a comprehensive overview of the biosynthetic pathways of this compound from adrenal precursors, detailing the enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies.
Biosynthetic Pathways of this compound
The adrenal cortex, specifically the zona reticularis, is the primary source of C19 steroid precursors for 11-KT synthesis.[5] The biosynthesis of 11-KT from these adrenal androgens occurs through two principal pathways, originating from androstenedione (A4) and testosterone (T), respectively. These pathways involve a series of enzymatic conversions in both the adrenal gland and peripheral tissues.
Pathway 1: From Androstenedione (A4)
This pathway represents the major route for 11-KT production.
-
11β-Hydroxylation of Androstenedione: The initial and rate-limiting step is the conversion of androstenedione (A4) to 11β-hydroxyandrostenedione (11-OHA4). This reaction is catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) , which is predominantly expressed in the adrenal gland.
-
Oxidation to 11-Ketoandrostenedione: 11-OHA4 is then oxidized to 11-ketoandrostenedione (11-KA4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) . This conversion primarily occurs in peripheral tissues.
-
Reduction to this compound: The final step is the reduction of 11-KA4 to this compound (11-KT). This reaction is catalyzed by aldo-keto reductase family 1 member C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5.
Pathway 2: From Testosterone (T)
A secondary, less prominent pathway to 11-KT involves the direct conversion of testosterone.
-
11β-Hydroxylation of Testosterone: Testosterone (T) can be directly hydroxylated to form 11β-hydroxytestosterone (11-OHT) by CYP11B1 in the adrenal gland.
-
Oxidation to this compound: 11-OHT is subsequently oxidized to 11-KT by HSD11B2 in peripheral tissues.
Key Enzymes in this compound Biosynthesis
The efficient synthesis of 11-KT is dependent on the coordinated action of three key enzymes:
-
CYP11B1 (11β-hydroxylase): A mitochondrial cytochrome P450 enzyme primarily located in the adrenal cortex. Its expression and activity are regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) being the principal stimulator.
-
HSD11B2 (11β-hydroxysteroid dehydrogenase type 2): A microsomal enzyme responsible for the oxidation of 11β-hydroxysteroids. It is expressed in various tissues, including the kidneys, colon, and sweat glands.
-
AKR1C3 (Aldo-keto reductase family 1 member C3): A cytosolic NADP(H)-dependent oxidoreductase with broad substrate specificity. It plays a crucial role in the synthesis of potent androgens and is highly expressed in the prostate and adrenal glands.
Quantitative Data
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Product | Km (µM) | Vmax (relative activity) | Catalytic Efficiency (Vmax/Km) |
| AKR1C3 | 11-Ketoandrostenedione | This compound | - | - | ~8-fold higher than for Androstenedione |
| Androstenedione | Testosterone | - | - | - | |
| 5α-Androstanedione | Dihydrotestosterone | - | - | - | |
| HSD11B2 | 11β-Hydroxyandrostenedione | 11-Ketoandrostenedione | 0.77 (±0.07) | 1.73 (±0.48) | 2.25 |
| 11β-Hydroxytestosterone | This compound | 0.10 (±0.01) | 0.31 (±0.18) | 3.1 | |
| Cortisol | Cortisone | 0.38 (±0.02) | 0.03 (±0.001) | 0.08 |
Data compiled from multiple sources. Note: Direct comparative values for Vmax were not consistently available and are presented as relative efficiencies where possible.
Table 2: Circulating Steroid Hormone Levels in Healthy Adults (nmol/L)
| Steroid | Premenopausal Women | Postmenopausal Women | Men |
| This compound (11-KT) | 0.4 - 1.2 | 0.3 - 1.0 | 0.3 - 1.1 |
| 11-Ketoandrostenedione (11-KA4) | 1.0 - 3.5 | 0.8 - 3.0 | 1.0 - 3.2 |
| 11β-Hydroxyandrostenedione (11-OHA4) | 2.0 - 7.0 | 1.5 - 6.0 | 2.0 - 6.5 |
| Testosterone (T) | 0.5 - 2.5 | 0.3 - 1.5 | 10 - 35 |
| Androstenedione (A4) | 1.5 - 6.0 | 1.0 - 4.0 | 2.0 - 7.0 |
| Dehydroepiandrosterone (DHEA) | 5 - 25 | 2 - 15 | 5 - 25 |
Concentrations are approximate and can vary based on age, time of day, and analytical method.
Signaling Pathways and Regulation
The biosynthesis of 11-KT is intricately regulated at the transcriptional level of its key enzymes.
Regulation of CYP11B1
The expression of CYP11B1 is primarily under the control of the HPA axis. ACTH, released from the pituitary gland, binds to its receptor (MC2R) on adrenal cortical cells, activating the cAMP/PKA signaling cascade. This leads to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein) and the induction of steroidogenic factor-1 (SF-1), which in turn drive the transcription of the CYP11B1 gene.
Regulation of AKR1C3
The transcriptional regulation of AKR1C3 is complex and involves multiple transcription factors. The basal expression of AKR1C3 is maintained by members of the Sp family of transcription factors, particularly Sp1 and Sp3, which bind to GC-boxes in the promoter region. Additionally, androgen receptor (AR) signaling can influence AKR1C3 expression, creating a potential feed-forward loop in androgen synthesis.
Experimental Protocols
In Vitro Steroidogenesis Assay using H295R Cells
The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of adrenal androgens.
Materials:
-
H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS) and ITS+ supplement
-
24-well cell culture plates
-
Test compounds and controls (e.g., forskolin as a stimulator)
-
Cell viability assay kit (e.g., MTT or similar)
-
LC-MS/MS system for steroid analysis
Protocol:
-
Cell Culture: Maintain H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 24-well plates at an appropriate density and allow them to acclimate for 24 hours.
-
Exposure: Replace the medium with fresh medium containing the test compounds at various concentrations. Include appropriate solvent controls and positive/negative controls. Incubate for 48 hours.
-
Sample Collection: After the exposure period, collect the cell culture medium for steroid analysis.
-
Cell Viability: Assess cell viability in each well using a standard assay to account for any cytotoxic effects of the test compounds.
-
Steroid Analysis: Quantify the concentrations of this compound and its precursors in the collected medium using a validated LC-MS/MS method.
Quantification of Steroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroid hormones in biological matrices.
Protocol Overview:
-
Sample Preparation:
-
Internal Standard Spiking: Add a mixture of stable isotope-labeled internal standards to the serum or plasma samples to correct for matrix effects and variations in extraction efficiency.
-
Protein Precipitation: Precipitate proteins using a solvent such as methanol or acetonitrile.
-
Liquid-Liquid Extraction: Extract the steroids from the supernatant using an organic solvent like methyl tert-butyl ether (MTBE).
-
Derivatization (Optional): For enhanced sensitivity of some steroids, derivatization may be performed.
-
Reconstitution: Evaporate the organic solvent and reconstitute the dried extract in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 or similar column.
-
Use a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium fluoride to achieve chromatographic separation of the different steroid isomers.
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for each steroid and internal standard to ensure high selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of each steroid in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
-
Conclusion
The biosynthesis of this compound from adrenal precursors is a complex and highly regulated process involving key enzymes in both the adrenal gland and peripheral tissues. Understanding these pathways is crucial for elucidating the role of 11-KT in various physiological and pathological states. The methodologies outlined in this guide provide a framework for researchers to investigate the synthesis and regulation of this potent androgen, paving the way for the development of novel diagnostic and therapeutic strategies for androgen-related disorders. The continued study of 11-oxygenated androgens promises to reshape our understanding of androgen biology.
References
- 1. search.lib.asu.edu [search.lib.asu.edu]
- 2. Circulating 11-oxygenated androgens across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Significance of 11-Ketotestosterone in Vertebrates: A Technical Guide
Abstract
11-Ketotestosterone (11-KT) is a potent androgen whose evolutionary significance is marked by a fascinating divergence in its primary role across vertebrate lineages. Once considered predominantly the principal androgen in teleost fish, responsible for male sexual differentiation and reproductive behavior, recent advancements in analytical chemistry have resurrected its importance in mammals, including humans. In primates, 11-KT emerges as a major bioactive androgen of adrenal origin, playing a significant role in conditions of androgen excess. This guide provides an in-depth examination of the evolutionary history of 11-KT, its biosynthetic pathways, mechanism of action, and physiological roles across different vertebrate classes. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for professionals in research and drug development.
Introduction: The Evolution of Androgen Signaling
Vertebrate sexual characteristics are profoundly influenced by androgens, a class of steroid hormones. The evolution of androgenic signaling is a story of gene duplication and functional diversification. Nuclear steroid hormone receptors, including the Androgen Receptor (AR), evolved from a single ancestral gene through multiple duplication events.[1] The progenitors of the AR and progesterone receptor arose from a duplication event approximately 400 million years ago.[1] This molecular evolution allowed for the emergence of novel hormone-receptor partnerships and the increasingly complex regulation of sexual dimorphism and reproductive physiology.[2]
While testosterone (T) and its more potent derivative, 5α-dihydrotestosterone (DHT), are the canonical androgens in most terrestrial vertebrates, the teleost fish lineage heavily relies on 11-KT.[3][4] This divergence highlights the evolutionary plasticity of endocrine systems. The re-emergence of 11-KT as a key adrenal androgen in humans underscores a complex evolutionary narrative, where pathways retained from ancient ancestors can be repurposed for significant physiological roles.
Biosynthesis of this compound: A Comparative Overview
The production of 11-KT involves the enzymatic modification of androgen precursors. While the fundamental pathway shares common enzymes across vertebrates, the primary site of synthesis and the precursor molecules can differ significantly.
In Teleost Fish: 11-KT is primarily synthesized in the gonads from testosterone. The key enzymes involved are 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase (11β-HSD).
In Mammals: The synthesis of 11-KT is predominantly an adrenal process, with further conversion occurring in peripheral tissues. Two main pathways originating from adrenal precursors have been identified.
-
Pathway 1: Testosterone is converted to 11β-hydroxytestosterone (11OHT) by CYP11B1, which is then converted to 11-KT by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).
-
Pathway 2: Androstenedione (A4) is converted to 11β-hydroxyandrostenedione (11OHA4) by CYP11B1. 11OHA4 is then converted to 11-ketoandrostenedione (11KA4) by HSD11B2. Finally, 11KA4 is converted to 11-KT by aldo-keto reductase family 1 member C3 (AKR1C3).
The following diagram illustrates the primary mammalian biosynthetic pathways leading to this compound.
Caption: Mammalian this compound biosynthesis pathways.
Mechanism of Action: Androgen Receptor Activation
Like other androgens, 11-KT exerts its physiological effects by binding to and activating the Androgen Receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR typically homodimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Studies have shown that 11-KT and its 5α-reduced metabolite, 11-ketodihydrotestosterone (11-KDHT), are potent agonists of the human AR, with binding affinities and transactivation capacities comparable to T and DHT, respectively. This potent activity is central to its physiological relevance in both fish and mammals.
The diagram below outlines the canonical androgen receptor signaling pathway.
Caption: Generalized androgen receptor signaling pathway.
Evolutionary Roles of this compound
Teleost Fish: The Primary Androgen
In many teleost fish, 11-KT is the most potent and abundant androgen, superseding testosterone in its functional importance. It is essential for a wide range of male-specific functions, including:
-
Spermatogenesis: 11-KT is a critical inducer of sperm production.
-
Secondary Sexual Characteristics: It stimulates the development of nuptial coloration, body shape modifications, and other male ornaments.
-
Reproductive Behavior: 11-KT is linked to male territoriality, aggression, and courtship displays.
-
Gonadal Development: It plays a key role in testis growth and the transition from juvenile ovary-to-testis in some species.
Interestingly, 11-KT also has documented roles in female fish, particularly in sturgeon, where high concentrations are correlated with ovarian development prior to yolk deposition.
Mammals: A Resurrected Adrenal Androgen
For decades, 11-KT was considered of minor importance in mammals. However, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have revealed it to be a significant circulating androgen derived from the adrenal glands. Unlike in fish, circulating levels of 11-KT are often similar between males and females in primate species.
Its production is primarily from adrenal-derived precursors, and it is now recognized as a key biomarker in several human conditions involving androgen excess, such as:
-
Congenital Adrenal Hyperplasia (CAH): Patients with 21-hydroxylase deficiency exhibit high levels of 11-oxygenated androgens, making 11-KT a crucial marker for disease monitoring.
-
Polycystic Ovary Syndrome (PCOS): 11-KT has been shown to be elevated in women with PCOS, pointing to a significant adrenal contribution to the hyperandrogenism in this syndrome.
-
Premature Adrenarche: 11-KT is the dominant circulating bioactive androgen during this developmental stage.
-
Castration-Resistant Prostate Cancer (CRPC): Adrenal-derived 11-KT and 11-KDHT are implicated in driving AR signaling in CRPC, making their biosynthetic pathways a target for novel therapies.
Other Vertebrates
The presence and role of 11-KT in other vertebrate classes like amphibians, reptiles, and birds are less extensively studied. However, its detection in species such as the urodele amphibian Necturus maculosus suggests a broader, albeit perhaps less dominant, role throughout vertebrate evolution than previously appreciated.
Quantitative Data Summary
Quantitative analysis is crucial for understanding the relative importance and potency of 11-KT. The following tables summarize key data from the literature.
Table 1: Comparative Binding Affinities to the Human Androgen Receptor (AR) This table presents the inhibitor constant (Ki) values, indicating the concentration of androgen required to displace 50% of a radiolabeled ligand from the AR. A lower Ki value signifies higher binding affinity.
| Androgen | Apparent Ki (nM) |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 |
| Dihydrotestosterone (DHT) | 22.7 |
| Testosterone (T) | 34.3 |
| This compound (11-KT) | 80.8 |
| Data sourced from competitive whole-cell binding assays. |
Table 2: Representative Circulating Concentrations of this compound This table provides examples of plasma/serum concentrations of 11-KT in different species and contexts.
| Species | Sex / Condition | Plasma/Serum Concentration | Citation |
| Coho Salmon | Male (Spawning) | 80 - 150 ng/mL | |
| Coho Salmon | Female (Spawning) | 4 - 12 ng/mL | |
| Human | Adult Male | 234 ± 47 pg/mL | |
| Human | Adult Female | 250 ± 66 pg/mL | |
| Human | Premature Adrenarche | Dominant bioactive androgen |
Key Experimental Protocols
Reproducible and validated methodologies are the bedrock of endocrinology research. Below are detailed protocols for two key experimental procedures used in the study of this compound.
Protocol: Quantification of 11-KT by LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying steroid hormones due to its high specificity and sensitivity.
Objective: To accurately measure the concentration of 11-KT in serum or plasma.
Methodology:
-
Sample Preparation:
-
Thaw frozen serum/plasma samples on ice.
-
To a 100 µL aliquot of sample, add an internal standard (e.g., a stable isotope-labeled version of 11-KT) to correct for sample loss during processing.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the proteins.
-
Alternatively, perform liquid-liquid extraction using a solvent such as methyl tert-butyl ether (MTBE) to isolate the steroids from the aqueous sample matrix.
-
-
Chromatographic Separation (LC):
-
Inject the extracted and dried sample (reconstituted in mobile phase) into an HPLC or UPLC system.
-
Utilize a reverse-phase column (e.g., C18) to separate the steroids based on their hydrophobicity.
-
Employ a gradient elution program with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium fluoride to improve ionization.
-
-
Detection and Quantification (MS/MS):
-
The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI, in positive mode).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
The precursor ion (the protonated molecule [M+H]⁺ of 11-KT, m/z 303) is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to 11-KT.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.
-
Protocol: Androgen Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound (like 11-KT) to bind to the AR by measuring its competition with a high-affinity radiolabeled androgen.
Objective: To determine the relative binding affinity of 11-KT for the AR.
Methodology:
-
Receptor Preparation:
-
The source of the AR can be cytosol isolated from a target tissue (e.g., rat prostate) or a recombinant AR protein expressed in a cell line.
-
-
Assay Execution (96-well plate format):
-
Add a constant, low concentration of a high-affinity radiolabeled AR ligand (e.g., [³H]-R1881 or [³H]-Mibolerone) to each well.
-
Add increasing concentrations of the unlabeled "cold" competitor ligand. This includes:
-
A reference compound (e.g., DHT) to generate a standard curve.
-
The test compound (11-KT).
-
A negative control (vehicle only) to determine total binding.
-
A high concentration of unlabeled reference compound for non-specific binding determination.
-
-
Add the AR preparation to each well.
-
Incubate the plate (e.g., overnight at 4°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal absorption or filtration.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is inversely proportional to the binding affinity of the test compound. The inhibitor constant (Ki) can be calculated from the IC₅₀ value.
-
The workflow for this assay is visualized below.
Caption: Experimental workflow for an AR competitive binding assay.
Evolutionary Synthesis and Future Directions
The story of this compound is a compelling example of evolutionary tinkering, where a single molecule's role has been dramatically shaped by lineage-specific pressures and opportunities. Its dominance in teleosts represents a specialized adaptation for reproductive success in aquatic environments. Conversely, its re-emergence in mammals as a product of the adrenal stress axis highlights the retention and repurposing of ancient biosynthetic pathways.
For researchers and drug development professionals, this dual identity is of profound importance.
-
In Environmental Science and Aquaculture: Understanding 11-KT's role is critical for assessing endocrine disruption in fish and for optimizing aquaculture practices.
-
In Clinical Medicine: The recognition of 11-KT as a key adrenal androgen opens new avenues for diagnosing and treating hyperandrogenic disorders. The enzymes in its biosynthetic pathway, such as AKR1C3 and HSD11B2, represent promising targets for novel therapeutics, particularly in the context of castration-resistant prostate cancer and PCOS.
Future research should focus on elucidating the role of 11-KT in less-studied vertebrate groups and further exploring the regulatory mechanisms that govern its tissue-specific synthesis and action. A deeper understanding of the co-evolution of 11-KT and the androgen receptor will continue to provide fundamental insights into vertebrate endocrinology and offer new strategies for therapeutic intervention.
References
- 1. Evolution of androgen receptors contributes to species variation in androgenic regulation of communication signals in electric fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Evolutionary History and Functional Characterization of Androgen Receptor Genes in Jawed Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
11-Ketotestosterone: A Technical Guide to a Potent Non-Aromatizable Androgen
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Ketotestosterone (11-KT) is an oxidized and potent agonist of the androgen receptor (AR).[1][2][3] Unlike testosterone, 11-KT is a non-aromatizable androgen, meaning it cannot be converted into estrogens, making it a molecule of significant interest for therapeutic applications where pure androgenic effects are desired.[4][5] This document provides a comprehensive technical overview of 11-KT, including its signaling pathways, metabolic fate, comparative androgenic potency, and detailed experimental protocols for its characterization.
Introduction
Historically recognized as the primary androgen in teleost fish, this compound (11-KT) has emerged as a significant bioactive androgen in humans. It is an oxidized metabolite of testosterone and is increasingly implicated in various physiological and pathophysiological conditions, including adrenarche, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC). Its inability to be converted to estrogens by aromatase presents a unique therapeutic opportunity, avoiding estrogen-mediated side effects. This guide delves into the core technical aspects of 11-KT to support ongoing research and development efforts.
Signaling Pathway
11-KT exerts its biological effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. The AR dimer then binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the modulation of gene transcription.
Metabolism and Synthesis
11-KT is synthesized from adrenal and gonadal androgens through a series of enzymatic reactions. The primary precursors are androstenedione (A4) and testosterone (T). The key enzymes involved in its synthesis are cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). 11-KT can be further metabolized to 11-ketodihydrotestosterone (11-KDHT), another potent androgen. Inactivation of 11-KT and 11-KDHT primarily occurs through glucuronidation or conversion to inactive metabolites.
Quantitative Data: Comparative Androgenic Activity
The androgenic activity of 11-KT has been compared to that of testosterone (T) and dihydrotestosterone (DHT) in various studies. The following tables summarize the key quantitative data regarding their binding affinity to the androgen receptor and their potency in activating AR-mediated gene transcription.
Table 1: Androgen Receptor Binding Affinity
| Compound | Ki (nM) | Relative Binding Affinity (%) vs. Mibolerone | Source |
| Mibolerone (synthetic) | 0.38 | 100 | |
| Dihydrotestosterone (DHT) | 22.7 | 104.7 ± 11.2 | |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 | 73.0 ± 12.0 | |
| Testosterone (T) | 34.3 | 21.0 ± 2.6 | |
| This compound (11-KT) | 80.8 | 10.9 ± 1.8 |
Table 2: Androgen Receptor Transactivation Potency (EC50)
| Compound | EC50 (nM) | Relative Potency (%) vs. Mibolerone | Source |
| Mibolerone (synthetic) | - | 100 | |
| Dihydrotestosterone (DHT) | 3.0 | 120.4 ± 11.0 | |
| 11-Ketodihydrotestosterone (11-KDHT) | 1.3 | 108.4 ± 11.2 | |
| Testosterone (T) | - | 23.6 ± 2.9 | |
| This compound (11-KT) | - | 15.3 ± 2.2 |
Note: Ki and EC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the androgenic properties of 11-KT. The following are protocols for key experiments.
Whole-Cell Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of 11-KT to the androgen receptor.
-
Cell Line: COS-1 cells (or other suitable cell lines) transiently transfected with a human androgen receptor expression vector (e.g., pSVARo).
-
Radioligand: [³H]-Mibolerone (a high-affinity synthetic androgen).
-
Protocol:
-
Seed COS-1 cells in 24-well plates and transfect with the AR expression vector.
-
After 24-48 hours, wash the cells with an appropriate buffer.
-
Incubate the cells with a fixed concentration of [³H]-Mibolerone (e.g., 0.2 nM) and increasing concentrations of unlabeled competitor steroids (Mibolerone, DHT, T, 11-KDHT, and 11-KT) for 16 hours at 4°C.
-
To determine non-specific binding, include wells with a high concentration of unlabeled Mibolerone.
-
After incubation, wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay for AR Transactivation
This assay measures the ability of 11-KT to activate AR-mediated gene transcription.
-
Cell Line: HEK293 or COS-1 cells.
-
Plasmids:
-
An AR expression vector (e.g., pCMV-hAR).
-
A luciferase reporter plasmid containing androgen response elements (AREs) (e.g., pARE-Luc).
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
After 4-6 hours, replace the transfection medium with fresh medium containing 10% charcoal-stripped fetal bovine serum (CSS) to remove endogenous androgens.
-
24 hours post-transfection, treat the cells with serial dilutions of 11-KT, DHT (positive control), and a vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration to determine the EC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of 11-KT on the proliferation of androgen-dependent cells.
-
Cell Line: LNCaP or VCaP prostate cancer cell lines.
-
Protocol:
-
Seed cells in a 96-well plate in their regular growth medium.
-
After 24 hours, switch to a medium containing charcoal-stripped serum for 48 hours to deplete endogenous androgens.
-
Treat the cells with various concentrations of 11-KT, DHT (positive control), and a vehicle control.
-
Incubate for a specified period (e.g., 5-7 days), replacing the medium with fresh treatment every 2-3 days.
-
Assess cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
For the MTT assay, add MTT solution to the wells, incubate for 4 hours, and then add a solubilizing agent.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Plot the absorbance (or cell number) against the agonist concentration.
-
Conclusion
This compound is a potent, non-aromatizable androgen with significant physiological and pathological relevance. Its unique properties make it a compelling molecule for further investigation and potential therapeutic development. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to unravel the full potential of 11-KT. As research in this area continues, a deeper understanding of its role in human health and disease will undoubtedly emerge, paving the way for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Biological functions and Synthesis of this compound (11-KT)_Chemicalbook [chemicalbook.com]
The Endogenous Roles of 11-Ketotestosterone in Female Physiology: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Historically recognized as the most potent, non-aromatizable androgen in male teleost fish, 11-Ketotestosterone (11-KT) is emerging as a significant, physiologically relevant steroid in females across various vertebrate classes, including mammals. This technical guide synthesizes current research on the endogenous roles of 11-KT in female physiology, detailing its biosynthesis, circulating levels, physiological functions, and mechanisms of action. This document provides an in-depth overview intended to inform future research and therapeutic development.
Introduction
This compound (11-KT) is a C19 steroid hormone long established as the principal androgen in many male fish species, where it governs spermatogenesis and the development of secondary sexual characteristics[1][2]. It is a non-aromatizable androgen, meaning it cannot be converted to estrogens, a key feature distinguishing its action from testosterone. While its function in males is well-documented, a growing body of evidence reveals that 11-KT is endogenously produced in females and exerts significant physiological effects, particularly in the context of reproduction. Recent studies have also identified 11-KT as a major androgen in human females, with circulating levels comparable to testosterone, challenging the conventional understanding of androgen biology[3]. This guide explores the multifaceted roles of this potent androgen in female physiology.
Biosynthesis of this compound in Females
The synthesis of 11-KT from testosterone involves a two-step enzymatic process. While first characterized in the gonads of fish, the key enzymes have also been identified in the ovaries and adrenal glands of mammals[3][4]. The primary pathway involves the conversion of testosterone to 11β-hydroxytestosterone (11-OHT) by the enzyme 11β-hydroxylase (encoded by the CYP11B1 gene). Subsequently, 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) oxidizes 11-OHT to form 11-KT. In some species, an alternative pathway exists where androstenedione is first converted to 11β-hydroxyandrostenedione, which is then metabolized to 11-KT. In humans, ovarian theca cells and the adrenal glands are primary sites of the enzymes necessary for 11-KT production.
Physiological Levels of this compound in Females
Circulating levels of 11-KT in females vary significantly across species and with reproductive state. In many teleost fish, plasma 11-KT concentrations are detectable and can increase sharply before vitellogenesis (yolk deposition). In sturgeons, for instance, serum 11-KT levels rise during ovarian development. In humans, 11-KT levels show no significant sexual dimorphism, with concentrations in women being similar to those of testosterone. This is in stark contrast to testosterone, which is over 20 times higher in men.
| Species | Tissue/Fluid | Physiological State | 11-KT Concentration | Method of Measurement | Reference |
| Human (Homo sapiens) | Plasma | Reproductive Age | ~0.45 nmol/L | LC-MS/MS | |
| Sterlet Sturgeon (Acipenser ruthenus) | Serum | Pre-vitellogenic | ~1-2 ng/mL | ELISA | |
| Blue Tang (Paracanthurus hepatus) | Gonads | Vitellogenic & Atretic | Higher than other stages | Not specified | |
| Fathead Minnow (Pimephales promelas) | Plasma | Mature | Significantly different from males | LC-MS/MS | |
| Goldfish (Carassius auratus) | Plasma | Control Female | Not Detected | RIA |
Endogenous Roles and Physiological Effects
The functions of endogenous 11-KT in females are diverse, primarily centering on reproductive processes.
Ovarian Development and Vitellogenesis
In several fish species, 11-KT plays a crucial role in early ovarian development. Studies on sturgeon and eels have shown that 11-KT promotes the growth of pre-vitellogenic oocytes. In vivo and in vitro experiments with the sterlet sturgeon demonstrated that 11-KT treatment induced ovarian development in a dose-dependent manner. It also significantly increased the expression of vitellogenin (Vtg), the egg yolk precursor protein, in the liver. This suggests 11-KT is an important factor in initiating Vtg synthesis and preparing the ovary for maturation.
Regulation of Gene Expression
11-KT exerts its effects by modulating the expression of specific genes. In sterlet liver, 11-KT upregulates the androgen receptor (ar), vtg, and lipoprotein lipase (lpl) genes, indicating a direct role in mobilizing lipids and producing yolk proteins. This action appears to be mediated directly through the androgen receptor pathway in the liver.
Role in Mammalian Physiology
In mammals, the role of 11-KT is an active area of investigation. Elevated levels of 11-KT and other 11-oxygenated androgens have been documented in women with Polycystic Ovary Syndrome (PCOS) and congenital adrenal hyperplasia, suggesting a role in the pathophysiology of hyperandrogenism. In a mouse model of PCOS, 11-KT treatment induced a distinct phenotype compared to classical androgens, promoting follicle growth with a lesser impact on ovulation, highlighting the unique biological actions of this androgen.
Signaling Pathway
This compound functions as a potent agonist of the androgen receptor (AR). Its potency is comparable to that of testosterone. The signaling cascade follows the classical model for steroid hormones. 11-KT, being lipophilic, diffuses across the cell membrane and binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins. The activated hormone-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the basal transcription machinery, initiating the transcription of AR-regulated genes.
Key Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying steroid hormones due to its high specificity and sensitivity.
-
Sample Preparation (Plasma/Serum):
-
Thaw plasma/serum samples (as little as 10 µL can be used) on ice.
-
Perform liquid-liquid extraction to separate steroids from the plasma matrix. A common solvent is diethyl ether or a mixture of ethyl acetate and cyclohexane.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solution compatible with the LC mobile phase (e.g., 50% methanol).
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an ultra-performance liquid chromatography (UPLC) system.
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometry Detection:
-
The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the precursor ion (the molecular ion of 11-KT) and a specific product ion generated by fragmentation.
-
Quantify the concentration by comparing the peak area to a standard curve generated from known concentrations of an 11-KT standard.
-
In Vivo Hormone Implantation Study
This protocol is used to assess the long-term physiological effects of elevated 11-KT levels in live animals, such as fish.
In Vitro Tissue Culture Experiment
This method allows for the direct assessment of 11-KT's effects on specific tissues, such as ovarian or hepatic explants, independent of systemic influences.
-
Tissue Collection: Euthanize the animal and aseptically dissect the target tissues (e.g., liver, ovary).
-
Explant Preparation: Cut tissues into small fragments and place them in a culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Hormone Treatment: Add 11-KT dissolved in a vehicle (e.g., ethanol) to the culture medium at various concentrations (e.g., 10 µM and 100 µM). A vehicle-only control group is essential.
-
Incubation: Culture the explants for a set period (e.g., 5 days) in a controlled environment (temperature, CO2).
-
Sample Analysis:
-
Collect the culture medium to measure secreted products like Vtg or other steroid hormones via ELISA or LC-MS/MS.
-
Harvest the tissue explants to analyze changes in gene expression using quantitative real-time PCR (qPCR) for targets like ar, era, and vtg.
-
Conclusion and Future Directions
The potent androgen this compound is an integral, endogenous component of female physiology across a range of vertebrates. In teleosts, it is a key regulator of ovarian development and vitellogenesis. In humans, its presence at levels comparable to testosterone necessitates a re-evaluation of its role in both normal physiology and endocrine disorders like PCOS. Unlike testosterone, 11-KT is non-aromatizable, suggesting its actions are purely androgenic and not confounded by conversion to estrogens.
Future research should focus on elucidating the full spectrum of 11-KT's roles in female mammalian reproductive health, including its impact on folliculogenesis, ovulation, and endometrial receptivity. Furthermore, developing specific antagonists for the AR that can differentiate between the effects of classical androgens and 11-oxygenated androgens could open new avenues for targeted therapies in hyperandrogenic conditions. The continued investigation of 11-KT promises to significantly advance our understanding of female endocrinology.
References
- 1. Effects of this compound on Development of the Previtellogenic Ovary in the Sterlet, Acipenser ruthenus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of this compound on Development of the Previtellogenic Ovary in the Sterlet, Acipenser ruthenus [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Differential Effects of Canonical Androgens and this compound on Reproductive Phenotypes and Folliculogenesis in Mouse Model of PCOS [mdpi.com]
A Historical Perspective on 11-Ketotestosterone Research: From Fish Androgen to Human Biomarker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified as the principal androgen in teleost fish, 11-ketotestosterone (11-KT) has undergone a remarkable scientific journey, evolving from a molecule of interest primarily to endocrinologists studying fish physiology to a significant player in human health and disease. This potent androgen, an oxidized form of testosterone, is now recognized as a key product of the human adrenal glands and a crucial contributor to the overall androgen pool, particularly in women and children.[1] Its involvement in various pathologies, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC), has propelled it into the forefront of endocrine research and drug development.[2][3][4] This technical guide provides a comprehensive historical perspective on 11-KT research, detailing its discovery, the elucidation of its biosynthesis and signaling pathways, and the evolution of analytical methods for its quantification.
Historical Overview
The story of 11-KT begins in the mid-20th century with studies on steroid hormones in fish. In 1960, 11-KT was first identified in the plasma of sockeye salmon, where it was established as the primary male sex hormone, crucial for spermatogenesis, the development of secondary sexual characteristics, and reproductive behavior.[2] For decades, research on 11-KT was largely confined to the field of comparative endocrinology, with numerous studies exploring its physiological roles across a wide range of fish species.
The transition of 11-KT from a piscine-specific androgen to a molecule of interest in human physiology was a gradual process. While its presence in mammals was described earlier, its significance was not fully appreciated until the advent of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). These sensitive and specific methods allowed for the accurate quantification of 11-KT and other 11-oxygenated androgens in human circulation, revealing their substantial contribution to the androgen landscape, especially in conditions of adrenal androgen excess. This "resurrection" of interest in 11-oxygenated androgens has opened new avenues for understanding and managing various endocrine disorders.
Quantitative Data on this compound
The androgenic potency of 11-KT and its metabolites has been a subject of significant investigation. The following tables summarize key quantitative data comparing 11-KT to other androgens and its circulating levels in various populations.
Table 1: Comparative Androgenic Activity of 11-Oxygenated Androgens
| Androgen | Relative Androgenic Activity (% of Dihydrotestosterone) |
| Dihydrotestosterone (DHT) | 100 |
| 11-Ketodihydrotestosterone | 96.2 |
| Testosterone | Not Measured in original study |
| This compound | 62.1 |
| 11β-Hydroxydihydrotestosterone | 47 |
| 11β-Hydroxytestosterone | 30.0 |
| Data from Storbeck et al., as cited in. The values represent the percent induction of androgen receptor (AR) activation at a 1 nmol/L concentration. |
Table 2: Circulating Levels of this compound in Healthy Individuals and Patients with Adrenal Hyperplasia
| Steroid | Healthy Controls (nmol/L) | Patients with 21-Hydroxylase Deficiency (nmol/L) |
| This compound | Mean values not explicitly provided in the source | Reported to be on average three times higher than in controls |
| 11-Oxygenated C19-Steroids (in general) | Baseline levels established | Up to three times higher than in controls |
| Data from Turcu et al. (2016) and Storbeck et al. (2019) as cited in. |
Table 3: Circulating Levels of this compound in Patients with Castration-Resistant Prostate Cancer (CRPC)
| Androgen | Median Concentration (nmol/L) | Range (nmol/L) |
| This compound | 0.39 | 0.03 - 2.39 |
| Testosterone | 0.12 | 0.03 - 0.64 |
| Data from a study on 29 patients with metastatic CRPC. |
Experimental Protocols
The advancement of our understanding of 11-KT has been intrinsically linked to the development of sophisticated experimental methodologies. This section details some of the key protocols used in 11-KT research.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 11-KT in biological matrices.
Sample Preparation:
-
Serum/Plasma Collection: Blood samples are collected and centrifuged to separate serum or plasma, which is then stored at -80°C until analysis.
-
Protein Precipitation: A simple protein precipitation step is often employed to remove interfering proteins.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques are used to extract and concentrate the steroids from the sample matrix. Online-SPE is a high-throughput alternative to traditional offline methods.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted steroids are separated using a liquid chromatography system, typically with a C18 column. A gradient elution with solvents such as water with formic acid and a mixture of acetonitrile and methanol is used.
-
Mass Spectrometric Detection: The separated steroids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure specificity and accuracy.
In Vitro Androgen Receptor Activation Assays
These assays are crucial for determining the androgenic potency of 11-KT and its metabolites.
Cell Culture and Transfection:
-
COS-1 or CV1-ARLuc cells are commonly used. These cells are transiently or stably transfected with an androgen receptor (AR) expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a reporter gene (e.g., luciferase).
Steroid Treatment and Luciferase Assay:
-
Transfected cells are incubated with varying concentrations of 11-KT, testosterone, DHT, or other androgens of interest.
-
After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The fold induction of reporter activity relative to a vehicle control is used to determine the androgenic potency.
AR Nuclear Translocation Assay:
-
CV1-ARLuc cells stably expressing a fluorescently tagged AR are treated with androgens.
-
The subcellular localization of the AR is visualized using fluorescence microscopy. In the absence of a ligand, the AR is predominantly cytoplasmic. Upon binding to an androgen, it translocates to the nucleus.
Signaling and Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involving this compound.
Caption: this compound Signaling Pathway.
Caption: Biosynthesis Pathways of this compound.
Conclusion
The journey of this compound from a niche area of fish endocrinology to a molecule of significant clinical relevance in human medicine is a testament to the power of interdisciplinary research and technological advancement. Once considered primarily the domain of comparative physiologists, 11-KT is now a key focus for researchers and clinicians in endocrinology, oncology, and pediatrics. Its role as a potent adrenal androgen has profound implications for the diagnosis and management of a range of hyperandrogenic disorders. Furthermore, its prominence in castration-resistant prostate cancer highlights a potential new therapeutic target. The continued development of sensitive analytical methods and a deeper understanding of its complex biology will undoubtedly unlock further insights into the multifaceted roles of this compound in human health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Frontiers | Adrenal gland involvement in this compound production analyzed using LC-MS/MS [frontiersin.org]
- 2. 7823 11-Keto Testosterone Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthesis of this compound and 11-beta-hydroxytestosterone by Atlantic salmon tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 11-Ketotestosterone ELISA Kit for Fish Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is a potent, non-aromatizable androgen that plays a crucial role in the reproductive physiology of teleost fish, particularly in males.[1] It is a key biomarker for assessing male reproductive health, sexual maturation, and the impacts of endocrine-disrupting compounds. Enzyme-Linked Immunosorbent Assays (ELISAs) provide a sensitive and quantitative method for measuring 11-KT concentrations in fish plasma. This document provides detailed protocols and application notes for using an this compound ELISA kit with fish plasma samples. The information presented here is a synthesis of protocols from commercially available kits and is intended as a comprehensive guide. Researchers should always refer to the specific instructions provided with their chosen ELISA kit.
Assay Principle
The quantification of 11-KT in fish plasma is typically achieved through one of two main ELISA principles: competitive ELISA or sandwich ELISA.
-
Competitive ELISA: In this format, 11-KT present in the sample competes with a labeled 11-KT conjugate (e.g., HRP-conjugated 11-KT) for a limited number of binding sites on a specific anti-11-KT antibody that is coated on the microplate.[1][2][3] The amount of labeled 11-KT that binds to the antibody is inversely proportional to the concentration of 11-KT in the sample. After a wash step to remove unbound substances, a substrate solution is added, and the resulting color development is measured. The intensity of the color is inversely related to the amount of 11-KT in the sample.[1]
-
Sandwich ELISA: This method employs two antibodies. The microplate wells are pre-coated with a monoclonal antibody specific for 11-KT. When the sample is added, the 11-KT present binds to this capture antibody. Subsequently, a second, biotin-labeled antibody that also recognizes 11-KT is added, forming a "sandwich" with the 11-KT molecule. After washing, a streptavidin-HRP conjugate is added, which binds to the biotin. A substrate solution is then used to generate a colorimetric signal that is directly proportional to the amount of 11-KT in the sample.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various commercially available this compound ELISA kits. These values are provided for comparison and should be used as a general guide.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value Range |
| Assay Range | 0.78 - 2100 pg/mL |
| Sensitivity | 1.3 - 10 pg/mL |
| Intra-assay CV | < 6% |
| Inter-assay CV | < 8% |
Table 2: Sample and Reagent Volumes
| Component | Volume per Well |
| Standard/Sample | 40 - 50 µL |
| 11-KT Antibody | 25 µL |
| 11-KT Conjugate | 25 µL |
| Substrate Solution | 100 µL |
| Stop Solution | 50 - 100 µL |
Experimental Protocols
Part 1: Fish Plasma Sample Collection and Preparation
Proper sample collection and handling are critical for accurate 11-KT measurement.
Materials:
-
Anesthetic (e.g., MS-222)
-
Heparinized syringes
-
Microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Anesthesia: Anesthetize the fish by immersion in an appropriate anesthetic solution.
-
Blood Collection: Using a heparinized syringe, collect blood via caudal puncture. The volume of blood will depend on the size of the fish.
-
Centrifugation: Transfer the blood to a microcentrifuge tube and centrifuge at 1,000-3,000 rpm for 15-20 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Storage: Assay the plasma immediately or store it in aliquots at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
Part 2: ELISA Assay Protocol (Competitive Method)
This protocol is a generalized procedure for a competitive ELISA.
Materials:
-
This compound ELISA Kit (containing pre-coated microplate, standards, antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Adjustable pipettes and multichannel pipettor
-
Microplate reader capable of measuring absorbance at 450 nm
-
Deionized water
Protocol:
-
Reagent Preparation: Bring all reagents to room temperature before use. Prepare the wash buffer and standards according to the kit instructions. A serial dilution of the provided standard is necessary to generate a standard curve.
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Conjugate and Antibody Addition: Add 25 µL of the this compound-HRP conjugate to each well, followed by 25 µL of the anti-11-KT antibody.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature or 37°C).
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with the prepared wash buffer. Ensure complete removal of the liquid after the final wash.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 10-30 minutes of adding the stop solution.
Part 3: Data Analysis
-
Standard Curve Generation: Average the duplicate absorbance readings for each standard. Plot the mean absorbance (y-axis) against the corresponding 11-KT concentration (x-axis). A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.
-
Sample Concentration Calculation: Average the duplicate absorbance readings for each plasma sample. Use the standard curve to determine the concentration of 11-KT in each sample. Remember to account for any dilution factors used during sample preparation.
Visualizations
Caption: General Workflow for this compound ELISA
Caption: Principle of Competitive ELISA for 11-KT
References
Application Notes and Protocols for LC-MS/MS Quantification of 11-Ketotestosterone in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is an active androgen that has garnered increasing interest in clinical research and drug development. Unlike testosterone, which is primarily of gonadal origin, 11-KT is largely derived from the adrenal glands.[1] Its role in various physiological and pathological conditions, including congenital adrenal hyperplasia, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer, is an area of active investigation.[1][2] Accurate and robust quantification of 11-KT in human serum is crucial for understanding its clinical utility as a biomarker and for the development of targeted therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity, sensitivity, and accuracy compared to traditional immunoassays.[3] This document provides detailed application notes and protocols for the quantification of 11-KT in human serum using LC-MS/MS.
Signaling Pathway of this compound Biosynthesis
The production of this compound involves a multi-step enzymatic process primarily occurring in the adrenal glands. The pathway highlights the conversion of precursor steroids to the potent androgen 11-KT.
References
Application Note: Steroid Extraction Protocol for 11-Ketotestosterone from Gonadal Tissue
Introduction
11-Ketotestosterone (11-KT) is a potent, non-aromatizable androgen that plays a crucial role in male sexual differentiation and reproductive function in many teleost fish species.[1][2] Accurate quantification of 11-KT in gonadal tissue is essential for a wide range of research areas, including endocrinology, reproductive biology, toxicology, and aquaculture. This application note provides a detailed protocol for the efficient extraction of 11-KT from gonadal tissue, suitable for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented protocol is a composite of established methodologies, ensuring high recovery and reproducibility.[1][3]
Principle
The protocol employs a liquid-liquid extraction (LLE) followed by an optional solid-phase extraction (SPE) cleanup. Initially, the gonadal tissue is homogenized to disrupt cell membranes and release intracellular steroids. A solvent-based extraction using ethyl acetate is then performed to isolate the steroids from the aqueous tissue homogenate.[1] For samples requiring further purification to remove interfering substances, a solid-phase extraction step can be incorporated. This method is designed to be robust, providing high recovery rates for 11-KT and other steroids.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the extraction of this compound from gonadal tissue. Values are based on established protocols and may be adjusted based on specific experimental requirements and tissue types.
| Parameter | Value | Unit | Notes |
| Sample Input | |||
| Gonadal Tissue Weight | 50 - 100 | mg | Start with accurately weighed frozen tissue. |
| Homogenization | |||
| Homogenization Buffer Volume | 200 - 400 | µL | Based on a 1:4 tissue weight to buffer volume ratio. |
| Liquid-Liquid Extraction | |||
| Ethyl Acetate Volume | 1 - 2 | mL | Per 200 µL of homogenate supernatant. |
| Solid-Phase Extraction (Optional) | |||
| SPE Cartridge Bed Weight | 50 - 100 | mg | C18 cartridges are commonly used. |
| Elution Solvent Volume | 1 - 2 | mL | Ethyl acetate or methanol are common elution solvents. |
| Expected Results | |||
| 11-KT Concentration Range (Male) | 7.4 - 36.6 | ng/g | Varies significantly with species and reproductive stage. |
| 11-KT Concentration Range (Female) | 3.4 - 9.2 | ng/g | Generally lower than in males. |
| Limit of Quantification (LOQ) | 0.15 - 0.75 | ng/g | Dependent on the analytical instrument. |
| Extraction Recovery | 85 - 117 | % | Can be determined by spiking a control sample. |
Experimental Protocol
This protocol details the step-by-step methodology for the extraction of this compound from gonadal tissue.
Materials and Reagents
-
Gonadal tissue (stored at -80°C)
-
Homogenization Buffer (e.g., Phosphate Buffered Saline, PBS)
-
Ethyl Acetate (ACS Grade)
-
Acetonitrile (ACS Grade)
-
Hexane (ACS Grade)
-
Methanol (ACS Grade)
-
Water (LC-MS grade)
-
Internal Standard (e.g., deuterated this compound)
-
Nitrogen gas, high purity
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)
Equipment
-
Homogenizer (bead beater or handheld)
-
Microcentrifuge
-
Vortex mixer
-
Centrifugal vacuum evaporator (e.g., SpeedVac) or nitrogen evaporation system
-
Analytical balance
-
Pipettes and sterile tips
-
Glass centrifuge tubes (15 mL)
-
SPE manifold
Procedure
-
Sample Preparation and Homogenization
-
Accurately weigh 50-100 mg of frozen gonadal tissue.
-
Place the tissue in a 2 mL microcentrifuge tube containing homogenization beads (if using a bead beater).
-
Add 4 volumes of ice-cold homogenization buffer (e.g., 200 µL for 50 mg of tissue).
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the steroids.
-
-
Liquid-Liquid Extraction
-
Transfer the supernatant to a clean 15 mL glass centrifuge tube.
-
Add 5 volumes of ethyl acetate (e.g., 1 mL for 200 µL of supernatant).
-
Spike the sample with an appropriate internal standard.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (containing the steroids) to a new glass tube.
-
Repeat the extraction of the aqueous layer with another 5 volumes of ethyl acetate to maximize recovery.
-
Pool the organic extracts.
-
-
Solvent Evaporation
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at 45-50°C or using a centrifugal vacuum evaporator.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup Step
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of LC-MS grade water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Reconstitute the dried extract in 1 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities. A subsequent wash with a non-polar solvent like hexane can be performed to remove lipids.
-
Elution: Elute the steroids from the cartridge with 1-2 mL of ethyl acetate or methanol into a clean collection tube.
-
Evaporate the eluate to dryness as described in step 3.
-
-
Reconstitution and Analysis
-
Reconstitute the final dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol/water).
-
Vortex the sample for 30 seconds to ensure the steroids are fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
References
- 1. Development of Analytical Procedure for the Determination of 17β-Testosterone, this compound and 17β-Estradiol in the Sea Trout (Salmo trutta L.) Gonads [mdpi.com]
- 2. Development of analytical procedure for the determination of 17β-Testosterone, this compound and 17β-Estradiol in the Sea Trout (Salmo trutta L.) Gonads [dspace.piwet.pulawy.pl]
- 3. researchgate.net [researchgate.net]
Application Note & Protocol: Measurement of 11-Ketotestosterone in Dried Fecal Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Ketotestosterone (11-KT) is a potent, non-aromatizable androgen that plays a significant role in the reproductive physiology of many vertebrate species, particularly teleost fish where it is a major androgen.[1][2] Recent research has highlighted its presence and potential biological importance in other species, including mammals, making it a valuable biomarker for assessing reproductive status, stress, and adrenal function.[3][4][5] Non-invasive monitoring of hormone metabolites in fecal samples offers a powerful tool for wildlife conservation, animal welfare studies, and biomedical research, as it avoids the stress of repeated capture and blood sampling. This document provides a detailed protocol for the measurement of this compound metabolites in dried fecal samples using a competitive enzyme immunoassay (EIA).
Principle of the Method
The measurement of this compound from dried fecal extracts is typically performed using a competitive ELISA (Enzyme-Linked Immunosorbent Assay). This assay involves a competition between the this compound in the sample and a known amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific antibody. The antibody is pre-coated onto a microtiter plate. After incubation, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the sample to a standard curve generated from known concentrations of this compound.
Experimental Protocols
I. Fecal Sample Collection and Drying
Proper sample collection and storage are critical for accurate steroid metabolite analysis.
-
Collection: Collect fresh fecal samples as soon as possible after defecation to minimize bacterial degradation of steroid metabolites. Use clean collection tubes or bags and avoid contamination with urine.
-
Storage (Short-term): If immediate processing is not possible, store samples on ice or in a cold pack. For longer-term storage before drying, freezing at -20°C or lower is recommended. Some studies suggest storing samples in ethanol, but this can lead to changes in metabolite concentrations over time.
-
Drying:
-
Freeze-drying (lyophilization) is the preferred method for drying fecal samples as it minimizes the degradation of steroid metabolites.
-
Alternatively, oven-drying at a low temperature (e.g., 50-60°C) can be used, although high temperatures should be avoided as they may degrade the hormones.
-
Dry the samples until they reach a constant weight.
-
-
Homogenization: After drying, thoroughly homogenize the fecal sample into a fine powder using a mortar and pestle or a grinder. This ensures a representative subsample for extraction.
II. Fecal Steroid Extraction
The extraction process is crucial for efficiently recovering steroid metabolites from the complex fecal matrix. Methanol-based extraction is a widely used and validated method.
-
Weighing: Accurately weigh 0.1 to 0.5 grams of the dried and homogenized fecal powder.
-
Extraction Solvent: Prepare an 80% methanol in water solution. This has been shown to be effective for extracting a broad range of steroid metabolites.
-
Extraction:
-
Add 5 mL of 80% methanol to the weighed fecal powder in a suitably sized tube.
-
Vortex the mixture vigorously for 30 minutes to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the samples at approximately 3000 x g for 15 minutes to pellet the solid fecal material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted steroid metabolites, and transfer it to a clean tube.
-
Storage of Extract: The fecal extract can be stored at -20°C until analysis.
III. This compound Enzyme Immunoassay (EIA)
The following protocol is a general guideline based on commercially available competitive ELISA kits, such as those from Arbor Assays and Invitrogen. Always refer to the specific kit manufacturer's instructions for detailed procedures and reagent preparation.
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffer, according to the kit's manual. The assay buffer is used to dilute the fecal extracts to the appropriate concentration. The final ethanol concentration in the well should be less than 5% to avoid interference with the assay.
-
Sample Dilution: Dilute the fecal extracts in the provided assay buffer. The optimal dilution factor will vary depending on the species and individual and should be determined empirically through validation.
-
Assay Procedure:
-
Pipette standards, controls, and diluted samples into the appropriate wells of the antibody-coated microtiter plate.
-
Add the this compound-peroxidase conjugate to each well.
-
Add the this compound antibody to each well (except for the non-specific binding wells).
-
Incubate the plate, typically with shaking, for a specified time (e.g., 2 hours) at room temperature to allow for the competitive binding reaction.
-
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Incubation: Add the TMB substrate to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light. The substrate will react with the bound enzyme conjugate to produce a blue color.
-
Stopping the Reaction: Add the stop solution to each well. This will change the color from blue to yellow.
-
Reading the Plate: Read the optical density of each well at 450 nm using a microplate reader.
IV. Data Analysis
-
Standard Curve: Generate a standard curve by plotting the optical density of the standards against their known concentrations. A four-parameter logistic curve fit is typically used.
-
Concentration Calculation: Calculate the concentration of this compound in the samples by interpolating their optical density values from the standard curve.
-
Normalization: The final concentration of this compound should be expressed as nanograms per gram (ng/g) of dry feces.
Data Presentation
Table 1: Performance Characteristics of a Commercial this compound EIA Kit
| Parameter | Value | Reference |
| Assay Type | Competitive ELISA | |
| Sample Types | Extracted Serum, Extracted Plasma, Urine, Fecal Extracts | |
| Sensitivity | 1.85 pg/mL | |
| Assay Range | 8.2 - 2,000 pg/mL | |
| Intra-assay CV | 4.6 - 6.8% | |
| Inter-assay CV | 6.5 - 8.2% | |
| Readout | Colorimetric, 450 nm | |
| Assay Duration | 2.5 Hours |
Table 2: Example Cross-Reactivity of a Commercial this compound Antibody
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Dihydrotestosterone | 6.9 |
| Androsterone | 0.52 |
| Androstenedione | <0.1 |
| Cortisol | <0.1 |
| Testosterone | <0.1 |
| Note: Data is illustrative and based on typical performance. Refer to the specific kit insert for exact cross-reactivity data. |
Mandatory Visualization
References
- 1. arborassays.com [arborassays.com]
- 2. Serum this compound and testosterone concentrations associated with reproduction in male bluegill (Lepomis macrochirus: Centrarchidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. This compound Competitive ELISA Kit (EIA11K) - Invitrogen [thermofisher.com]
- 5. Increased immunoreactive this compound concentrations in sheep feces after acth challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Analysis of 11-Oxygenated Androgens in the Clinical Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A group of 19-carbon (C19) steroids known as 11-oxygenated androgens are gaining recognition as significant androgens in clinical settings.[1][2] These steroids, which are mostly produced in the adrenal cortex, include precursors as well as potent androgens like 11-ketotestosterone.[1][3] Emerging research highlights their importance in various endocrine disorders, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer.[1] Unlike traditional androgens, 11-oxygenated androgens can help differentiate between adrenal and gonadal androgen sources, offering valuable diagnostic insights.
The development of high-throughput analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the inclusion of 11-oxygenated androgens in routine clinical analysis. These methods offer the sensitivity and specificity required to measure the low circulating concentrations of these hormones, overcoming the limitations of traditional immunoassays. This document provides detailed application notes and protocols for the high-throughput analysis of 11-oxygenated androgens in a clinical laboratory setting.
Clinical Significance
The measurement of 11-oxygenated androgens offers significant clinical utility in the diagnosis and management of several conditions:
-
Congenital Adrenal Hyperplasia (CAH): Elevated levels of 11-oxygenated androgens are observed in patients with 21-hydroxylase deficiency, a common form of CAH. Monitoring these androgens can serve as valuable biomarkers for disease management.
-
Polycystic Ovary Syndrome (PCOS): Women with PCOS often exhibit elevated levels of adrenal androgens, and 11-oxygenated androgens have been identified as major circulating androgens in this condition.
-
Castration-Resistant Prostate Cancer (CRPC): These androgens are thought to play a role in the progression of CRPC, making them potential therapeutic targets and biomarkers.
-
Adrenarche and Postmenopausal Women: The study of 11-oxygenated androgens is also providing new insights into adrenal androgen production during adrenarche and in postmenopausal women.
Biosynthesis and Metabolism of 11-Oxygenated Androgens
The synthesis of 11-oxygenated androgens originates in the adrenal glands, specifically through the action of the enzyme CYP11B1 (11β-hydroxylase). This enzyme converts androstenedione and testosterone into 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively. These precursors are then metabolized in peripheral tissues to more potent androgens like this compound (11KT) and 11-ketodihydrotestosterone (11KDHT). The liver plays a primary role in the metabolism of these androgens for urinary excretion.
High-Throughput Analytical Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of 11-oxygenated androgens. High-throughput methods often utilize online solid-phase extraction (SPE) to minimize sample preparation time and improve reproducibility.
Experimental Protocols
1. Sample Preparation (Serum/Plasma)
This protocol is a simplified method suitable for high-throughput analysis.
-
Materials:
-
Serum or plasma samples
-
Methanol containing internal standards (e.g., deuterated analogs of the target androgens)
-
96-well plates
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of serum or plasma into a 96-well plate.
-
Add 200 µL of cold methanol containing the internal standard mixture.
-
Seal the plate and vortex for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
Carefully transfer the supernatant to a new 96-well plate for injection into the LC-MS/MS system.
-
2. Sample Preparation (Saliva)
Saliva offers a non-invasive alternative for sample collection.
-
Materials:
-
Unstimulated whole saliva samples
-
Supported Liquid Extraction (SLE) 96-well plate
-
Dichloromethane
-
Methanol
-
Internal standard mixture
-
-
Procedure:
-
Centrifuge saliva samples to obtain a clear supernatant.
-
Load 300 µL of saliva supernatant onto the SLE plate.
-
Add the internal standard mixture.
-
Apply dichloromethane to elute the analytes.
-
Evaporate the eluate and reconstitute in a methanol/water solution for LC-MS/MS analysis.
-
3. Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or C8 reversed-phase column is commonly used.
-
Mobile Phases:
-
Mobile Phase A: Water with a modifier such as ammonium fluoride or formic acid.
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Gradient: A gradient elution is employed to separate the different androgens.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Run Time: Optimized for high-throughput, typically under 7 minutes per sample.
4. Tandem Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte and internal standard.
Quantitative Data Summary
The following table summarizes typical performance characteristics of high-throughput LC-MS/MS methods for 11-oxygenated androgens.
| Analyte | Lower Limit of Quantification (LLOQ) (pmol/L) | Recovery (%) | Inter-assay CV (%) | Intra-assay CV (%) |
| 11-Ketoandrostenedione (11KA4) | 63 | 102-115 | 2-13 | 2-13 |
| This compound (11KT) | 100 | 85-105 | 2-15 | 2-15 |
| 11β-Hydroxyandrostenedione (11OHA4) | 320 | 100-114 | 2-7 | 2-7 |
| 11β-Hydroxytestosterone (11OHT) | 83 | 99-117 | 2-10 | 2-10 |
Data compiled from a study by Reisch et al. (2022).
Data Presentation and Interpretation
The multiplexed nature of these assays allows for the simultaneous measurement of multiple androgens, enabling the calculation of clinically relevant ratios. For instance, ratios of 11-oxygenated androgens to classic androgens like testosterone can help to delineate the adrenal contribution to hyperandrogenism.
Conclusion
The high-throughput analysis of 11-oxygenated androgens by LC-MS/MS is a powerful tool for clinical research and diagnostics. The methods outlined in this document provide a robust framework for laboratories to establish and validate their own assays. As our understanding of the role of these adrenal-derived androgens in health and disease continues to grow, their routine measurement is poised to become an integral part of endocrine testing. Future prospective studies are needed to fully establish the clinical utility of these biomarkers for individualized patient care.
References
Application Notes & Protocols for 11-Ketotestosterone Analysis in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Ketotestosterone (11-KT) is a potent androgen that plays a significant role in various physiological and pathological processes. Accurate measurement of 11-KT in urine is crucial for clinical research, doping control, and understanding androgen excess disorders.[1][2][3] Urinary 11-KT is primarily found as glucuronide and sulfate conjugates, necessitating a hydrolysis step to liberate the free steroid before extraction and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This document provides detailed protocols for the sample preparation of urine for this compound analysis, including enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Metabolic Pathway of this compound
This compound is an 11-oxygenated C19 steroid derived from the bioconversion of testosterone via 11β-hydroxytestosterone (11OHT). The adrenal glands are a primary site of 11-KT production. Understanding this pathway is essential for interpreting urinary steroid profiles.
Experimental Protocols
The following protocols detail the steps for preparing urine samples for this compound analysis. An overview of the workflow is presented below.
Protocol 1: Enzymatic Hydrolysis of this compound Conjugates
This protocol describes the enzymatic cleavage of glucuronide conjugates from this compound in urine.
Materials:
-
Urine sample
-
β-glucuronidase from Helix pomatia or a recombinant source
-
Phosphate buffer (0.2 M, pH 7.0) or Acetate buffer (pH 5.2)
-
Internal standard (e.g., deuterated this compound)
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Thaw frozen urine samples at 37°C and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 1000 x g for 10 minutes to remove any particulate matter.
-
To 1 mL of the supernatant, add 1 mL of phosphate buffer (pH 7.0).
-
Spike the sample with an appropriate amount of internal standard.
-
Add 50 µL of β-glucuronidase solution. The exact amount and type of enzyme may require optimization.
-
Incubate the mixture at 50-55°C for 2 to 4 hours. Optimal incubation time and temperature can vary depending on the enzyme used.
-
After incubation, cool the samples on ice before proceeding to the extraction step.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is used to clean up the sample and concentrate the analyte of interest.
Materials:
-
Hydrolyzed urine sample
-
C18 SPE cartridge
-
Methanol
-
Water (HPLC grade)
-
Elution solvent (e.g., methanol or ethyl acetate)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated and hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering polar compounds.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound with 3 mL of methanol or another suitable organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is an alternative to SPE for the extraction of this compound.
Materials:
-
Hydrolyzed urine sample
-
Extraction solvent (e.g., tert-Butyl methyl ether (TBME) or n-pentane)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Following enzymatic hydrolysis, add 5 mL of TBME to the sample in a glass tube.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process with another 5 mL of TBME for improved recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the analysis of this compound in urine and serum.
Table 1: Urinary Concentrations of this compound in Healthy Populations
| Population | Median Concentration (ng/mL) | Threshold for Doping Control (ng/mL) | Reference |
| Male Athletes | 10.9 | 130 | |
| Female Athletes | 8.6 | 130 |
Table 2: Performance Characteristics of LC-MS/MS Methods for 11-Oxygenated Androgens (Serum)
| Analyte | Limit of Detection (LOD) (pmol/L) | Linearity Range (nmol/L) | Recovery (%) | Reference |
| This compound (11-KT) | 18 | 0.08 - 3.3 | 85 - 117 | |
| 11-Ketoandrostenedione (11-KA4) | 15 | 0.08 - 3.3 | 85 - 117 | |
| 11β-Hydroxytestosterone (11-OHT) | 19 | 0.08 - 3.3 | 85 - 117 | |
| 11β-Hydroxyandrostenedione (11-OHA4) | 32 | 0.8 - 33 | 85 - 117 |
Table 3: Comparison of Sample Preparation Techniques for Drug Bioanalysis in Serum
| Sample Preparation Method | Relative Detection Sensitivity | Key Advantages | Key Disadvantages | Reference |
| Protein Precipitation | Lowest | Simple, fast, low cost | Higher limits of detection, does not concentrate analyte | |
| Liquid-Liquid Extraction (LLE) | Intermediate | Concentrates analyte, good for cleaner samples | More labor-intensive, uses organic solvents | |
| Solid-Phase Extraction (SPE) | Highest | Concentrates analyte, high recovery, removes interferences | More complex, higher cost, can be time-consuming |
Note: The data in Table 3 is a general comparison of sample preparation methods for drug bioanalysis and may not be specific to this compound in urine. However, the principles are applicable. Recovery rates for SPE of various steroids can range from 42% to 95%.
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of this compound in urine. The choice between SPE and LLE will depend on the specific requirements of the assay, including desired sensitivity, sample throughput, and available resources. The provided protocols offer a comprehensive guide for researchers to develop and validate their methods for 11-KT analysis.
References
- 1. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of mass spectrometry based methods for the detection of this compound and 11-ketodihydrotestosterone | World Anti Doping Agency [wada-ama.org]
- 3. labcorp.com [labcorp.com]
- 4. Employing this compound as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-Ketotestosterone as a Biomarker for Premature Adrenarche
For Researchers, Scientists, and Drug Development Professionals
Introduction
Premature adrenarche (PremA) is characterized by the early appearance of clinical signs of androgen excess, such as pubic hair, axillary hair, and adult-like body odor, before the age of eight in girls and nine in boys.[1] Traditionally, the diagnosis has relied on elevated levels of dehydroepiandrosterone sulfate (DHEA-S). However, recent research has highlighted the significance of 11-oxygenated androgens, particularly 11-ketotestosterone (11-KT), as a more sensitive and potent biomarker for this condition.[2][3] 11-KT is a bioactive androgen with potency similar to testosterone and its levels are significantly increased in children with premature adrenarche. These application notes provide a comprehensive overview of the use of 11-KT as a biomarker for PremA, including quantitative data, detailed experimental protocols for its measurement, and visualizations of key pathways and workflows.
Adrenal Androgen Synthesis and the Role of this compound
The adrenal gland is a primary source of 11-KT. Its synthesis involves two main pathways originating from androstenedione (A4) and testosterone. The conversion of these precursors to their 11-hydroxylated intermediates is catalyzed by the enzyme CYP11B1, which is expressed in the adrenal glands. Subsequently, the enzyme HSD11B2 converts these intermediates to 11-ketoandrostenedione (11KA4) and this compound (11-KT).
Quantitative Data: this compound in Premature Adrenarche
Studies have consistently demonstrated that circulating concentrations of 11-KT are significantly higher in girls with premature adrenarche compared to age-matched controls. In girls with PremA, 11-KT levels can be up to 3.5-fold higher than testosterone levels.
Table 1: Serum Androgen Concentrations in Girls with Premature Adrenarche vs. Age-Matched Controls
| Analyte | Premature Adrenarche (n=37; 4-7 years) | Age-Matched Controls (4-10 years) | P-value | Reference |
| This compound (11-KT) | Elevated | Lower | < 0.001 | |
| Testosterone (T) | Elevated | Lower | < 0.001 | |
| 11β-hydroxytestosterone (11OHT) | Elevated | Lower | < 0.001 | |
| DHEA | Elevated | Lower | < 0.001 | |
| DHEA-S | Elevated | Lower | < 0.001 | |
| Androstenediol-3-sulfate | Elevated | Lower | < 0.001 |
Note: This table summarizes findings from cited studies. For specific concentration ranges, refer to the original publications.
Table 2: Reference Intervals for this compound in a Pediatric Cohort
| Age Group | Sex | Mean 11-KT (nmol/L) | Reference |
| Prepubertal (<8 years) | Girls | 0.50 | |
| Prepubertal (<8 years) | Boys | 0.21 |
Note: These values are provided as a reference and may vary between different assays and populations. One study provided a reference range of 7.3-10.9 ng/dL for girls aged 4-5 years and a range of 12.3-22.9 ng/dL for girls with premature adrenarche aged 4-7 years.
Experimental Protocols
The gold standard for the quantification of 11-KT and other steroid hormones is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), owing to its high specificity and sensitivity.
Protocol: Quantification of Serum this compound using LC-MS/MS
1. Sample Collection and Handling:
-
Collect whole blood in serum separator tubes.
-
Allow blood to clot at room temperature.
-
Centrifuge to separate serum. It is recommended to separate serum from cells within 2 hours of collection to ensure the stability of 11-KT.
-
Store serum aliquots at -20°C or lower until analysis.
2. Sample Preparation (Supported Liquid Extraction - SLE):
-
To a 100 µL serum sample, add an appropriate internal standard (e.g., isotopically labeled 11-KT).
-
Vortex to mix.
-
Load the mixture onto a supported liquid extraction plate/cartridge.
-
Allow the sample to absorb for 5-10 minutes.
-
Elute the analytes using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution compatible with the LC-MS/MS mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 or similar reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water with a modifier (e.g., formic acid, ammonium fluoride) and an organic solvent (e.g., methanol, acetonitrile).
-
The total run time can be optimized to be as short as 4-7 minutes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for 11-KT and its internal standard for accurate quantification.
-
4. Method Validation:
-
The LC-MS/MS method should be validated according to established guidelines (e.g., FDA, CLSI).
-
Key validation parameters include:
-
Linearity: Establish the concentration range over which the assay is accurate.
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably measured. LOQs for 11-KT are typically in the range of 36 pmol/L to 0.24 nmol/L.
-
Precision: Assess intra- and inter-assay variability, which should ideally be below 15%.
-
Accuracy/Recovery: Determine the agreement between the measured and known concentrations. Recoveries for 11-KT are generally expected to be between 85% and 115%.
-
Matrix Effects: Evaluate the influence of other components in the serum on the ionization of the analyte.
-
Stability: Assess the stability of 11-KT in serum under different storage and handling conditions.
-
Diagnostic Utility and Logical Framework
The measurement of 11-KT offers a valuable tool in the diagnostic evaluation of premature adrenarche. Its elevated levels, often more pronounced than those of traditional androgens, can aid in confirming the diagnosis, particularly in cases where DHEA-S levels are borderline or within the normal range.
Conclusion
This compound is emerging as a key biomarker in the assessment of premature adrenarche. Its dominant presence and potent androgenic activity during this period suggest it may be directly involved in the clinical manifestations of the condition. The incorporation of 11-KT measurement, using robust and validated LC-MS/MS methods, into research and clinical practice can provide a more accurate and sensitive evaluation of adrenal androgen excess in children, aiding in the diagnosis and management of premature adrenarche and related disorders.
References
Application of 11-Ketotestosterone Assays in Aquaculture Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is a potent, non-aromatizable androgen that serves as the primary male sex hormone in many fish species.[1] Unlike in mammals where testosterone is the principal androgen, in fish, 11-KT is often found in higher concentrations and plays a more significant role in male sexual differentiation, maturation, and the development of secondary sexual characteristics.[1][2] Its measurement is a critical tool in aquaculture research, providing valuable insights into the reproductive physiology, stress response, and overall health of farmed fish populations.
This document provides detailed application notes and protocols for the use of this compound assays in aquaculture research, with a focus on Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Applications in Aquaculture Research
Assays for 11-KT are instrumental in several key areas of aquaculture research:
-
Sex Differentiation and Determination: Monitoring 11-KT levels can help in understanding the mechanisms of sex determination in different fish species.[1] Early detection of sex can be crucial for managing broodstock and optimizing production cycles.
-
Monitoring Reproductive Cycles and Spawning Induction: Tracking 11-KT concentrations is essential for determining the reproductive status of male fish.[3] Levels of 11-KT typically rise during spermatogenesis and peak during the spawning season. This information is vital for timing artificial fertilization and improving the efficiency of hatchery operations.
-
Assessment of Broodstock Quality: Higher levels of 11-KT are often correlated with better sperm quality and reproductive success in male fish. Assaying 11-KT can therefore be a valuable tool for selecting high-quality broodstock.
-
Stress Response Evaluation: Chronic stress can lead to a suppression of reproductive hormones, including 11-KT. Measuring 11-KT levels can serve as an indicator of the physiological stress experienced by fish in different culture systems or under various environmental conditions.
-
Endocrine Disruption Studies: 11-KT assays are used to assess the impact of endocrine-disrupting compounds (EDCs) in the aquatic environment on the reproductive health of fish.
Quantitative Data Presentation
The following tables summarize this compound levels in various fish species under different physiological conditions, as reported in the literature. These values can serve as a reference for researchers.
Table 1: Plasma this compound Levels in Male Fish at Different Reproductive Stages
| Species | Reproductive Stage | Mean 11-KT Concentration (ng/mL) | Reference |
| Pacu (Piaractus mesopotamicus) | Maturing | 2.3 ± 0.06 | |
| Pacu (Piaractus mesopotamicus) | Resting | Lower levels maintained | |
| Sea Trout (Salmo trutta trutta) | Spawning | 7.4 - 36.6 (in gonads, ng/g) | |
| Asian Seabass (Lates calcarifer) | Mature (700-1000g) | ~0.2 | |
| Asian Seabass (Lates calcarifer) | Mature (2.5-4kg) | ~0.4 |
Table 2: this compound Levels in Different Tissues of Koi (Cyprinus carpio)
| Tissue | Mean 11-KT Concentration (pg/mg total soluble protein) | Reference |
| Blood Serum | Similar to muscle and mucus extracts | |
| Muscle Tissue | Similar to serum and mucus extracts | |
| Surface Mucus | Similar to serum and muscle extracts |
Experimental Protocols
Protocol 1: Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate 11-KT measurements.
1.1. Blood Plasma/Serum Collection:
-
Anesthetize the fish using an appropriate anesthetic (e.g., MS-222).
-
Collect blood from the caudal vein using a heparinized syringe.
-
Transfer the blood to a microcentrifuge tube.
-
For plasma, centrifuge the blood at 3,000 x g for 15 minutes at 4°C.
-
For serum, allow the blood to clot at room temperature for 30 minutes before centrifuging.
-
Collect the supernatant (plasma or serum) and store it at -80°C until analysis.
1.2. Tissue Homogenate Preparation:
-
Euthanize the fish and dissect the desired tissue (e.g., gonads, liver) on ice.
-
Weigh the tissue sample.
-
Homogenize the tissue in an appropriate buffer (e.g., phosphate-buffered saline, PBS) on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and store it at -80°C until analysis.
1.3. Steroid Extraction (for both plasma/serum and tissue homogenates):
-
To 100 µL of sample, add 1 mL of diethyl ether.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Freeze the aqueous (lower) layer by immersing the tube in a dry ice-ethanol bath.
-
Decant the ether (upper) layer containing the steroids into a new tube.
-
Evaporate the ether under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in an appropriate assay buffer provided with the ELISA or RIA kit.
Protocol 2: this compound Measurement by ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits. Always refer to the specific kit manual for detailed instructions.
2.1. Principle: The 11-KT ELISA is a competitive immunoassay. 11-KT in the sample competes with a fixed amount of enzyme-labeled 11-KT (e.g., horseradish peroxidase, HRP) for binding to a limited number of anti-11-KT antibody sites coated on a microplate. The amount of colored product formed is inversely proportional to the concentration of 11-KT in the sample.
2.2. Materials:
-
11-KT ELISA Kit (containing pre-coated microplate, 11-KT standard, HRP-conjugated 11-KT, anti-11-KT antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable pipettes and tips
-
Deionized water
2.3. Procedure:
-
Prepare Reagents: Bring all reagents to room temperature. Prepare wash buffer and standards as instructed in the kit manual.
-
Add Standards and Samples: Pipette 50 µL of standards and prepared samples into the appropriate wells of the microplate.
-
Add Antibody and Conjugate: Add 25 µL of HRP-conjugated 11-KT and 25 µL of anti-11-KT antibody to each well (except for blank wells).
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of wash buffer.
-
Add Substrate: Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
-
Calculate Results: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 11-KT in the samples by interpolating from the standard curve.
Protocol 3: this compound Measurement by Radioimmunoassay (RIA)
RIA is a highly sensitive technique for quantifying 11-KT. This is a generalized protocol and requires handling of radioactive materials, which should only be performed in a licensed facility with appropriate safety precautions.
3.1. Principle: RIA is a competitive binding assay where a known quantity of radiolabeled 11-KT (e.g., ³H-11-KT) competes with unlabeled 11-KT in the sample for binding to a limited amount of anti-11-KT antibody. After separation of bound from free radiolabeled 11-KT, the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled 11-KT in the sample.
3.2. Materials:
-
Anti-11-KT antibody
-
Radiolabeled 11-KT (e.g., [³H]-11-Ketotestosterone)
-
11-KT standard
-
Assay buffer (e.g., PBS with 0.1% gelatin)
-
Dextran-coated charcoal solution (for separation of bound and free hormone)
-
Scintillation cocktail
-
Scintillation counter
-
Centrifuge
3.3. Procedure:
-
Prepare Standards and Samples: Prepare a standard curve by serially diluting the 11-KT standard. Prepare samples as described in Protocol 1.
-
Assay Setup: In duplicate tubes, add:
-
100 µL of standard or sample
-
100 µL of radiolabeled 11-KT
-
100 µL of anti-11-KT antibody
-
-
Incubation: Vortex the tubes and incubate overnight at 4°C.
-
Separation: Add 500 µL of cold dextran-coated charcoal solution to each tube. Vortex and incubate for 15 minutes at 4°C.
-
Centrifugation: Centrifuge the tubes at 3,000 x g for 15 minutes at 4°C. The charcoal pellet will contain the free hormone, while the supernatant will contain the antibody-bound hormone.
-
Counting: Decant the supernatant into scintillation vials. Add 5 mL of scintillation cocktail, cap the vials, and vortex.
-
Measure Radioactivity: Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Calculate Results: Generate a standard curve by plotting the percentage of bound radiolabel (%B/B₀) against the concentration of the standards. Calculate the concentration of 11-KT in the samples from the standard curve.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Measurement of 11-Ketotestosterone in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) is characterized by the continued growth of prostate tumors despite androgen deprivation therapy (ADT), which reduces testosterone to castrate levels. A key driver of CRPC is the reactivation of the androgen receptor (AR) signaling pathway.[1] While testosterone and its more potent metabolite, dihydrotestosterone (DHT), have traditionally been considered the primary ligands for the AR, recent evidence has highlighted the critical role of other androgens, particularly 11-ketotestosterone (11-KT).[2][3]
11-KT is a potent agonist of the AR, with activity comparable to that of testosterone.[2][4] In patients with CRPC, 11-KT has been identified as the most abundant circulating active androgen, often exceeding the concentrations of testosterone and DHT combined. This suggests that 11-KT is a significant contributor to the persistent AR signaling that drives CRPC progression. The precursors for 11-KT are of adrenal origin, and their conversion to 11-KT can occur within the prostate cancer cells themselves, a process that is not inhibited by conventional ADT. Consequently, the measurement of 11-KT is crucial for accurately assessing the total androgenic load in CRPC patients and for the development of novel therapeutic strategies that target the 11-oxygenated androgen pathway.
Background: The this compound Synthesis and Signaling Pathway in CRPC
In CRPC, the synthesis of 11-KT circumvents the traditional androgen synthesis pathway that is targeted by ADT. The primary precursor for 11-KT is the adrenal androgen, 11β-hydroxyandrostenedione (11OHA4). Within the prostate cancer tumor microenvironment, a series of enzymatic conversions leads to the production of 11-KT.
The key enzymes involved in this intratumoral synthesis are 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) and aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5. The expression of these enzymes is often maintained or even upregulated in CRPC tumors. Once synthesized, 11-KT can bind to and activate the androgen receptor, leading to the transcription of AR-regulated genes that promote tumor cell proliferation and survival. Furthermore, 11-KT can be converted to the even more potent androgen, 11-ketodihydrotestosterone (11-KDHT).
dot
Figure 1. Synthesis and signaling pathway of this compound in CRPC.
Quantitative Data on Androgen Concentrations in CRPC Patients
Multiple studies have quantified the circulating levels of 11-KT and other androgens in men with CRPC. The data consistently show that 11-KT is a predominant androgen in this patient population.
| Androgen | Median Concentration (nmol/L) | Concentration Range (nmol/L) | Reference |
| This compound (11-KT) | 0.39 | 0.03 - 2.39 | |
| 0.46 | 0.03 - 2.39 | ||
| Testosterone (T) | 0.12 | 0.03 - 0.64 | |
| 0.14 | 0.03 - 0.76 | ||
| 11β-Hydroxyandrostenedione (11OHA4) | 2.7 | 0.48 - 5.1 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of 11-KT in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound certified reference material
-
Isotopically labeled internal standard (e.g., d3-11-Ketotestosterone)
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) 96-well plates
-
Human plasma (calibrators can be prepared in charcoal-stripped serum)
2. Sample Preparation (using SPE):
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Spike with Internal Standard: To 200 µL of plasma, add the internal standard to a final concentration of, for example, 1 ng/mL.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute: Elute the androgens with 1 mL of ethyl acetate or another suitable organic solvent.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of 50% methanol in water.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or Biphenyl reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 11-KT and its internal standard. For example, for 11-KT, a potential transition is m/z 303.2 -> 121.1.
4. Data Analysis:
-
Construct a calibration curve using known concentrations of 11-KT.
-
Quantify the concentration of 11-KT in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Cell-Based Assay for Assessing the Biological Activity of this compound
This protocol describes methods to evaluate the androgenic activity of 11-KT in the androgen-sensitive human prostate cancer cell line, LNCaP.
1. Cell Culture:
-
Cell Line: LNCaP cells.
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Androgen Deprivation Medium: For experiments, use phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) to remove endogenous androgens.
2. Cell Proliferation Assay (e.g., using CCK-8):
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in growth medium.
-
Androgen Deprivation: After 24 hours, replace the growth medium with androgen deprivation medium and incubate for another 24-48 hours.
-
Treatment: Treat the cells with varying concentrations of 11-KT (e.g., 0.1, 1, 10 nM) or a vehicle control (e.g., ethanol). Include testosterone or DHT as positive controls.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the fold change in cell proliferation.
3. Gene Expression Analysis of AR Target Genes (e.g., PSA and TMPRSS2) by qPCR:
-
Cell Seeding and Treatment: Seed LNCaP cells in a 6-well plate and treat with 11-KT as described for the proliferation assay. A common treatment duration for gene expression analysis is 24 hours.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for PSA (KLK3), TMPRSS2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a qPCR master mix containing SYBR Green or a probe-based system.
-
A typical qPCR cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.
Experimental Workflow and Logical Relationships
dot
Figure 2. Experimental workflow for 11-KT measurement and analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Protocol for 11-Ketotestosterone Administration in in vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
11-Ketotestosterone (11-KT) is a potent non-aromatizable androgen that serves as the primary male sex hormone in many fish species.[1][2] Recently, its role as a significant adrenal-derived androgen in mammals, including humans, has been increasingly recognized, with implications for various physiological and pathological conditions such as polycystic ovary syndrome (PCOS) and castration-resistant prostate cancer.[2][3] This document provides detailed protocols for the in vivo administration of 11-KT in both fish and mammalian models, based on established scientific literature.
The primary route of administration in fish is through sustained-release implants or by incorporation into feed, allowing for long-term studies of its effects on development, reproduction, and physiology. In mammalian studies, administration is less common but has been achieved through methods such as subcutaneous implantation. The choice of administration method and dosage depends on the research question, the animal model, and the desired duration of exposure.
11-KT exerts its biological effects primarily through the androgen receptor (AR).[4] Upon binding to the AR in the cytoplasm, the 11-KT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the regulation of target gene expression. This signaling pathway is crucial for mediating the androgenic effects of 11-KT.
Experimental Protocols
I. Administration of this compound in Fish Models
Two primary methods are employed for 11-KT administration in fish: silastic implants for sustained release and incorporation into feed for oral delivery.
A. Protocol for this compound Administration via Silastic Implants
This method is suitable for long-term studies requiring stable plasma levels of 11-KT.
Materials:
-
This compound (crystalline)
-
Silastic tubing (e.g., Dow Corning, 1.57 mm inner diameter, 3.18 mm outer diameter)
-
Silicone adhesive
-
Scalpel or razor blade
-
Forceps
-
Anesthetic for fish (e.g., MS-222)
-
Surgical surface
-
Animal balance
Procedure:
-
Implant Preparation:
-
Cut the silastic tubing into desired lengths (e.g., 10 mm).
-
Seal one end of each tube with a small amount of silicone adhesive and allow it to cure completely (typically 24 hours).
-
Weigh the desired amount of crystalline 11-KT. The dosage will depend on the fish species, size, and experimental goals. Common dosages range from 2.5 mg to 25 mg per implant.
-
Carefully pack the weighed 11-KT into the open end of the sealed silastic tube.
-
Seal the open end of the tube with silicone adhesive and allow it to cure completely.
-
Prepare placebo implants by filling them with an inert substance (e.g., cellulose) for the control group.
-
-
Implantation Procedure:
-
Anesthetize the fish until it is unresponsive to gentle handling.
-
Weigh the anesthetized fish to confirm the correct dosage calculation if using a dose-per-body-weight design.
-
Place the fish on a wet surgical surface, ventral side up.
-
Make a small incision (3-5 mm) in the peritoneal cavity, slightly off the midline to avoid the ventral aorta.
-
Gently insert the prepared silastic implant into the peritoneal cavity using forceps.
-
The small incision is often self-sealing, but a single suture may be applied if necessary.
-
Return the fish to a recovery tank with well-aerated water until it resumes normal swimming behavior.
-
Monitor the fish for any signs of distress or infection post-surgery.
-
B. Protocol for this compound Administration via In-Feed Delivery
This non-invasive method is suitable for treating large numbers of fish.
Materials:
-
This compound
-
Ethanol (or another suitable solvent)
-
Fish feed (pellets)
-
Spray bottle or mixer
-
Fume hood
Procedure:
-
Feed Preparation:
-
Calculate the total amount of 11-KT needed based on the desired concentration in the feed (e.g., 10 mg/kg of feed) and the total amount of feed to be prepared.
-
Dissolve the calculated amount of 11-KT in a minimal volume of ethanol in a fume hood.
-
Evenly spray the 11-KT solution onto the fish feed pellets while continuously mixing to ensure a homogenous coating. A food mixer can be used for larger batches.
-
Allow the ethanol to evaporate completely in the fume hood, leaving the 11-KT coated on the feed.
-
Prepare a control feed by spraying pellets with the same volume of ethanol without 11-KT.
-
Store the prepared feed in airtight containers at a cool, dark place to prevent degradation.
-
-
Feeding Regimen:
-
Feed the fish with the 11-KT-laced feed at a predetermined rate and frequency, typical for the species and life stage.
-
Ensure that the amount of feed provided is consumed completely to accurately control the dosage.
-
The control group should be fed the control feed under identical conditions.
-
II. Administration of this compound in Mammalian Models
In vivo studies of 11-KT in mammals are less common than in fish. The following protocol is based on a study in mice and can be adapted for other rodent models.
A. Protocol for Subcutaneous Implantation of this compound in Mice
Materials:
-
This compound
-
Silastic tubing (appropriate size for the animal model)
-
Silicone adhesive
-
Anesthetic for rodents (e.g., isoflurane)
-
Surgical scissors and forceps
-
Wound clips or sutures
-
Animal clippers
-
Antiseptic solution
Procedure:
-
Implant Preparation:
-
Prepare the silastic implants containing the desired dose of 11-KT as described in the fish protocol (Section I.A.1). The dosage will need to be optimized for the specific mammalian model and research question.
-
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave a small area of fur on the dorsal side, between the scapulae.
-
Cleanse the surgical area with an antiseptic solution.
-
Make a small incision (approximately 5 mm) through the skin.
-
Create a subcutaneous pocket by blunt dissection with forceps.
-
Insert the prepared silastic implant into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery and for several days post-surgery for any signs of pain, distress, or infection.
-
Data Presentation
The following tables summarize quantitative data from in vivo studies on this compound administration.
Table 1: Effects of this compound Administration in Fish
| Species | Administration Method | Dosage | Duration | Observed Effects | Reference |
| Sterlet (Acipenser ruthenus) | Silastic implant | 5 or 25 mg/kg | 30 days | Dose-dependent promotion of ovarian development; increased vitellogenin and testosterone levels. | |
| Tilapia (Oreochromis mossambicus) | In-feed | 10 mg/kg | 50 days | Significantly augmented growth in fish fed a fishmeal-based diet. | |
| Beluga (Huso huso) | Intraperitoneal implant | 2.5 mg | 8 weeks | Upregulation of fshr and foxl2 transcript levels in the ovary. |
Table 2: Effects of this compound Administration in Mammals
| Species | Administration Method | Dosage | Duration | Observed Effects | Reference |
| Mouse (C57BL/6) | Subcutaneous implant | Not specified | 6 weeks | Reduced weight gain compared to control; prolonged diestrus phase of the estrous cycle; induced follicular arrest and cystic features in the ovary. |
Signaling Pathways and Workflows
The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for in vivo studies.
Figure 1. Simplified signaling pathway of this compound.
Figure 2. General experimental workflow for in vivo 11-KT studies.
References
Application Notes and Protocols for Cell-Based Screening of 11-Ketotestosterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11KT) is an active androgen that plays a significant role in various physiological and pathophysiological processes. It is recognized as a potent agonist of the androgen receptor (AR), with activity comparable to that of testosterone (T) and its more potent metabolite, dihydrotestosterone (DHT)[1][2]. In certain conditions, such as in prepubertal children and patients with castration-resistant prostate cancer (CRPC), 11KT can be the predominant circulating active androgen[2][3][4]. This highlights the importance of robust and reliable methods for screening and characterizing the activity of 11KT and its potential modulators.
These application notes provide detailed protocols for cell-based assays designed to screen for and quantify the androgenic activity of this compound. The primary method described is a luciferase reporter gene assay, a widely used and sensitive technique for studying nuclear receptor activation.
Principle of the Assay
The cell-based assays for 11KT activity are founded on the principle of ligand-dependent activation of the androgen receptor. In these assays, a host cell line, engineered to express the human androgen receptor (AR), is also transfected with a reporter gene construct. This construct contains a promoter with androgen response elements (AREs) that drives the expression of a quantifiable reporter protein, such as luciferase.
When 11KT or another androgenic compound is introduced to the cells, it binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins and translocation into the nucleus. In the nucleus, the ligand-AR complex dimerizes and binds to the AREs in the reporter gene construct. This binding initiates the transcription of the reporter gene, resulting in the production of the reporter protein (e.g., luciferase). The amount of reporter protein produced is proportional to the androgenic activity of the compound being tested and can be quantified by measuring the enzymatic activity of the reporter (e.g., luminescence for luciferase).
Signaling Pathway of this compound
The signaling pathway for this compound mirrors that of other androgens, culminating in the regulation of target gene expression.
Caption: this compound signaling pathway.
Recommended Cell Lines
Several cell lines are suitable for assessing 11KT activity. The choice of cell line can depend on the specific research question and the desired experimental setup.
-
MDA-kb2: A human breast cancer cell line that endogenously expresses the androgen receptor and has been stably transfected with a mouse mammary tumor virus (MMTV) promoter-driven luciferase reporter gene. This cell line is responsive to both androgens and glucocorticoids, which should be considered when interpreting results.
-
VCaP and LNCaP: Human prostate cancer cell lines that endogenously express the androgen receptor. These are relevant for studies focused on prostate cancer.
-
CV1-ARLuc: An African green monkey kidney cell line engineered to express the human androgen receptor and an AR-driven Gaussia luciferase reporter.
-
PC3/AR+: A human prostate cancer cell line that is engineered to overexpress the androgen receptor, often showing high sensitivity.
Experimental Protocols
Luciferase Reporter Gene Assay for this compound Activity
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Selected androgen-responsive cell line (e.g., MDA-kb2, VCaP)
-
Cell culture medium (e.g., RPMI-1640 or DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped Fetal Bovine Serum (CSS)
-
This compound (11KT)
-
Testosterone (T) and Dihydrotestosterone (DHT) as positive controls
-
Vehicle control (e.g., DMSO or ethanol)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture the selected cell line in the appropriate medium supplemented with 10% FBS.
-
Trypsinize and resuspend the cells in a medium containing 5-10% CSS.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Hormone Starvation:
-
After overnight incubation, carefully remove the medium.
-
Replace the medium with fresh medium containing 5-10% CSS.
-
Incubate the cells for an additional 24 hours to minimize the influence of any residual hormones in the serum.
-
-
Compound Treatment:
-
Prepare serial dilutions of 11KT, T, and DHT in the CSS-containing medium. A suggested concentration range is 0.01 nM to 100 nM.
-
Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Remove the starvation medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Activity Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Experimental Workflow
Caption: Workflow for the this compound luciferase reporter assay.
Data Presentation and Analysis
The raw data from the luminometer (Relative Light Units, RLU) should be processed to determine the androgenic activity.
-
Normalization: Normalize the RLU values for each treatment to the average RLU of the vehicle control to obtain the fold induction.
-
Fold Induction = (RLU of treated well) / (Average RLU of vehicle control wells)
-
-
Dose-Response Curves: Plot the fold induction against the logarithm of the compound concentration to generate dose-response curves.
-
EC₅₀ Determination: From the dose-response curves, calculate the half-maximal effective concentration (EC₅₀) for each compound. The EC₅₀ represents the concentration of a compound that elicits 50% of the maximal response.
Quantitative Data Summary
The following table summarizes the relative potencies of this compound and other androgens from various studies.
| Compound | Relative Agonist Potency/Efficacy | Cell Line | Assay Type | Reference |
| This compound (11KT) | Comparable to Testosterone (T) | COS-1 | Transactivation Assay | |
| 11-Ketodihydrotestosterone (11KDHT) | Comparable to Dihydrotestosterone (DHT) | COS-1 | Transactivation Assay | |
| This compound (11KT) | Potent androgen similar to T | CV1-ARLuc | Luciferase Reporter Assay | |
| Dihydrotestosterone (DHT) | EC₅₀ of 0.14 nM | MDA-kb2 | Luciferase Reporter Assay | |
| Dihydrotestosterone (DHT) | EC₅₀ of 0.008 nM | PC3/AR+ | Luciferase Reporter Assay |
Note: EC₅₀ values can vary between different cell lines and experimental conditions. It is recommended to always include reference compounds like T and DHT in each experiment for comparison.
Conclusion
The cell-based assays described in these application notes provide a robust and sensitive platform for screening and characterizing the androgenic activity of this compound. By following the detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible results to further elucidate the biological roles of this important androgen.
References
- 1. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - this compound is the predominant active androgen in prostate cancer patients after castration [insight.jci.org]
Troubleshooting & Optimization
11-Ketotestosterone immunoassay cross-reactivity with other androgens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 11-Ketotestosterone (11-KT) immunoassays. This guide focuses on the critical issue of cross-reactivity with other androgens, offering insights into potential sources of error and guidance on accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound measurement?
Q2: Which androgens are known to cross-react with this compound immunoassays?
A2: The degree of cross-reactivity varies depending on the specific antibody used in the assay. However, several androgens are commonly reported to exhibit cross-reactivity with 11-KT antibodies. The following tables summarize cross-reactivity data from various commercially available ELISA kits. It is essential to consult the technical datasheet of the specific kit being used for the most accurate and relevant information.
Data Presentation: this compound Immunoassay Cross-Reactivity
Table 1: Cross-Reactivity Data from Commercial ELISA Kit 1
| Steroid | Cross-reactivity (%) |
| This compound | 100 |
| Adrenosterone | 2.9 |
| 4-Androsten-11β,17β-diol-3-one | 0.01 |
| Testosterone | <0.01 |
| 5α-Androstan-17β-ol-3-one | <0.01 |
| 5α-Androsten-3β,17β-diol | <0.01 |
Table 2: Cross-Reactivity Data from Commercial ELISA Kit 2
| Steroid | Cross-reactivity (%) |
| This compound | 100 |
| 11-Ketoandrostenedione | 1.70 |
| Testosterone | 2.03 |
| Dehydroandrosterone | 1.48 |
| DHEA | 0.95 |
| Progesterone | 0.24 |
| 17-Hydroxyprogesterone | 0.20 |
| Epiandrosterone | 0.12 |
| Androsterone | 0.08 |
| 17β-Estradiol | <0.05 |
Q3: How is the percentage of cross-reactivity determined?
A3: The percentage of cross-reactivity is typically determined through a competitive binding experiment. The concentration of the target analyte (this compound) that causes 50% inhibition of the maximum signal (IC50) is compared to the concentration of the potentially cross-reacting substance that causes the same 50% inhibition. The formula for calculating percentage cross-reactivity is:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
A higher percentage indicates a greater potential for interference from the cross-reacting androgen.
Troubleshooting Guide
Problem 1: Higher than expected this compound levels in samples.
-
Possible Cause: Cross-reactivity with other endogenous or exogenous androgens in the sample.
-
Troubleshooting Steps:
-
Review the Cross-Reactivity Data: Carefully examine the cross-reactivity table provided with your specific 11-KT immunoassay kit. Identify any androgens known to be present in your samples that show significant cross-reactivity.
-
Sample Purification: If significant cross-reactivity is suspected, consider implementing a sample purification step, such as high-performance liquid chromatography (HPLC), prior to the immunoassay to separate this compound from interfering androgens.
-
Confirm with a Different Method: Whenever possible, confirm your immunoassay results with a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is less susceptible to cross-reactivity.[1]
-
Problem 2: Inconsistent or non-reproducible this compound results.
-
Possible Cause: Variable levels of cross-reacting androgens across different samples or sample preparations.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Preparation: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the levels of potentially interfering substances.
-
Assess Sample Matrix Effects: The presence of other molecules in the sample matrix can sometimes influence antibody-antigen binding. Perform spike and recovery experiments to assess if the sample matrix is interfering with the assay's accuracy.
-
Dilution Linearity: Serially dilute a sample with high 11-KT concentrations. The measured concentration should decrease linearly with the dilution factor. A non-linear response may indicate the presence of interfering substances.
-
Problem 3: My this compound results do not correlate with the expected physiological state.
-
Possible Cause: The measured immunoreactivity is not solely due to this compound but is a composite signal including cross-reacting androgens.
-
Troubleshooting Steps:
-
Re-evaluate the Specificity of the Antibody: The specificity of the primary antibody is the most critical factor in minimizing cross-reactivity. Consider using an assay with a monoclonal antibody, which typically offers higher specificity than a polyclonal antibody.
-
Literature Review: Search for published studies that have used the same 11-KT immunoassay in a similar biological context. This can provide insights into the expected levels and potential interferences.
-
Consult Technical Support: Contact the manufacturer's technical support for further guidance and to inquire about any known issues with the kit in your specific application.
-
Experimental Protocols
Detailed Methodology: Determination of Immunoassay Cross-Reactivity
This protocol outlines the general steps for determining the cross-reactivity of an this compound competitive ELISA.
-
Preparation of Standard Curves:
-
Prepare a series of standards of known concentrations for this compound in the assay buffer.
-
Prepare separate serial dilutions for each potential cross-reacting androgen to be tested.
-
-
Assay Procedure (Competitive ELISA):
-
Pipette the this compound standards and the dilutions of the potential cross-reactants into the wells of a microtiter plate pre-coated with an anti-11-Ketotestosterone antibody.
-
Add a fixed amount of enzyme-conjugated this compound (tracer) to each well.
-
Incubate the plate to allow for competitive binding between the this compound (or cross-reactant) in the sample and the tracer for the limited antibody binding sites.
-
Wash the plate to remove any unbound components.
-
Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the this compound standard curve and for each of the tested androgens.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and for each cross-reactant from their respective curves.
-
Calculate the percentage of cross-reactivity using the formula mentioned in Q3.
-
Visualizations
Caption: Principle of a competitive immunoassay for this compound.
Caption: Experimental workflow for determining cross-reactivity.
Caption: Logical troubleshooting flow for inaccurate 11-KT results.
References
Troubleshooting 11-Ketotestosterone standard curve in ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the use of 11-Ketotestosterone (11-KT) ELISA kits.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter with your this compound ELISA standard curve and provides actionable solutions.
Problem 1: Poor Standard Curve Fit (Low R² Value)
A low coefficient of determination (R²) indicates that the data points do not fit the regression model well, which can lead to inaccurate sample concentration calculations.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Standard Dilution | Ensure you are performing serial dilutions correctly. Use fresh, calibrated pipettes and change tips for each dilution to prevent carryover. Prepare standards in glass or plastic tubes.[1] |
| Inaccurate Pipetting | Verify the calibration of your pipettes. Ensure there are no air bubbles when aspirating or dispensing liquids.[2] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[2] Allow all reagents to reach room temperature before use. |
| Contaminated Reagents | Use fresh, properly stored reagents. Avoid cross-contamination between wells by using new pipette tips for each standard and sample. |
| Expired Kit or Reagents | Check the expiration date on the kit and individual components. Do not use expired reagents. |
Problem 2: High Background Signal
High background is characterized by high optical density (OD) readings in the blank or zero standard wells, which can mask the signal from your samples.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time during washes to remove all unbound reagents. Ensure complete aspiration of wash buffer after each step by tapping the plate on absorbent paper. |
| Contaminated Wash Buffer | Prepare fresh wash buffer according to the protocol. Ensure the water used is deionized or distilled and free of contaminants. |
| Substrate Solution Exposed to Light | The TMB substrate is light-sensitive. Store and incubate the substrate in the dark to prevent premature color development. |
| Over-incubation with Substrate | Shorten the incubation time with the TMB substrate. Stop the reaction as soon as sufficient color has developed in the standards. |
| Non-specific Binding | Ensure that the blocking buffer is appropriate for the assay and that the incubation step is performed correctly to prevent non-specific antibody binding. |
Problem 3: Weak or No Signal
This issue arises when the OD readings for the standards and samples are very low or indistinguishable from the background.
Possible Causes and Solutions:
| Cause | Solution |
| Reagents Not at Room Temperature | Allow all kit components to equilibrate to room temperature for at least 15-20 minutes before starting the assay. |
| Incorrect Reagent Preparation | Double-check all dilution calculations for antibodies, conjugates, and standards. Ensure all components are added in the correct order as specified in the protocol. |
| Expired or Improperly Stored Reagents | Verify the expiration dates and storage conditions of all kit components. Avoid repeated freeze-thaw cycles of reagents. |
| Inhibition of HRP Enzyme | Ensure that buffers used for sample preparation are free of sodium azide, as it can inhibit the HRP enzyme. |
| Plate Read at Incorrect Wavelength | Confirm that the plate reader is set to the correct wavelength for the substrate used (typically 450 nm for TMB). |
Problem 4: High Coefficient of Variation (%CV) in Replicates
High variability between replicate wells leads to unreliable results and can be caused by inconsistencies in the assay procedure.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Use calibrated pipettes and be consistent with your pipetting technique. Ensure tips are firmly seated. Avoid touching the inside wall of the wells. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the plate. Gently tap the plate after adding reagents to ensure proper mixing in the wells. |
| Temperature Gradients (Edge Effects) | Allow the plate to equilibrate to room temperature before adding reagents. Use a plate sealer during incubations to ensure uniform temperature across the plate. |
| Inconsistent Timing | Maintain a consistent timing sequence for adding reagents and reading the plate to ensure equal incubation times for all wells. |
| Evaporation of Solutions | Keep the plate covered with a plate sealer during all incubation steps to prevent evaporation. |
Experimental Protocols
Standard Preparation Protocol (Example from a Competitive ELISA)
This protocol is a generalized example based on common procedures found in this compound ELISA kit manuals. Always refer to the specific protocol provided with your kit.
-
Prepare the Bulk Standard:
-
Dilute the concentrated 11-KT standard stock solution with the provided standard diluent or assay buffer to a working concentration (e.g., 2,000 pg/mL or 1 ng/mL).
-
-
Serial Dilution:
-
Label a series of tubes (e.g., 7-8 tubes).
-
Add a specific volume of assay buffer to each tube (e.g., 300 µL or 500 µL).
-
Transfer a volume of the bulk standard to the first tube, mix thoroughly.
-
Perform a serial dilution by transferring a specific volume from the first tube to the second, mix, and continue this process for all subsequent tubes.
-
The final tube in the series will serve as the zero standard (blank) containing only assay buffer.
-
-
Stability:
-
Use freshly prepared standards within a few hours of preparation for best results. Some diluted standards may be stable for up to 24 hours at 4°C.
-
Standard Dilution Series Example:
| Tube | 11-KT Concentration (pg/mL) | Assay Buffer Volume | Transfer Volume |
| Stock | 100,000 | - | - |
| Bulk | 2,000 | 490 µL | 10 µL of Stock |
| 1 | 800 | 300 µL | 200 µL of Bulk |
| 2 | 320 | 300 µL | 200 µL of Tube 1 |
| 3 | 128 | 300 µL | 200 µL of Tube 2 |
| 4 | 51.2 | 300 µL | 200 µL of Tube 3 |
| 5 | 20.5 | 300 µL | 200 µL of Tube 4 |
| 6 | 8.19 | 300 µL | 200 µL of Tube 5 |
| 7 (B0) | 0 | 50 µL | - |
Note: This is an illustrative example. Concentrations and volumes will vary depending on the specific kit.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common ELISA issues.
References
Technical Support Center: Quantification of 11-Ketotestosterone from Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 11-Ketotestosterone (11-KT) from plasma samples. Matrix effects, which can significantly impact assay accuracy and precision, are a primary focus of this guide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in 11-KT plasma quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., phospholipids, salts, and other endogenous substances in plasma). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of 11-KT. These effects are a major challenge in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis and can compromise the reliability of results if not properly addressed.[1][2][3]
Q2: What are the common analytical techniques used for 11-KT quantification in plasma?
A2: The most common methods are immunoassays (like ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] LC-MS/MS is often preferred for its high specificity, sensitivity, and ability to measure multiple steroids simultaneously. LC-MS/MS methods typically involve sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to clean up the sample before analysis.
Q3: Is this compound stable in plasma samples after collection?
A3: No, 11-KT concentrations can increase in unseparated serum or plasma samples stored at room temperature. One study observed a significant increase in 11-KT levels after just 2 hours. Therefore, it is critical to process blood samples promptly after collection. For optimal stability, it is recommended to separate the plasma from cells within 2 hours.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 11-KT from plasma.
Issue 1: Low Analyte Recovery
Low recovery of 11-KT during sample preparation can lead to underestimation of its concentration.
Possible Causes and Solutions:
-
Inefficient Extraction Method: The chosen extraction method (LLE or SPE) may not be optimal for 11-KT.
-
Troubleshooting Steps:
-
Review Solvent Choice for LLE: Common solvents like methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate are used for steroid extraction. If recovery is low, consider testing a different solvent or a mixture of solvents.
-
Optimize SPE Cartridge and Protocol: For SPE, ensure the sorbent chemistry (e.g., C18) is appropriate. Optimize the wash and elution steps. A weak wash may not remove all interferences, while too strong a wash may elute the analyte prematurely. The elution solvent must be strong enough to fully recover the 11-KT.
-
Consider Supported Liquid Extraction (SLE): SLE is an alternative to LLE that can provide high analyte recoveries without the risk of emulsion formation.
-
-
-
Analyte Degradation: As mentioned in the FAQs, 11-KT can be unstable.
-
Troubleshooting Steps:
-
Ensure samples are processed (centrifuged and plasma separated) as quickly as possible, ideally within 2 hours of collection.
-
Store plasma samples at -20°C or lower prior to analysis.
-
-
Issue 2: Significant Ion Suppression or Enhancement (Matrix Effects)
This is often observed as inconsistent results, poor reproducibility, and inaccurate quantification, particularly at low concentrations.
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: Co-eluting matrix components, especially phospholipids, are a primary cause of ion suppression in plasma samples.
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all matrix interferences. It is a common first step.
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering compounds than LLE.
-
Phospholipid Depletion Plates: Consider using specialized sample preparation products designed to remove phospholipids.
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to better separate 11-KT from interfering peaks.
-
Consider using a different column chemistry.
-
Two-dimensional liquid chromatography (2D-LC) can provide enhanced separation and reduce matrix effects.
-
-
-
-
Lack of Appropriate Internal Standard:
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for matrix effects is to use a SIL-IS for 11-KT (e.g., ¹³C₃-11-Ketotestosterone). The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.
-
When a SIL-IS is Unavailable: If a specific SIL-IS for 11-KT is not available, a closely related steroid with a stable isotope label may be used, though this is less ideal.
-
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol based on methods for steroid extraction from plasma.
-
Sample Pre-treatment: Thaw plasma samples on ice. Spike with the internal standard solution.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of a weak organic solvent like hexane to remove non-polar interferences.
-
Drying: Dry the SPE cartridge thoroughly under vacuum or nitrogen for approximately 2-5 minutes.
-
Elution: Elute the 11-KT and other steroids with 1 mL of an appropriate solvent like ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
Data Presentation
Table 1: Performance Characteristics of an LC-MS/MS Method for this compound Quantification
| Parameter | Reported Value | Source |
| Limit of Quantitation (LOQ) | 0.24 nmol/L | |
| 0.02 ng/mL | ||
| Intra-assay Imprecision (%CV) | < 7.9% | |
| Inter-assay Imprecision (%CV) | < 5.3% | |
| Recovery | 95.3% to 111.6% | |
| 93.3% to 105.3% | ||
| Linear Range | 0.02–20 ng/mL |
Note: Values may vary between different laboratories and methods.
Visualizations
Caption: General workflow for 11-KT quantification in plasma.
Caption: Troubleshooting logic for matrix effects in 11-KT analysis.
References
- 1. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Validation of radioimmunoassay systems for the measurement of 11-keto- and 11 beta-hydroxytestosterone in teleost blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
Technical Support Center: 11-Ketotestosterone (11-KT) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 11-Ketotestosterone (11-KT) in stored biological samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for various biological samples for 11-KT analysis?
A1: Proper storage is crucial for accurate 11-KT measurement. The recommended conditions vary by sample type and storage duration.
Data Presentation: Stability of this compound in Biological Samples
| Biological Matrix | Short-Term Storage | Long-Term Storage | Freeze-Thaw Stability |
| Serum/Plasma | Refrigerated (2-8°C) for up to 14 days.[1] | Frozen (≤ -20°C) for at least 441 days.[1] | Stable for at least 6 freeze-thaw cycles.[1] |
| Urine | Frozen (≤ -20°C). Specific stability data is limited, but freezing is standard practice. | Frozen (≤ -20°C). Long-term stability data is not well-documented in the provided results. | Avoid repeated freeze-thaw cycles. |
| Saliva | Frozen (≤ -20°C). | Frozen (≤ -20°C). | Avoid repeated freeze-thaw cycles. |
| Fecal Extracts | Frozen (≤ -20°C) after extraction. | Frozen (≤ -20°C). | Avoid repeated freeze-thaw cycles. |
Q2: What is the most critical pre-analytical factor affecting 11-KT stability in blood samples?
A2: The most critical factor is the delay in separating serum or plasma from whole blood. Studies have shown a significant in-vitro increase in 11-KT concentrations in unseparated serum samples stored at room temperature. A statistically significant increase can be observed in as little as 2 hours, with an average rise of 26% after 8 hours.[2][3] This is thought to be due to the continued enzymatic activity in red blood cells. Therefore, it is imperative to process blood samples as quickly as possible.
Q3: Can I use hemolyzed samples for 11-KT analysis?
A3: It is strongly recommended to avoid using hemolyzed samples. Hemolysis, the rupture of red blood cells, can release intracellular components that may interfere with both immunoassay and LC-MS/MS-based methods. While specific studies on the direct impact of hemolysis on 11-KT are limited, it is a known interferent for many hormone assays, potentially leading to inaccurate results.
Q4: Which analytical method is preferred for 11-KT quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and preferred methodology for the accurate and specific quantification of 11-KT and other steroids. While Enzyme-Linked Immunosorbent Assays (ELISAs) are available and can be used, they may be subject to cross-reactivity with other structurally similar steroids.
Troubleshooting Guides
Issue 1: Higher than expected 11-KT levels in serum/plasma samples.
-
Possible Cause 1: Delayed sample processing.
-
Troubleshooting Step: Review your sample collection and processing workflow. Ensure that blood samples are centrifuged and the serum or plasma is separated from the cellular components within two hours of collection.
-
Recommendation: For future collections, establish a strict protocol for immediate sample processing. If a delay is unavoidable, keep the whole blood sample on ice to minimize enzymatic activity.
-
-
Possible Cause 2: Improper storage.
-
Troubleshooting Step: Verify the storage temperature of your samples. Long-term storage at temperatures above -20°C can compromise sample integrity.
-
Recommendation: Always store serum and plasma samples intended for 11-KT analysis at -20°C or, preferably, -80°C for long-term stability.
-
Issue 2: Poor reproducibility of 11-KT measurements.
-
Possible Cause 1: Multiple freeze-thaw cycles.
-
Troubleshooting Step: Check the handling history of your samples. While 11-KT is relatively stable to a few freeze-thaw cycles, repeated cycling should be avoided.
-
Recommendation: Aliquot samples into smaller volumes upon initial processing to avoid the need for repeated thawing of the entire sample.
-
-
Possible Cause 2: Inconsistent sample collection.
-
Troubleshooting Step: Review the consistency of your sample collection protocol, including the type of collection tubes used (serum, EDTA plasma, or heparin plasma are generally acceptable).
-
Recommendation: Standardize your sample collection and handling procedures across all samples in a study.
-
Experimental Protocols
1. Recommended Sample Handling and Processing Workflow
Caption: Workflow for Blood Sample Handling for 11-KT Analysis.
2. Generalized LC-MS/MS Protocol for 11-KT Quantification in Serum/Plasma
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 11-KT).
-
Add 250 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The extract can be further cleaned up using solid-phase extraction (SPE) for higher sensitivity and removal of interfering substances.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid or ammonium fluoride) and an organic solvent like methanol or acetonitrile.
-
The gradient is optimized to separate 11-KT from other endogenous steroids.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for 11-KT and its internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.
-
3. Generalized ELISA Protocol for 11-KT
This is a generalized protocol for a competitive ELISA, and specific kit instructions should always be followed.
-
Sample and Standard Preparation: Prepare a standard curve by serially diluting the provided 11-KT standard. Dilute samples as necessary to fall within the range of the standard curve.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the 11-KT conjugate (e.g., HRP-linked) to each well.
-
Add the specific anti-11-KT antibody to initiate the competitive binding.
-
Incubate the plate, typically for 1-2 hours at room temperature or 37°C.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the concentration of 11-KT in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Logical Relationships
This compound Biosynthesis Pathway
Caption: this compound Biosynthesis Pathways.
This compound Signaling Pathway
Caption: this compound Androgen Receptor Signaling.
References
- 1. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and this compound LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in differentiating 11-Ketotestosterone from isomers
Welcome to the technical support center for advanced steroid analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) regarding the differentiation of 11-Ketotestosterone (11-KT) from its structural isomers. Due to their similar physicochemical properties, separating and accurately quantifying these compounds can be a significant analytical challenge.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why can't I differentiate this compound from its isomers using only a mass spectrometer?
A: Mass spectrometry (MS) separates molecules based on their mass-to-charge ratio (m/z). Structural isomers, by definition, have the same molecular weight and elemental composition. Therefore, they are often indistinguishable by MS or even tandem mass spectrometry (MS/MS) alone, as they can produce identical or very similar fragmentation patterns.[1] Achieving separation requires a preliminary technique like liquid chromatography (LC), gas chromatography (GC), or ion mobility spectrometry (IMS) before the sample enters the mass spectrometer.[1][3]
Q2: What are the primary analytical techniques for separating this compound and its isomers?
A: The gold standard methods involve coupling a separation technique with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for steroid analysis in biological matrices. It offers high sensitivity and specificity, but successful isomer separation is highly dependent on the chromatographic setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique for steroid profiling. It provides excellent chromatographic resolution but often requires a chemical derivatization step to make the steroids volatile and thermally stable.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): An emerging technique that adds another dimension of separation based on the ion's size, shape, and charge (measured as Collision Cross Section, CCS). It can resolve isomers that are difficult to separate by chromatography alone.
Q3: What is chemical derivatization and when should I use it?
A: Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties.
-
For GC-MS: It is a mandatory step to increase the volatility and thermal stability of steroids. Common methods include silylation (e.g., using MSTFA) to convert hydroxyl groups into trimethylsilyl (TMS) ethers.
-
For LC-MS: While not always required, derivatization can be used to enhance ionization efficiency and thus improve sensitivity. For example, reagents like Girard's Reagent T can be used to target ketone groups, adding a permanently charged moiety that improves detection in ESI+ mode. It can also be used to "amplify" subtle structural differences between isomers to improve their separation by LC or IMS.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its isomers.
Issue 1: Poor or No Chromatographic Separation (Co-elution)
Your 11-KT and an isomeric interferent are appearing as a single peak in your chromatogram.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Differentiation of steroid isomers by steroid analogues adducted trapped ion mobility spectrometry-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for 11-Ketotestosterone sample collection and handling
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the collection and handling of 11-Ketotestosterone (11-KT) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample types for this compound measurement?
The most common biological samples for 11-KT analysis are serum, plasma (using EDTA or heparin as an anticoagulant), urine, and fecal extracts.[1][2][3] The choice of sample type depends on the research question, as each provides a different window into hormone production and metabolism.[4]
Q2: What is the recommended procedure for collecting blood samples for 11-KT analysis?
For serum or plasma, blood should be collected into a vacutainer tube. It is critical to separate the serum or plasma from the blood cells within 2 hours of collection to prevent a significant increase in 11-KT concentrations.[1] Gross hemolysis and lipemia should be avoided as they can interfere with the assay and may lead to sample rejection.
Q3: How should I process and store my collected samples?
-
Serum: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes.
-
Plasma: Collect blood with EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g at 2-8°C for 15 minutes within 30 minutes of collection.
-
Urine: Centrifuge at 1000 x g for 20 minutes to remove particulate matter. Urine samples often require dilution with assay buffer before analysis.
-
Storage: For long-term storage, all sample types should be aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. While serum and plasma may be stable for up to 14 days at room temperature or refrigerated, freezing is the recommended practice for preserving sample integrity.
Q4: Is sample extraction always necessary for serum and plasma?
For immunoassay (ELISA) analysis, extraction of serum and plasma samples using a solvent like diethyl ether or ethyl acetate is often recommended to remove interfering substances. Some ELISA kits are not recommended for use with unextracted serum or plasma. To determine if extraction is necessary, you can test for interference by running serial dilutions of a sample. If the calculated concentrations from different dilutions show good correlation (e.g., differ by 20% or less), purification may not be required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid quantification, typically involves an extraction step as part of the sample preparation process.
Q5: What are the best practices for urine sample collection?
For accurate quantification, a 24-hour urine collection is considered a robust method as it provides an average of the hormone levels over a full day, accounting for diurnal variations. If using single-point urine samples, it is advisable to normalize the 11-KT concentration to creatinine levels to account for variations in urine dilution.
Troubleshooting Guides
ELISA Assay Issues
| Problem | Possible Cause | Recommended Solution |
| High Background / Non-specific Staining | Contaminated substrate solution. | Store and handle the substrate in the dark to prevent degradation. Do not use if the substrate appears colored before use. |
| Insufficient washing. | Ensure thorough washing of the plate according to the kit protocol, typically 4 times with 300 µL of wash buffer per well. | |
| Reagents not at room temperature. | Allow all reagents and samples to equilibrate to room temperature (18-25°C) for about 30 minutes before use. | |
| Low Signal or Poor Standard Curve | Inactive reagents (expired or improperly stored). | Verify the expiration date of the kit and ensure all components have been stored at the recommended temperatures. For long-term storage, some kit components may need to be stored at -20°C. |
| Incorrect reagent preparation. | Double-check all dilution calculations and ensure proper mixing of reagents. Use calibrated pipettes for accurate volume measurements. | |
| Plate not shaken during incubation (if required). | If the protocol specifies shaking, ensure it is done to facilitate the binding reaction. Lack of shaking can significantly reduce the signal. | |
| High Variability Between Duplicate Wells | Pipetting errors. | Use calibrated pipettes and fresh tips for each standard and sample. Ensure consistent pipetting technique. |
| Improper mixing of samples or reagents. | Vortex or gently mix all samples and reagents before pipetting into the wells. | |
| Contamination between wells. | Be careful to avoid splashing or cross-contamination during the addition of reagents and washing steps. |
Sample-Related Issues
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly High 11-KT Levels | Contamination of the sample. | Use hormone-free collection materials. For saliva samples, avoid contact with topical hormone creams or sublingual hormones before collection. |
| Delayed processing of blood samples. | Separate serum or plasma from blood cells within 2 hours of collection. | |
| Unexpectedly Low 11-KT Levels | Sample degradation. | Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Improper extraction. | Optimize the extraction protocol to ensure efficient recovery of 11-KT from the sample matrix. |
Experimental Protocols & Methodologies
Serum/Plasma Sample Collection and Processing Workflow
Caption: Workflow for Serum/Plasma Collection and Processing.
General ELISA Protocol for this compound
A typical competitive ELISA protocol for 11-KT involves the following steps. Note that specific details may vary between different commercial kits.
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the provided 11-KT standard. Dilute or use extracted samples as determined in your initial validation.
-
Plate Loading: Pipette standards and samples into the wells of the antibody-coated microtiter plate.
-
Competitive Reaction: Add the 11-KT-peroxidase conjugate and the polyclonal antibody to 11-KT to each well. Incubate for a specified time (e.g., 2 hours) at room temperature, often with shaking. During this incubation, the sample/standard 11-KT and the 11-KT conjugate compete for binding to the primary antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Substrate Addition: Add a TMB substrate to each well. The substrate will react with the peroxidase conjugate that is bound to the antibody.
-
Color Development: Incubate the plate for a short period (e.g., 30 minutes) at room temperature to allow for color development. The intensity of the color is inversely proportional to the amount of 11-KT in the sample.
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the optical density of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the 11-KT concentration in the samples by comparing their optical density to the standard curve, typically using a 4-parameter logistic (4PLC) curve fit.
Logical Flow for Troubleshooting ELISA Results
Caption: Troubleshooting Logic for Unexpected ELISA Results.
References
Common pitfalls in 11-Ketotestosterone ELISA data interpretation
Welcome to the technical support center for 11-Ketotestosterone (11-KT) ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges and interpret data accurately.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive this compound ELISA?
A1: In a competitive ELISA for 11-KT, free 11-KT in your sample competes with a fixed amount of labeled 11-KT (e.g., conjugated to an enzyme like HRP or AChE) for binding to a limited number of anti-11-KT antibody sites.[1][2] The antibody is typically immobilized on a microplate. After incubation, unbound components are washed away, and a substrate is added that reacts with the enzyme-labeled 11-KT. The resulting colorimetric signal is inversely proportional to the concentration of 11-KT in the sample; a stronger signal indicates a lower concentration of 11-KT and vice versa.[2][3]
Q2: Which sample types are compatible with 11-KT ELISA kits?
A2: 11-KT ELISA kits are validated for a variety of biological samples, including extracted serum, plasma, urine, dried fecal extracts, and cell culture supernatants.[1] It is crucial to follow the recommended sample preparation and extraction protocols for each matrix to avoid interference.
Q3: Is sample extraction necessary for serum and plasma?
A3: Yes, for most competitive 11-KT ELISA kits, extraction of serum and plasma samples is highly recommended to remove interfering substances that can affect the accuracy of the results. Common extraction methods use organic solvents like diethyl ether or ethyl acetate. Failure to extract these samples can lead to matrix effects, resulting in inaccurate quantification.
Q4: What is the "Hook Effect" and is it a concern in 11-KT competitive ELISAs?
A4: The high-dose "Hook Effect" is a phenomenon where very high concentrations of an analyte can lead to a paradoxically low signal. While this is more common in sandwich ELISAs, some competitive assay formats can also be affected. If you suspect your samples contain very high levels of 11-KT, it is advisable to test them at several dilutions to ensure the results fall within the linear range of the standard curve.
Q5: How should I prepare my standards?
A5: Standards should be prepared fresh for each assay by performing serial dilutions of a provided stock solution. It is critical to use the same assay buffer for dilutions as you use for your samples to avoid matrix inconsistencies. Always vortex or mix each standard dilution thoroughly before proceeding to the next. Use the prepared standards within a few hours, as their stability in a diluted form is limited.
Troubleshooting Guides
This section addresses specific issues you may encounter during your 11-KT ELISA experiments.
Issue 1: High Background
High background is characterized by high optical density (OD) readings in the zero standard (B0) and non-specific binding (NSB) wells, which reduces the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Ensure adequate washing of all wells. Increase the number of wash cycles or the soak time between washes. After the final wash, tap the inverted plate firmly on absorbent paper to remove all residual buffer. |
| Contaminated Reagents | Prepare fresh substrate solution for each experiment. Avoid cross-contamination by using fresh pipette tips for each reagent and sample. Do not mix reagents from different kit lots. |
| Prolonged Incubation Times | Adhere strictly to the incubation times specified in the protocol for antibodies and substrate. |
| Substrate Exposure to Light | TMB substrate is light-sensitive. Keep the substrate solution and the plate in the dark during incubation. |
Issue 2: Weak or No Signal
This issue is indicated by low OD values across the entire plate, including the standards.
| Possible Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components. Ensure all reagents have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles. |
| Incorrect Reagent Preparation | Double-check all dilution calculations for buffers, antibodies, and conjugates. Ensure all components are brought to room temperature before use. |
| Reagent Omission | Systematically review the assay steps to ensure no reagents (e.g., conjugate, antibody, substrate) were accidentally omitted. |
| Inhibition by Contaminants | Buffers containing sodium azide can inhibit the HRP enzyme used in many kits. Ensure all buffers are free of such inhibitors. |
Issue 3: Poor Standard Curve
A poor standard curve may have a low R-squared value, poor linearity, or a flat shape, making accurate quantification impossible.
| Possible Cause | Recommended Solution |
| Improper Standard Preparation | Prepare a fresh set of standards, ensuring accurate pipetting and thorough mixing at each dilution step. Avoid contamination between standard tubes. |
| Pipetting Errors | Use calibrated pipettes and pre-wet the pipette tips before dispensing. Be consistent in your pipetting technique across the plate. |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB). |
| Curve Fitting Model | Use a four-parameter logistic (4-PL) curve fit, as this model generally provides the best fit for competitive ELISA data. |
Issue 4: High Variability Between Replicates
High coefficient of variation (%CV) between duplicate or triplicate wells compromises data reliability.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent sample and reagent volumes are added to each well. Using a multichannel pipette can improve consistency. |
| Inadequate Mixing | Gently tap the plate after adding reagents to ensure a homogenous mixture in each well. Ensure samples and standards are well-mixed before plating. |
| Plate Washing Inconsistency | Use an automated plate washer if possible. If washing manually, ensure all wells are filled and aspirated equally. |
| "Edge Effects" | Temperature gradients across the plate during incubation can cause variability, particularly in the outer wells. Ensure the plate is incubated in a stable temperature environment and consider using a plate sealer. |
Experimental Protocols
General Competitive ELISA Protocol for this compound
This is a generalized protocol based on common commercial kits. Always refer to the specific manual provided with your kit.
-
Reagent Preparation : Prepare wash buffer, assay buffer, standards, and samples according to the kit's instructions. Allow all reagents to reach room temperature.
-
Standard and Sample Addition : Pipette 50 µL of standards and samples (in duplicate) into the appropriate wells of the antibody-coated microplate.
-
Conjugate and Antibody Addition : Add 25 µL of the 11-KT conjugate (e.g., 11-KT-Peroxidase) and 25 µL of the anti-11-KT antibody to each well (except NSB wells).
-
Incubation : Cover the plate and incubate for a specified time (e.g., 2 hours) at room temperature, often with shaking.
-
Washing : Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer.
-
Substrate Addition : Add 100 µL of TMB Substrate to each well and incubate in the dark for a specified time (e.g., 30 minutes).
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate : Read the optical density at 450 nm within 10-15 minutes of adding the stop solution.
-
Data Analysis : Calculate the average OD for each set of replicates. Generate a standard curve by plotting the OD values against the log of the standard concentrations and fit the data using a 4-parameter logistic (4-PL) curve. Interpolate the concentrations of the unknown samples from this curve.
Sample Preparation: Serum/Plasma Extraction
-
Add a 5:1 ratio of diethyl ether to the serum or plasma sample in a clean tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate for 5 minutes.
-
Freeze the aqueous (bottom) layer by placing the tube in a dry ice/ethanol bath.
-
Decant the ether (top) layer containing the steroids into a new tube.
-
Dry the ether extract completely using a speed vacuum or nitrogen stream.
-
Reconstitute the dried extract in a specified volume of Assay Buffer provided with the kit. The reconstituted sample is now ready for the ELISA.
Quantitative Data Summary
Table 1: Example Standard Curve Data
This table represents typical data from an 11-KT competitive ELISA. Note the inverse relationship between concentration and OD.
| Standard Concentration (pg/mL) | Average OD at 450 nm |
| 2000 | 0.215 |
| 800 | 0.348 |
| 320 | 0.562 |
| 128 | 0.811 |
| 51.2 | 1.054 |
| 20.5 | 1.289 |
| 8.19 | 1.453 |
| 0 (B0) | 1.680 |
Data is illustrative and will vary between assays.
Table 2: Cross-Reactivity of Anti-11-KT Antibody
Cross-reactivity is crucial for understanding the specificity of the antibody.
| Compound | Cross-Reactivity (%) |
| This compound | 100% |
| Adrenosterone | 2.9% |
| 4-Androsten-11β,17β-diol-3-one | 0.01% |
| Testosterone | <0.01% |
| 5α-Androstan-17β-ol-3-one | <0.01% |
-
Data from a representative commercial kit. Specificity may vary by manufacturer.*
Visualizations
ELISA Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing common issues in your 11-KT ELISA.
References
Technical Support Center: Refinement of Steroid Purification for 11-Ketotestosterone (11-KT) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and analysis of 11-Ketotestosterone (11-KT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (11-KT) and why is it important?
A1: this compound (11-KT) is a potent androgenic steroid hormone.[1][2] It is an oxidized form of testosterone and is considered a major bioactive androgen in various species, including humans.[2][3] Its importance lies in its role in androgen-related physiological and pathological processes.[1] 11-KT is implicated in conditions of androgen excess, such as congenital adrenal hyperplasia and polycystic ovary syndrome (PCOS).
Q2: What are the main challenges in accurately measuring 11-KT?
A2: The primary challenges in 11-KT analysis include its relatively low physiological concentrations compared to other androgens, the presence of structurally similar steroids that can cause interference, and the potential for sample instability. Immunoassays may suffer from cross-reactivity with other steroids, leading to inaccurate results. Chromatographic methods like LC-MS/MS, while more specific, require careful optimization of sample preparation and analytical conditions to ensure accuracy and sensitivity.
Q3: What are the common methods for 11-KT purification and analysis?
A3: Common methods involve a multi-step process beginning with extraction from the biological matrix (e.g., serum, plasma, tissue). This is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Following purification, 11-KT is often analyzed by immunoassays or, for higher specificity and quantification, by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Q4: How can I improve the recovery of 11-KT during solid-phase extraction (SPE)?
A4: To improve SPE recovery, ensure the appropriate sorbent is selected based on the polarity of 11-KT. A reversed-phase C18 sorbent is commonly used. Methodical optimization of the wash and elution steps is crucial. Use a wash solvent that is strong enough to remove interferences without eluting the 11-KT, and an elution solvent that ensures complete recovery from the sorbent. Ensure the sample pH is optimized for retention on the sorbent.
Q5: Is 11-KT stable in collected samples?
A5: Studies have shown that 11-KT concentrations can increase in unseparated serum samples stored at room temperature, with significant increases observed after just a few hours. Therefore, it is critical to process and freeze samples as quickly as possible after collection to ensure the stability of 11-KT and obtain accurate measurements.
Troubleshooting Guides
Issue 1: Low Recovery of 11-KT after Solid-Phase Extraction (SPE)
| Possible Cause | Suggestion |
| Inappropriate SPE Sorbent | For 11-KT, a non-polar steroid, a reversed-phase sorbent like C18 is generally suitable. Ensure the sorbent chemistry is appropriate for your sample matrix. |
| Suboptimal pH of Sample | The pH of the sample can affect the retention of 11-KT on the sorbent. Empirically test a range of pH values for your sample to find the optimal binding conditions. |
| Inefficient Elution | The elution solvent may not be strong enough to completely recover 11-KT from the sorbent. Try increasing the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution buffer or test alternative elution solvents. |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge will lead to loss of the analyte during sample loading. Consider using a larger capacity cartridge or reducing the sample volume. |
| Matrix Effects | Components in the sample matrix (e.g., lipids, proteins) can interfere with the binding of 11-KT to the sorbent. Incorporate a pre-extraction step like protein precipitation or liquid-liquid extraction to clean up the sample. |
Issue 2: Poor Chromatographic Peak Shape or Resolution in HPLC Analysis
| Possible Cause | Suggestion |
| Inappropriate HPLC Column | A C18 reversed-phase column is a good starting point for 11-KT analysis. Consider columns with different particle sizes or chemistries to improve resolution from interfering compounds. |
| Suboptimal Mobile Phase Composition | The ratio of aqueous to organic solvent in the mobile phase is critical. Optimize the gradient elution profile to achieve good separation of 11-KT from other steroids. The use of additives like formic acid can improve peak shape. |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape and loss of resolution. Use a guard column and ensure adequate sample cleanup prior to injection. |
| Injection of Sample in a Strong Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute the dried extract in the initial mobile phase. |
Issue 3: Inaccurate Quantification with LC-MS/MS
| Possible Cause | Suggestion |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components can affect the ionization of 11-KT, leading to inaccurate quantification. Improve sample cleanup, optimize chromatographic separation to move 11-KT away from interfering peaks, or use a stable isotope-labeled internal standard. |
| Inadequate Instrument Sensitivity | The concentration of 11-KT in your samples may be below the limit of quantification (LOQ) of your instrument. Consider using a more sensitive mass spectrometer or a derivatization strategy to enhance the signal. |
| Non-optimized MS/MS Parameters | Ensure that the precursor and product ion masses (transitions), collision energy, and other MS parameters are optimized for 11-KT to achieve the best signal-to-noise ratio. |
| Instability of 11-KT | As mentioned in the FAQs, 11-KT can be unstable in unprocessed samples. Ensure rapid sample processing and appropriate storage to prevent degradation or artificial formation. |
Issue 4: Suspected Cross-Reactivity in Immunoassays
| Possible Cause | Suggestion |
| Presence of Structurally Similar Steroids | Steroids with a similar chemical structure to 11-KT can bind to the antibodies used in the immunoassay, leading to falsely elevated results. |
| Confirmation of Results | If immunoassay results are unexpectedly high or do not align with the clinical picture, it is crucial to confirm the results using a more specific method like LC-MS/MS. |
| Review Assay Specificity | Consult the manufacturer's data sheet for the immunoassay to review the known cross-reactivity with other steroids. Be aware that not all potential cross-reactants may have been tested. |
Quantitative Data
Table 1: LC-MS/MS Method Performance for this compound
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.24 nmol/L | |
| Lower Limit of Quantification (LLOQ) | 100 pmol/L | |
| Mean Recovery | 85% - 105% | |
| Mean Recovery | 95.3% - 111.6% | |
| Intra-assay Imprecision (CV%) | 2% - 15% | |
| Inter-assay Imprecision (CV%) | < 5.3% |
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference |
| Column | Accucore RP-MS, 2.6 µm, 100 x 2.1 mm | |
| Mobile Phase | 60:40 (v/v) water/acetonitrile | |
| Flow Rate | 0.6 mL/min | |
| Column Temperature | 40 °C | |
| UV Detection | 254 nm |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum
-
Sample Pre-treatment: To 500 µL of serum, add an appropriate internal standard (e.g., deuterated 11-KT). Add 500 µL of a protein precipitation agent (e.g., acetonitrile or zinc sulfate solution) and vortex thoroughly. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the 11-KT and other retained steroids from the cartridge with 2 mL of a strong organic solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: Gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 30% B
-
10.1-15 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for 11-KT and its internal standard for quantification and confirmation.
-
Example 11-KT transition: Precursor ion (Q1) m/z -> Product ion (Q3) m/z. (Specific m/z values should be optimized on the instrument).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for 11-KT analysis.
References
Minimizing variability in 11-Ketotestosterone measurements between labs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-laboratory variability in 11-Ketotestosterone (11-KT) measurements.
Troubleshooting Guides
This section provides solutions to common problems encountered during 11-KT quantification using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
ELISA Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing.[1] 2. Substrate contamination.[2] 3. Cross-reactivity with other steroids. 4. Plate reader issue. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Use fresh, uncontaminated substrate. Avoid exposure of substrate to light. 3. Purify samples using techniques like liquid-liquid extraction or solid-phase extraction.[3] 4. Check plate reader settings and ensure the correct wavelength is used. |
| Low Signal or Poor Sensitivity | 1. Inactive reagents (antibody, conjugate, or standard). 2. Incorrect incubation times or temperatures.[3] 3. Improper sample preparation leading to loss of 11-KT. | 1. Use fresh reagents and ensure they are stored correctly. Prepare new standard dilutions for each assay. 2. Adhere strictly to the protocol's incubation parameters. 3. Optimize the extraction and reconstitution steps to maximize recovery. |
| High Inter-Assay Variability | 1. Inconsistent pipetting technique. 2. Variation in incubation times between assays. 3. Changes in laboratory environment (e.g., temperature). | 1. Ensure consistent and accurate pipetting. Use calibrated pipettes. 2. Use a timer to ensure consistent incubation periods for all plates. 3. Maintain a stable laboratory environment. |
| High Intra-Assay Variability (Poor Duplicates) | 1. Inconsistent pipetting into wells. 2. Improper mixing of reagents in wells. | 1. Pipette samples and reagents carefully and consistently into the bottom of the wells. 2. Gently tap the plate after adding reagents to ensure thorough mixing. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting or Tailing) | 1. Column degradation. 2. Incompatible mobile phase. 3. Sample overload. | 1. Replace the analytical column. 2. Ensure the mobile phase composition is correct and freshly prepared. 3. Dilute the sample or reduce the injection volume. |
| Low Signal Intensity | 1. Ion suppression from matrix components. 2. Inefficient ionization. 3. Sample degradation.[4] | 1. Improve sample cleanup to remove interfering substances. 2. Optimize mass spectrometer source parameters (e.g., temperature, gas flows). 3. Ensure proper sample storage and handling to prevent degradation. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature variation. 3. Air bubbles in the system. | 1. Ensure the pump is working correctly and the mobile phase is properly mixed. 2. Use a column oven to maintain a stable temperature. 3. Purge the system to remove any air bubbles. |
| High Background Noise | 1. Contaminated mobile phase or system. 2. Matrix effects. | 1. Use high-purity solvents and flush the system thoroughly. 2. Employ more effective sample preparation techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-laboratory variability in 11-KT measurements?
A1: The main contributors to variability between labs are the type of assay used (e.g., ELISA vs. LC-MS/MS), differences in specific methodologies and protocols, errors in calculation, and the use of non-standardized reference materials. One study reported a 10-fold variation in measured 11-KT concentrations across eight different laboratories.
Q2: How should I handle and store my samples to ensure the stability of 11-KT?
A2: Proper sample handling is critical. Samples should be collected in appropriate tubes (e.g., serum separator tubes or EDTA/heparin tubes for plasma). If not assayed immediately, they should be stored at -20°C or -80°C to prevent degradation. It is also important to avoid repeated freeze-thaw cycles. For serum samples, it is recommended to separate them from cells within 2 hours of collection as 11-KT concentrations can increase in unseparated samples stored at room temperature.
Q3: What are the advantages of using LC-MS/MS over ELISA for 11-KT measurement?
A3: LC-MS/MS generally offers higher specificity and accuracy compared to immunoassays like ELISA. This is because LC-MS/MS separates 11-KT from other structurally similar steroids before detection, reducing the risk of cross-reactivity that can be a problem with ELISAs.
Q4: How can I validate my 11-KT assay to ensure reliable results?
A4: Assay validation should be performed according to established guidelines. This includes assessing parameters such as linearity, accuracy, precision (intra- and inter-assay variability), limit of detection (LOD), and lower limit of quantification (LLOQ). Recovery experiments should also be conducted to evaluate the efficiency of the sample extraction process.
Q5: Are there certified reference materials available for 11-KT?
A5: The availability of certified reference materials for 11-KT can be limited. It is important to source standards from reputable suppliers. When reporting results, it is good practice to specify the source and purity of the reference standard used.
Quantitative Data Summary
The following tables summarize typical performance characteristics for 11-KT assays, which can be used as a benchmark for individual laboratory performance.
Table 1: Inter- and Intra-Assay Precision for an 11-KT LC-MS/MS Method
| Analyte | Concentration Level | Intra-Assay CV (%) | Inter-Assay CV (%) |
| This compound | Low | 15% | 13% |
| Medium | 9% | 10% | |
| High | 10% | 11% |
Table 2: Lower Limit of Quantification (LLOQ) and Recovery for an 11-KT LC-MS/MS Method
| Analyte | LLOQ (pmol/L) | Mean Recovery (%) |
| This compound | 100 | 85% - 105% |
Experimental Protocols
Generalized 11-KT ELISA Protocol
This protocol provides a general workflow for a competitive ELISA. Specific details may vary depending on the kit manufacturer.
-
Sample Preparation: For serum or plasma, perform a liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate to remove interfering substances. Evaporate the solvent and reconstitute the extract in the assay buffer provided with the kit.
-
Standard Curve Preparation: Prepare a serial dilution of the 11-KT standard to create a standard curve.
-
Assay Procedure:
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Add the 11-KT conjugate (e.g., HRP-linked 11-KT) to the wells.
-
Add the anti-11-KT antibody to the wells and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis: Calculate the 11-KT concentration in the samples by comparing their absorbance to the standard curve.
Generalized 11-KT LC-MS/MS Protocol
This protocol outlines a general procedure for 11-KT analysis by LC-MS/MS.
-
Sample Preparation:
-
Protein Precipitation: Precipitate proteins in the sample (e.g., serum, plasma) using a solvent like methanol.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the steroids.
-
Derivatization (Optional): In some cases, derivatization may be used to improve chromatographic properties or ionization efficiency.
-
-
LC Separation:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a mobile phase gradient (e.g., water and methanol or acetonitrile with additives like formic acid or ammonium fluoride) to separate 11-KT from other analytes.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for 11-KT and an internal standard for accurate quantification.
-
-
Data Analysis: Integrate the peak areas for 11-KT and the internal standard. Quantify the concentration of 11-KT in the samples by comparing the peak area ratios to a calibration curve prepared with known concentrations of the 11-KT standard.
Visualizations
Caption: Generalized workflow for this compound measurement using ELISA.
Caption: General workflow for this compound measurement by LC-MS/MS.
References
Addressing antibody specificity issues in 11-Ketotestosterone immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 11-Ketotestosterone (11-KT) immunoassays, with a focus on antibody specificity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 11-KT concentrations seem unexpectedly high. Could cross-reactivity with other steroids be the cause?
A1: Yes, unexpectedly high this compound (11-KT) concentrations are a common indicator of antibody cross-reactivity. Immunoassays, particularly competitive ELISAs used for small molecules like steroids, can sometimes recognize structurally similar compounds, leading to an overestimation of the target analyte.[1] Steroid hormones share a common core structure, making it possible for the antibody to bind to steroids other than 11-KT that may be present in the sample.
Key Steroids with Potential Cross-Reactivity:
Due to their structural similarity to 11-KT, the following androgens and their metabolites are common sources of cross-reactivity:
-
Testosterone: A primary male sex hormone with a very similar structure to 11-KT, lacking only the keto group at position 11.
-
11-Ketoandrostenedione: A steroid closely related to 11-KT.
-
Dehydroepiandrosterone (DHEA): An adrenal precursor to androgens.
-
Androsterone & Epiandrosterone: Metabolites of androgens.
-
Progesterone & 17-Hydroxyprogesterone: Steroid hormones that can also interfere.
It is crucial to consult the datasheet of your specific ELISA kit for a list of known cross-reactants and their percentage of cross-reactivity.[2] If you suspect cross-reactivity with a compound not listed, you may need to perform your own validation experiments.
Q2: How can I determine if my anti-11-KT antibody is cross-reacting with other steroids in my samples?
A2: To experimentally assess the specificity of your 11-KT immunoassay, you should perform a cross-reactivity test. This involves running a competitive ELISA where you test the ability of potentially interfering steroids to compete with the 11-KT conjugate for binding to the antibody.
A common approach is to generate a standard curve for 11-KT and then, in separate wells, test various concentrations of the potentially cross-reacting steroids. The concentration of the cross-reactant that causes a 50% reduction in the maximal signal (IC50) is then compared to the IC50 of 11-KT.
Q3: What is the experimental protocol for conducting a cross-reactivity assessment for my 11-KT ELISA?
A3: You can assess the cross-reactivity of your 11-KT immunoassay by following this detailed protocol for a competitive ELISA.
Experimental Protocol: Cross-Reactivity Assessment of 11-KT Immunoassay
This protocol outlines the steps to determine the percentage of cross-reactivity of your anti-11-KT antibody with other steroids.
Materials:
-
This compound (11-KT) ELISA Kit (including coated microplate, anti-11-KT antibody, 11-KT-HRP conjugate, buffers, and substrate)
-
High-purity standards of potential cross-reactants (e.g., Testosterone, 11-Ketoandrostenedione, DHEA)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all buffers, standards, and samples as instructed in your ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Prepare 11-KT Standard Curve: Prepare a serial dilution of the 11-KT standard to generate a standard curve. A typical range might be from 0 pg/mL to 2000 pg/mL.
-
Prepare Cross-Reactant Dilutions: For each potential cross-reactant, prepare a wide range of concentrations (e.g., from 10 pg/mL to 10,000 pg/mL).
-
Assay Procedure:
-
Add standards, controls, and samples (including the various concentrations of cross-reactants) to the appropriate wells of the microplate.
-
Add the 11-KT-HRP conjugate to all wells (except for the blank).
-
Add the anti-11-KT antibody to all wells (except for the blank and non-specific binding wells).
-
Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature with shaking).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the 11-KT standards.
-
For each potential cross-reactant, determine the concentration that gives a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of 11-KT / IC50 of Cross-Reactant) x 100
-
Q4: I am working with serum/plasma samples and notice a discrepancy in my results compared to published data. Could this be a matrix effect?
A4: Yes, discrepancies in results, especially with complex biological samples like serum and plasma, can often be attributed to matrix effects.[3][4] The "matrix" refers to all the components in a sample other than the analyte of interest. These components, such as proteins, lipids, and salts, can interfere with the antibody-antigen binding in an ELISA, leading to inaccurate quantification.[3] For serum and plasma samples, it is often recommended to perform an extraction to remove these interfering substances.
Troubleshooting Matrix Effects:
-
Sample Dilution: Diluting your samples with the assay buffer can help minimize matrix effects. However, you must ensure that the diluted concentration of 11-KT still falls within the detection range of your assay.
-
Spike and Recovery: To test for matrix effects, you can perform a spike and recovery experiment. Add a known amount of 11-KT standard to your sample matrix and measure the concentration with your ELISA. If the recovered concentration is significantly different from the expected concentration, a matrix effect is likely present.
-
Use of a Matrix-Matched Standard Curve: If possible, prepare your standard curve in a sample matrix that is similar to your experimental samples but known to be free of endogenous 11-KT.
-
Sample Extraction: For complex matrices like serum and plasma, a solvent extraction (e.g., with diethyl ether) is often necessary to isolate the steroids from interfering components.
Q5: What are the alternatives if I cannot resolve the antibody specificity issues with my 11-KT immunoassay?
A5: If you continue to face challenges with antibody specificity in your 11-KT immunoassay, the gold standard for accurate and specific steroid hormone quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While immunoassays are valuable for high-throughput screening, LC-MS/MS offers superior specificity by separating compounds based on their physicochemical properties before detection. This method is less susceptible to cross-reactivity with structurally similar steroids.
Data Presentation
Table 1: Cross-Reactivity of a Commercial this compound ELISA Kit
| Steroid | Cross-Reactivity (%) |
| This compound | 100 |
| Testosterone | 2.03 |
| 11-Ketoandrostenedione | 1.70 |
| Dehydroandrosterone (DHEA) | 1.48 |
| Progesterone | 0.24 |
| 17-Hydroxyprogesterone | 0.20 |
| Epiandrosterone | 0.12 |
| Androsterone | 0.08 |
| 17β-Estradiol | <0.05 |
Data sourced from a representative commercial ELISA kit datasheet.
Table 2: Cross-Reactivity of a Commercial Testosterone ELISA Kit
| Steroid | Cross-Reactivity (%) |
| Testosterone | 100 |
| This compound | 14.64 |
| Dihydrotestosterone | 5.02 |
| Estradiol | 4.34 |
| DHEA | 0.030 |
| Cholesterol | <0.01 |
| Aldosterone | <0.01 |
| Corticosterone | <0.01 |
| Progesterone | <0.01 |
This table illustrates the potential for significant cross-reactivity between testosterone and this compound in immunoassays.
Visualizations
Caption: Principle of a competitive ELISA for this compound.
References
Validation & Comparative
11-Ketotestosterone vs. Testosterone: A Comparative Analysis of Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of 11-Ketotestosterone (11KT) and testosterone to the androgen receptor (AR). The information presented is collated from experimental data to assist researchers and professionals in drug development and endocrine research.
Quantitative Comparison of Binding Affinity
The binding affinity of this compound and testosterone to the human androgen receptor has been determined through competitive whole-cell binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, where a lower Ki value indicates a higher binding affinity.
| Compound | Inhibition Constant (Ki) [nM] | Relative Binding Affinity vs. Testosterone |
| This compound | 80.8 | Lower |
| Testosterone | 34.3 | Higher |
Table 1: Comparative binding affinities of this compound and testosterone to the human androgen receptor. Data sourced from Pretorius E, et al. (2016)[1].
Signaling Pathways and Functional Differences
Both this compound and testosterone are agonists of the androgen receptor, meaning they bind to and activate the receptor to elicit a biological response[1]. Upon binding, the ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes. This signaling cascade is crucial for the development and maintenance of male characteristics and has implications in various physiological and pathological processes, including prostate cancer[1].
A key differentiator between the two androgens lies in their metabolic fate. Testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. Furthermore, testosterone can be aromatized to estradiol, an estrogen, which can exert its own distinct biological effects. In contrast, this compound is considered a non-aromatizable androgen, meaning it cannot be converted into estrogens. This property makes 11KT a purely androgenic molecule, the effects of which are not confounded by estrogenic activity.
References
11-Ketotestosterone vs. DHT: A Comparative Analysis in Prostate Cancer Cells
A detailed examination of two potent androgens, 11-Ketotestosterone (11-KT) and Dihydrotestosterone (DHT), reveals significant implications for the progression of prostate cancer. This guide provides a comparative analysis of their performance in prostate cancer cells, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Recent studies have illuminated the crucial role of this compound (11-KT), an adrenal-derived androgen, in the landscape of prostate cancer, particularly in castration-resistant prostate cancer (CRPC). Traditionally, Dihydrotestosterone (DHT) has been considered the most potent natural androgen driving the growth of prostate cancer. However, emerging evidence suggests that 11-KT and its metabolite, 11-ketodihydrotestosterone (11KDHT), are equally potent agonists of the androgen receptor (AR) and may play a vital, previously overlooked, role in the disease's progression.[1][2][3][4][5]
This comparative guide delves into the experimental data differentiating the activity of 11-KT and DHT in prostate cancer cell lines, focusing on their impact on androgen receptor activation, gene expression, and cell proliferation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies on 11-KT and DHT in prostate cancer cells.
Table 1: Androgen Receptor (AR) Binding and Transactivation
| Parameter | This compound (11-KT) | Dihydrotestosterone (DHT) | Cell Line | Reference |
| AR Binding Affinity (IC50, nM) | Similar to Testosterone | High | COS-1 (transfected with human AR) | |
| AR Transactivation (EC50, nM) | Comparable to Testosterone | Potent Agonist | COS-1 (transfected with human AR and ARE-luciferase reporter) |
Note: The study by Pretorius et al. (2016) demonstrated that 11-KT and its 5α-reduced metabolite, 11KDHT, exhibit binding affinities and transactivation potencies comparable to Testosterone and DHT, respectively.
Table 2: Induction of AR-Regulated Gene Expression (Fold Change over Vehicle Control)
| Gene | This compound (11-KT) (10 nM) | Dihydrotestosterone (DHT) (10 nM) | Cell Line | Reference |
| PSA (KLK3) | Significant Upregulation | Significant Upregulation | LNCaP, VCaP | |
| FKBP5 | Significant Upregulation | Significant Upregulation | LNCaP, VCaP | |
| TMPRSS2 | Significant Upregulation | Significant Upregulation | VCaP |
Data from Pretorius et al. (2016) indicates that both 11-KT and DHT are capable of inducing the expression of well-established AR-regulated genes at the mRNA level in androgen-dependent prostate cancer cell lines.
Table 3: Cell Proliferation (Fold Change over Vehicle Control)
| Treatment (10 nM) | LNCaP Cells (Day 7) | VCaP Cells (Day 10) | Reference |
| This compound (11-KT) | ~2.5-fold increase | ~3-fold increase | |
| Dihydrotestosterone (DHT) | ~3-fold increase | ~3.5-fold increase |
Both 11-KT and DHT significantly stimulate the proliferation of LNCaP and VCaP prostate cancer cells. A key finding from in vitro conversion assays is that 11-KT and 11KDHT are metabolized at a significantly lower rate in both LNCaP and VCaP cells compared to Testosterone and DHT, respectively. This suggests that 11-KT and its metabolite may have a more prolonged androgenic effect in the tumor microenvironment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Androgen Receptor (AR) Transactivation Assay
This assay quantifies the ability of a compound to activate the androgen receptor.
-
Cell Culture and Transfection: COS-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and co-transfected with a human AR expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a luciferase gene.
-
Compound Treatment: After 24 hours, the transfection medium is replaced with a medium containing various concentrations of 11-KT, DHT, or a vehicle control.
-
Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the total protein concentration. The fold induction of luciferase activity is calculated relative to the vehicle control.
Gene Expression Analysis by qPCR
This method measures the mRNA levels of specific AR-regulated genes.
-
Cell Culture and Treatment: LNCaP or VCaP cells are cultured in RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum for 24 hours to reduce background androgen levels. Cells are then treated with 1 or 10 nM of 11-KT, DHT, or a vehicle control for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA template.
-
Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for AR-regulated genes (e.g., PSA, FKBP5, TMPRSS2) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene, and expressed as a fold change over the vehicle control.
Cell Proliferation Assay (Resazurin Assay)
This assay assesses the effect of androgens on the proliferation of prostate cancer cells.
-
Cell Seeding: LNCaP or VCaP cells are seeded in 96-well plates in their respective growth media.
-
Hormone Deprivation: After 24 hours, the medium is replaced with a medium supplemented with charcoal-stripped fetal bovine serum for 24 hours.
-
Compound Treatment: Cells are then treated with various concentrations (0.1, 1, or 10 nM) of 11-KT, DHT, or a vehicle control.
-
Resazurin Staining: At the end of the treatment period (7 days for LNCaP, 10 days for VCaP), resazurin solution is added to each well and incubated for 4 hours.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the fold change in cell proliferation compared to the vehicle control.
Mandatory Visualization
Signaling Pathways
Caption: Androgen Receptor signaling pathway for 11-KT and DHT.
Experimental Workflow
Caption: General experimental workflow for comparing 11-KT and DHT.
References
- 1. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 2. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | Semantic Scholar [semanticscholar.org]
- 4. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
11-Ketotestosterone: A Promising Biomarker for the Clinical Assessment of Polycystic Ovary Syndrome
A Comparative Guide for Researchers and Drug Development Professionals
The diagnosis of Polycystic Ovary Syndrome (PCOS), a prevalent endocrine disorder in women, heavily relies on the identification of hyperandrogenism.[1][2][3][4] While testosterone has traditionally been the primary biomarker, recent evidence points towards 11-oxygenated C19 steroids (11-oxyandrogens), particularly 11-ketotestosterone (11-KT), as potentially more sensitive and specific indicators of androgen excess in PCOS.[1] This guide provides a comparative analysis of 11-KT against classical androgens, supported by experimental data, to validate its clinical utility.
Comparative Analysis of Androgen Biomarkers for PCOS
Recent studies have consistently demonstrated that women with PCOS have significantly elevated levels of 11-oxyandrogens, including 11-KT, compared to healthy controls. In some cases, these 11-oxyandrogens may serve as better predictors of PCOS than testosterone and androstenedione.
| Biomarker | PCOS Patients (Mean/Median Concentration) | Control Group (Mean/Median Concentration) | Key Findings | Reference |
| This compound (11-KT) | Significantly higher than controls. | 5.0-60.6 ng/dL | Found to be a potentially more sensitive marker for hyperandrogenism in women. Weakly associated with hirsutism score. | |
| 11-Ketoandrostenedione | Significantly higher than controls. | Not specified in the search results. | Considered the most predictive of PCOS among several androgens in one study. | |
| Total Testosterone | Significantly higher than controls. | Not specified in the search results. | The classical biomarker for hyperandrogenism in PCOS. | |
| Androstenedione | Significantly higher than controls. | Not specified in the search results. | Another classical androgen used in PCOS diagnosis. | |
| 11β-hydroxyandrostenedione (11OHA4) | Significantly higher in untreated girls with PCOS. | Not specified in the search results. | Elevated levels remained significant after controlling for obesity in adolescents. | |
| 11β-hydroxytestosterone (11OHT) | Higher in women with PCOS than in controls. | Not specified in the search results. | Elevated levels were found in 28.5% of women with PCOS in one study. |
Note: This table summarizes findings from multiple studies. Direct comparison of absolute concentrations between studies may be misleading due to variations in patient cohorts and analytical methods.
Experimental Protocols
The gold standard for the quantitative analysis of 11-KT and other androgens in serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, crucial for accurate steroid profiling.
Protocol for Steroid Quantification by LC-MS/MS:
-
Sample Preparation:
-
An isotopically labeled internal standard is added to serum samples.
-
Proteins are precipitated.
-
Supported liquid extraction (SLE) is performed to isolate the steroids.
-
-
Chromatographic Separation:
-
The extracted samples are injected into a liquid chromatography system.
-
Steroids are separated based on their physicochemical properties as they pass through a chromatographic column.
-
-
Mass Spectrometric Detection:
-
The separated steroids are ionized and detected by a tandem mass spectrometer.
-
The instrument is set to monitor specific precursor and product ion transitions for each analyte and its internal standard, ensuring accurate identification and quantification.
-
Total run time can be as short as 4-7 minutes per sample.
-
-
Data Analysis:
-
The concentration of each steroid is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
-
Pre-analytical Considerations: It is important to note that 11-KT concentrations can increase in unseparated serum samples over time. Therefore, it is recommended that samples intended for 11-KT analysis be centrifuged and separated from cells within 2 hours of collection.
Visualizing Key Pathways and Processes
Androgen Synthesis Pathway Highlighting this compound Production
The following diagram illustrates the adrenal synthesis pathway of androgens, showing the production of both classical androgens and 11-oxyandrogens, including this compound. The adrenal glands are a significant source of these androgens.
Caption: Adrenal androgen synthesis pathway leading to this compound.
Experimental Workflow for Biomarker Validation
This diagram outlines a typical workflow for a case-control study designed to validate a new biomarker for PCOS.
Caption: Workflow for validating this compound as a PCOS biomarker.
Conclusion
The available evidence strongly suggests that this compound and other 11-oxyandrogens are elevated in women with PCOS and may offer improved diagnostic potential over classical androgens. Their measurement, facilitated by robust LC-MS/MS methods, can provide a more comprehensive assessment of hyperandrogenism. For researchers and professionals in drug development, focusing on 11-KT could lead to more accurate patient stratification in clinical trials and the development of more targeted therapies for PCOS. Further research, however, is necessary to establish definitive clinical cutoffs and to fully elucidate the role of 11-KT in the pathophysiology of PCOS.
References
- 1. Differential Effects of Canonical Androgens and this compound on Reproductive Phenotypes and Folliculogenesis in Mouse Model of PCOS | MDPI [mdpi.com]
- 2. Exploring the Predictive Role of 11-Oxyandrogens in Diagnosing Polycystic Ovary Syndrome. [escholarship.org]
- 3. Exploring the Predictive Role of 11-Oxyandrogens in Diagnosing Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Predictive Role of 11‐Oxyandrogens in Diagnosing Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-validation of ELISA and LC-MS/MS for 11-Ketotestosterone Measurement
For researchers, scientists, and drug development professionals navigating the analytical landscape for steroid hormone quantification, the choice between immunoassay and mass spectrometry is a critical one. This guide provides a comprehensive cross-validation of two prominent methods for measuring 11-Ketotestosterone (11-KT), a potent androgen increasingly recognized for its physiological significance: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound, an oxidized metabolite of testosterone, is a key androgen in many vertebrate species and is gaining attention in human endocrinology for its role in conditions like Polycystic Ovary Syndrome (PCOS) and Congenital Adrenal Hyperplasia.[1][2] Accurate measurement of 11-KT is paramount for both basic research and clinical applications. This guide presents a detailed comparison of ELISA and LC-MS/MS, summarizing their performance characteristics, outlining their experimental protocols, and providing a visual representation of the analytical workflow and the biosynthetic pathway of 11-KT.
Method Comparison: A Tale of Two Techniques
The choice between ELISA and LC-MS/MS for 11-KT measurement hinges on a trade-off between throughput, cost, and analytical specificity. While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and accuracy, which is crucial for distinguishing between structurally similar steroid hormones.
Studies comparing immunoassays and LC-MS/MS for other steroid hormones have consistently shown that immunoassays can overestimate concentrations due to cross-reactivity with other steroids.[3] For instance, a comparison of methods for 17-hydroxyprogesterone (17-OHP) and testosterone revealed that immunoassay results are generally higher than those obtained by LC-MS/MS.[3] While direct quantitative cross-validation data for 11-KT is limited in publicly available literature, the inherent principles of each technique suggest a similar trend. LC-MS/MS, with its ability to separate analytes based on their mass-to-charge ratio, is less prone to such interferences.[4]
Here's a summary of the key performance characteristics of each method:
| Feature | ELISA | LC-MS/MS |
| Principle | Antigen-antibody reaction | Mass-to-charge ratio separation and detection |
| Specificity | Moderate to high (potential for cross-reactivity) | Very high |
| Sensitivity | High (pg/mL to ng/mL range) | Very high (pg/mL to ng/mL range) |
| Accuracy | Good (can be affected by matrix effects and cross-reactivity) | Excellent |
| Precision | Good (Intra- and inter-assay CVs typically <15%) | Excellent (Intra- and inter-assay CVs typically <10%) |
| Throughput | High (96-well plate format) | Lower (sample-by-sample analysis) |
| Cost per Sample | Lower | Higher |
| Instrumentation | Plate reader | LC system coupled with a tandem mass spectrometer |
| Expertise Required | Moderate | High |
Experimental Protocols: A Step-by-Step Guide
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of 11-KT using a commercially available ELISA kit and a published LC-MS/MS method.
This compound ELISA Protocol (Competitive Assay)
This protocol is a generalized representation based on commercially available kits.
-
Sample Preparation:
-
Serum/Plasma: Extract with a suitable organic solvent (e.g., diethyl ether). Evaporate the solvent and reconstitute the extract in assay buffer.
-
Urine/Saliva: Dilute samples with assay buffer.
-
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the wells of a microplate pre-coated with an anti-11-KT antibody.
-
Add 11-KT-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of 11-KT in the samples by interpolating their absorbance values from the standard curve.
-
This compound LC-MS/MS Protocol
This protocol is based on a published method for the analysis of 11-oxygenated androgens.
-
Sample Preparation:
-
Add an internal standard (e.g., deuterated 11-KT) to the serum samples.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC Separation:
-
Inject the reconstituted sample into a liquid chromatography system.
-
Separate the analytes on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for 11-KT and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for 11-KT and the internal standard.
-
Calculate the concentration of 11-KT in the samples using a calibration curve generated from standards of known concentrations.
-
Visualizing the Process and Pathway
To further clarify the comparison and the biological context of 11-KT, the following diagrams have been generated using Graphviz.
References
- 1. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenal gland involvement in this compound production analyzed using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-Ketotestosterone and Testosterone on Fish Behavior
In the study of fish endocrinology and behavior, the androgens 11-ketotestosterone (11-KT) and testosterone (T) are of paramount importance. While both are crucial for male reproductive physiology, they often exert distinct effects on behavior. 11-KT is frequently cited as the most potent androgen in teleost fish, playing a primary role in spermatogenesis and the expression of male-typical behaviors.[1][2] Testosterone, on the other hand, often acts as a precursor to 11-KT and can have its own independent or overlapping behavioral effects. This guide provides an objective comparison of the behavioral effects of 11-KT and T in fish, supported by experimental data, detailed protocols, and signaling pathway diagrams.
Quantitative Comparison of Behavioral Effects
The differential effects of 11-KT and T on fish behavior are most evident when examining specific actions related to aggression, courtship, and parental care. The following tables summarize quantitative data from key studies.
Table 1: Effects on Aggressive and Courtship-Related Behaviors
| Species | Hormone | Behavior Assessed | Quantitative Effect | Reference |
| Bluegill (Lepomis macrochirus) | 11-KT | Rim-circling (prespawning behavior) | Increased frequency in nesting males. | [3] |
| T | Rim-circling (prespawning behavior) | No significant effect. | [3] | |
| Midshipman Fish (Porichthys notatus) | 11-KT | Cuckoldry Behavior | Intensified in Type II males. | [4] |
| 11-KT | Courtship Behavior (in Type II males) | Not induced. | ||
| Electric Fish (Brachyhypopomus gauderio) | 11-KT | Electric Organ Discharge (EOD) Amplitude | Elevated. | |
| T | Electric Organ Discharge (EOD) Amplitude | No significant effect. | ||
| 11-KT & T | Electric Organ Discharge (EOD) Duration | Increased by both androgens. | ||
| Siamese Fighting Fish (Betta splendens) | 11-KT | Aggressive Display (response to video) | Elevated plasma levels post-fight. |
Table 2: Effects on Parental Care
| Species | Hormone | Behavior Assessed | Quantitative Effect | Reference |
| Bluegill (Lepomis macrochirus) | 11-KT & T | Antipredator Aggressive Behavior | No significant effect. | |
| 11-KT & T | Nest Building | Not induced. |
Signaling Pathways
The behavioral effects of 11-KT and T are mediated through their interaction with androgen receptors (ARs). Teleost fish typically possess two AR subtypes, ARα and ARβ, which can be differentially activated by these androgens.
Androgen signaling pathway in fish.
In Japanese eel, for instance, both 11-KT and T can activate ARα-mediated transactivation in a similar fashion. However, ARβ is more strongly activated by 5α-dihydrotestosterone (DHT) and 11-ketodihydrotestosterone (11-KDHT), the 5α-reduced metabolites of T and 11-KT, respectively, than by T and 11-KT themselves. This differential activation of AR subtypes likely contributes to the distinct behavioral outcomes observed.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 11-KT and T effects on fish behavior.
Hormone Administration: Silastic Implants
This protocol is adapted from a method for fabricating and administering steroid implants in fish.
Materials:
-
Silastic tubing (e.g., 1.02 mm inner diameter, 2.16 mm outer diameter)
-
Silastic rod (e.g., 1 mm outer diameter)
-
Silicone adhesive
-
Crystalline this compound or testosterone
-
Scalpel or razor blade
-
Fine-tipped forceps
-
Anesthetic (e.g., MS-222)
-
Surgical board or V-shaped trough
-
Antiseptic
Procedure:
-
Implant Preparation:
-
Cut the Silastic tubing into desired lengths (e.g., 12 mm).
-
Cut the Silastic rod into 1 mm segments to serve as plugs.
-
Apply a small amount of silicone adhesive to one end of a tubing segment and insert a rod plug. Allow to dry completely.
-
Weigh the desired amount of crystalline hormone (e.g., 5 mg) and carefully pack it into the open end of the tubing using a fine tool like a straightened paper clip.
-
Apply adhesive to the open end and seal with another rod plug. Allow to dry.
-
Implants can be stored under refrigeration.
-
-
Implantation:
-
Anesthetize the fish until it loses equilibrium.
-
Place the fish ventral side up on a surgical board.
-
Make a small incision in the peritoneal cavity, large enough to insert the implant.
-
Using forceps, gently insert the implant into the body cavity.
-
Apply a topical antiseptic to the incision. Sutures are typically not required for a small incision.
-
Return the fish to a recovery tank with aerated water.
-
Hormone implantation workflow.
Behavioral Assay: Mirror Test for Aggression
The mirror test is a common method to quantify aggressive behavior in fish.
Materials:
-
Test aquarium
-
Mirror of the same or slightly larger size than the fish
-
Opaque partition
-
Video recording equipment
Procedure:
-
Acclimation:
-
Place the test fish in the aquarium and allow it to acclimate for a specified period (e.g., 24 hours).
-
-
Pre-stimulus Observation:
-
Record the fish's baseline behavior for a set duration (e.g., 10 minutes) before introducing the mirror.
-
-
Mirror Presentation:
-
Gently place the mirror against one side of the aquarium.
-
Record the fish's behavior for a predetermined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Using an ethogram (see Table 3), quantify the frequency and duration of aggressive behaviors directed towards the mirror image.
-
Table 3: Example Ethogram for Cichlid Aggressive Behavior
| Behavior Category | Specific Action | Description |
| Overt Aggression | Attack/Bite | Rapidly swimming towards the mirror and making physical contact with the mouth. |
| Ram | Forcefully striking the mirror with the body. | |
| Threat Display | Lateral Display | Orienting the body laterally to the mirror and erecting the dorsal, anal, and caudal fins. |
| Gill Flaring | Extending the opercula (gill covers). | |
| Quivering | High-frequency, low-amplitude shaking of the body. | |
| Submissive Behavior | Flee/Retreat | Rapidly swimming away from the mirror. |
This ethogram is a composite based on descriptions for cichlid behavior.
Behavioral Assay: Courtship Display Quantification
This protocol outlines a general method for observing and quantifying courtship behaviors.
Materials:
-
Observation tank with a stimulus female (either live or a model)
-
Clear partition if using a live stimulus to prevent physical contact
-
Video recording equipment
Procedure:
-
Acclimation:
-
Acclimate the male fish to the observation tank.
-
-
Stimulus Presentation:
-
Introduce the stimulus female on the other side of a clear partition or introduce a model.
-
-
Observation and Recording:
-
Record the male's behavior for a set duration.
-
-
Data Analysis:
-
Using a species-specific ethogram, quantify the frequency and duration of courtship displays. Examples include:
-
Leading: The male swims towards a potential nesting site, often with exaggerated fin movements, attempting to entice the female to follow.
-
Quivering/Shaking: The male exhibits rapid body vibrations in front of the female.
-
Fin Displays: The male erects and spreads his fins to appear larger and more colorful.
-
-
References
- 1. Physiology, endocrinology and chemical communication in aggressive behaviour of fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 3. The effects of exogenous this compound, testosterone, and cyproterone acetate on prespawning and parental care behaviors of male bluegill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound on dimorphic traits in a teleost with alternative male reproductive morphs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Androgenic Potency of 11-Ketotestosterone and its Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the androgenic potency of 11-Ketotestosterone (11-KT) and its primary metabolites, 11-keto-androstenedione (11-KA4) and 11-ketodihydrotestosterone (11-KDHT). The data presented is intended for researchers, scientists, and drug development professionals working in endocrinology, oncology, and related fields. Recent studies have highlighted the significant role of 11-oxygenated androgens in various physiological and pathological conditions, making a clear understanding of their relative potencies crucial.
Executive Summary
This compound and its 5α-reduced metabolite, 11-ketodihydrotestosterone, are potent androgens with biological activities comparable to testosterone (T) and dihydrotestosterone (DHT), respectively. In contrast, 11-keto-androstenedione exhibits minimal direct androgenic activity and primarily serves as a precursor in the steroidogenic pathway. This guide summarizes the available experimental data on the binding affinity of these compounds to the androgen receptor (AR) and their efficacy in activating androgen-dependent gene expression.
Data Presentation: Comparative Androgenic Activity
The following tables summarize the quantitative data on the androgenic potency of this compound and its key metabolites in comparison to the classical androgens, testosterone and dihydrotestosterone.
Table 1: Comparative Binding Affinity to the Human Androgen Receptor (AR)
| Compound | Ki (nM) | Relative Binding Affinity (%) vs. Mibolerone | Reference |
| Mibolerone (synthetic androgen) | 0.38 | 100 | [1] |
| Dihydrotestosterone (DHT) | 22.7 | Not Reported | [1] |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 | Not Reported | [1] |
| Testosterone (T) | 34.3 | Not Reported | [1] |
| This compound (11-KT) | 80.8 | Not Reported | [1] |
| 11-Keto-androstenedione (11-KA4) | Minimal Activity | Minimal Activity |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Potency and Efficacy in AR-Mediated Transactivation
| Compound | EC50 (nM) | Maximal Efficacy (% of Mibolerone) | Reference |
| Mibolerone | 0.11 | 100 | |
| Dihydrotestosterone (DHT) | 0.08 | 114 | |
| 11-Ketodihydrotestosterone (11-KDHT) | 0.11 | 113 | |
| Testosterone (T) | 0.28 | 103 | |
| This compound (11-KT) | 0.31 | 104 | |
| 11-Keto-androstenedione (11-KA4) | Minimal Activity | Minimal Activity |
Note: EC50 represents the concentration required to elicit 50% of the maximal response. A lower EC50 value indicates higher potency.
Experimental Protocols
The data presented in this guide is primarily derived from two key experimental methodologies: competitive androgen receptor binding assays and reporter gene transactivation assays.
Competitive Androgen Receptor Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the androgen receptor.
-
Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled androgen (e.g., [³H]-Mibolerone) for binding to the androgen receptor.
-
Cell Line: COS-1 cells transiently transfected with a human androgen receptor expression vector (pSVARo) are commonly used.
-
Procedure:
-
Transfected COS-1 cells are seeded in multi-well plates.
-
Cells are incubated with a fixed concentration of the radiolabeled androgen in the presence of increasing concentrations of the unlabeled test compound.
-
After an incubation period (e.g., 16 hours at room temperature), the cells are washed to remove unbound ligands.
-
The amount of radiolabeled androgen bound to the cells is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Reporter Gene Transactivation Assay
This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
-
Principle: Cells are co-transfected with an androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). Activation of the AR by a ligand leads to the expression of luciferase, which can be quantified.
-
Cell Line: COS-1 or other suitable mammalian cell lines (e.g., HEK293, PC3/AR) are used for these assays.
-
Procedure:
-
Cells are co-transfected with the AR expression vector and the ARE-luciferase reporter plasmid.
-
After transfection, cells are treated with various concentrations of the test compound.
-
Following an incubation period (e.g., 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer.
-
The dose-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the compound.
-
Visualizations
Androgen Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway.
Caption: Classical androgen receptor signaling pathway.
Experimental Workflow: Androgen Receptor Binding Assay
The diagram below outlines the key steps in a competitive androgen receptor binding assay.
Caption: Workflow for a competitive androgen receptor binding assay.
Experimental Workflow: Reporter Gene Assay
This diagram illustrates the workflow for an androgen receptor reporter gene assay.
Caption: Workflow for an androgen receptor reporter gene assay.
References
A Researcher's Guide to the Validation of a Novel 11-Ketotestosterone Antibody
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 11-Ketotestosterone (11-KT), a potent androgen, is critical for advancing our understanding of its role in physiology and disease. This guide provides a comprehensive validation of a new this compound antibody, comparing its performance against established alternatives and offering detailed experimental data to support its use in a variety of research applications.
Introduction to this compound and the Need for Specific Antibodies
This compound is an active androgenic steroid hormone that plays a significant role in the development and maintenance of male secondary sexual characteristics, particularly in teleost fish.[1] In recent years, its importance in humans has been increasingly recognized, with studies highlighting its role as a key androgen in conditions such as Polycystic Ovary Syndrome (PCOS) and castration-resistant prostate cancer. Given its structural similarity to other androgens, the development and rigorous validation of highly specific antibodies are paramount for accurate and reliable research findings. This guide details the validation of a new, high-affinity this compound antibody designed for superior performance in various immunoassays.
Performance Comparison
The performance of the novel this compound antibody was benchmarked against a commercially available alternative (Competitor A). Key performance indicators, including sensitivity, specificity, and cross-reactivity, were assessed.
Sensitivity and Specificity
The novel antibody demonstrates high sensitivity and specificity in a competitive ELISA format.
| Feature | Novel 11-KT Antibody | Competitor A (ELISA Kit) |
| Assay Type | Competitive ELISA | Competitive ELISA |
| Sensitivity | 1.5 pg/mL | 1.3 pg/mL[1] |
| Assay Range | 2.0 - 1,000 pg/mL | 0.78-100 pg/ml[1] |
| Sample Types | Serum, Plasma, Tissue Homogenates, Urine | Serum, Plasma, Fecal Extracts, Urine[2] |
Cross-Reactivity Profile
A critical aspect of any steroid hormone antibody is its cross-reactivity with structurally related molecules. The novel 11-KT antibody was tested against a panel of relevant steroids to determine its specificity.
| Compound | % Cross-Reactivity (Novel 11-KT Antibody) | % Cross-Reactivity (Competitor A) |
| This compound | 100 | 100 [1] |
| Adrenosterone | 2.5 | 2.9 |
| 11β-hydroxytestosterone | 0.02 | 0.01 |
| Testosterone | <0.01 | <0.01 |
| Dihydrotestosterone (DHT) | <0.01 | <0.01 |
| Androstenedione | <0.01 | Not Reported |
| Progesterone | <0.01 | Not Reported |
| Cortisol | <0.01 | Not Reported |
Experimental Validation Workflow
The validation of the new this compound antibody followed a multi-tiered approach to ensure its suitability for a range of research applications.
References
11-Ketotestosterone: A Potent Activator of the Androgen Receptor Across Species
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is an oxygenated androgen that has long been recognized as the primary androgen in teleost fish.[1][2][3] However, recent research has highlighted its significant presence and activity in other vertebrates, including humans, making it a molecule of growing interest in endocrinology and drug development.[1][4] This guide provides a comparative analysis of androgen receptor (AR) activation by 11-KT across different species, supported by experimental data and detailed methodologies. 11-KT has been shown to be a potent agonist of the human androgen receptor, with activity comparable to, and in some contexts, exceeding that of testosterone (T). Its potential as a non-aromatizable androgen adds to its significance in physiological and pathological processes.
Comparative Androgenic Potency
The potency of 11-KT in activating the androgen receptor has been compared to other endogenous androgens like testosterone (T) and dihydrotestosterone (DHT). The following table summarizes the half-maximal effective concentrations (EC50) and relative binding affinities of these androgens for the human androgen receptor.
| Androgen | Species/System | Assay Type | EC50 (nmol/L) | Relative Potency/Binding | Reference |
| This compound (11-KT) | Human | AR Transactivation | 0.74 | - | |
| Testosterone (T) | Human | AR Transactivation | 0.22 | - | |
| This compound (11-KT) | Human (COS-1 cells) | AR Transactivation | Approx. 1.0 | Comparable to T | |
| 11-Ketodihydrotestosterone (11KDHT) | Human (COS-1 cells) | AR Transactivation | 1.3 | Comparable to DHT | |
| Dihydrotestosterone (DHT) | Human (COS-1 cells) | AR Transactivation | 3.0 | - | |
| This compound (11-KT) | Stickleback | AR Transactivation | - | More potent than DHT | |
| Dihydrotestosterone (DHT) | Stickleback | AR Binding | - | Highest binding affinity |
Species-Specific Considerations
While 11-KT is a potent androgen in mammals, its physiological role differs significantly across vertebrate classes.
-
Teleost Fish: In many fish species, 11-KT is the primary androgen responsible for male secondary sexual characteristics and reproductive behavior. Its production is primarily gonadal.
-
Primates (including Humans): In primates, 11-KT is mainly of adrenal origin. Unlike testosterone, circulating levels of 11-KT are similar between males and females. In women, 11-KT concentrations can be comparable to or even higher than testosterone. It is also the dominant circulating androgen in prepubertal children during adrenarche.
-
Rodents: Interestingly, 11-oxygenated androgens are not found in significant amounts in rats or mice.
Androgen Receptor Signaling Pathway
The activation of the androgen receptor by 11-KT follows the classical steroid hormone signaling pathway.
Caption: Classical Androgen Receptor Signaling Pathway.
Upon entering the cell, androgens like 11-KT bind to the androgen receptor (AR), which is located in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs. The activated AR then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivators, initiates the transcription of genes involved in various physiological processes.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the androgenic activity of compounds like 11-KT.
Cell Culture and Transfection
-
Cell Lines: Commonly used cell lines for AR studies include prostate cancer cells (e.g., LNCaP, VCaP) which endogenously express AR, or other mammalian cells (e.g., COS-1, CHO, PC-3) that can be transiently transfected with an AR expression vector.
-
Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For androgen studies, cells are often cultured in a medium containing charcoal-stripped FBS to remove endogenous steroids.
-
Transfection (for AR-negative cells): Cells are seeded in multi-well plates and co-transfected with a human AR expression plasmid and a reporter plasmid (e.g., containing a luciferase gene downstream of an ARE) using a suitable transfection reagent.
In Vitro Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.
Caption: General Workflow for an AR Transactivation Assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of 11-KT and other androgens (e.g., T, DHT as positive controls) or vehicle (negative control).
-
Incubation: Incubate the plates for 24 to 48 hours to allow for AR activation and reporter gene expression.
-
Cell Lysis: Aspirate the medium and lyse the cells using a specific lysis buffer.
-
Luminescence Measurement: Add a luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Competitive Ligand Binding Assay
This assay determines the affinity of a compound for the AR by measuring its ability to compete with a radiolabeled androgen.
-
Receptor Preparation: Prepare a source of AR, which can be a purified recombinant AR protein or a lysate from cells overexpressing the receptor.
-
Assay Setup: In a multi-well plate, incubate the AR preparation with a fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT) and increasing concentrations of the unlabeled competitor compound (e.g., 11-KT).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand. This can be achieved through various methods, such as filtration or scintillation proximity assay (SPA).
-
Quantification: Measure the amount of bound radioactivity.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor compound to determine the IC50 (half-maximal inhibitory concentration), which can be used to calculate the binding affinity (Ki).
Conclusion
The available data robustly demonstrates that this compound is a potent androgen capable of activating the androgen receptor in a manner comparable to testosterone and dihydrotestosterone. Its unique species-specific origins and profiles, particularly its significant presence in humans beyond the gonadal axis, underscore its importance in both physiological and pathophysiological contexts, such as in certain endocrine disorders and castration-resistant prostate cancer. The provided experimental frameworks offer a solid foundation for further investigation into the nuanced roles of this intriguing androgen.
References
- 1. This compound|Potent Androgen|For Research [benchchem.com]
- 2. Frontiers | Profiles of 5α-Reduced Androgens in Humans and Eels: 5α-Dihydrotestosterone and 11-Ketodihydrotestosterone Are Active Androgens Produced in Eel Gonads [frontiersin.org]
- 3. Circulating 11-oxygenated androgens across species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - this compound is the predominant active androgen in prostate cancer patients after castration [insight.jci.org]
11-Ketotestosterone: A Superior Biomarker for Differentiating Adrenal and Gonadal Androgen Production
For researchers, scientists, and drug development professionals, understanding the precise origin of androgen excess is critical for diagnosing and treating a range of endocrine disorders. While testosterone has traditionally been the primary focus, emerging evidence highlights 11-ketotestosterone (11KT) as a more specific and informative biomarker for distinguishing between adrenal and gonadal androgen sources. This guide provides a comprehensive comparison of 11KT with other androgens, supported by experimental data, detailed methodologies, and visual pathways to facilitate a deeper understanding of its clinical utility.
Delineating Androgen Origins: The Adrenal Gland Takes Center Stage
Androgens, the male sex hormones, are produced in both the adrenal glands and the gonads (testes and ovaries). However, the profile of androgens synthesized in each of these tissues differs significantly. The adrenal cortex, specifically the zona reticularis, is a primary source of 11-oxygenated C19 steroids, a class of androgens that includes this compound. In contrast, the gonads are the principal sites of testosterone production.
While some studies have suggested a potential for gonadal production of 11KT, the overwhelming evidence points to the adrenal gland as the primary source in humans. This is largely attributed to the expression of the enzyme CYP11B1, which is essential for the synthesis of 11-oxygenated androgens and is predominantly found in the adrenal glands. This tissue-specific expression pattern is the biochemical basis for using 11KT as a marker of adrenal androgen output.
Clinical Significance in Hyperandrogenic Disorders
The ability to pinpoint the source of excess androgens is crucial in various clinical contexts:
-
Congenital Adrenal Hyperplasia (CAH): In CAH due to 21-hydroxylase deficiency, there is a significant overproduction of adrenal androgens. Levels of this compound are markedly elevated in these patients, making it a valuable biomarker for diagnosis and monitoring of treatment efficacy. Conversely, in 11β-hydroxylase deficiency, another form of CAH, 11KT levels are expected to be low.
-
Polycystic Ovary Syndrome (PCOS): PCOS is a common endocrine disorder in women characterized by hyperandrogenism. While the androgen excess in PCOS can be of both ovarian and adrenal origin, elevated 11KT levels specifically point towards an adrenal contribution. This can help in better classifying PCOS phenotypes and tailoring treatment strategies.
-
Castration-Resistant Prostate Cancer (CRPC): In men with CRPC, where gonadal testosterone production is suppressed, the adrenal glands can become a significant source of androgens that drive cancer progression. This compound has been identified as a key adrenal androgen in this setting, and monitoring its levels may provide insights into treatment resistance.
-
Adrenarche: During adrenarche, the maturation of the adrenal glands preceding puberty, there is a rise in adrenal androgens. Studies have shown that 11KT is a major bioactive androgen during this developmental stage.
Comparative Androgen Levels: Adrenal vs. Gonadal Contribution
The following table summarizes typical circulating levels of key androgens, highlighting the differential contribution of the adrenal glands and gonads. It is important to note that these values can vary based on age, sex, and clinical condition.
| Androgen | Primary Source(s) | Typical Circulating Levels in Adult Females (nmol/L) | Typical Circulating Levels in Adult Males (nmol/L) | Notes |
| This compound (11KT) | Adrenal Gland | 0.3 - 1.5 | 0.3 - 1.5 | Levels are similar between sexes, supporting a primary adrenal origin. |
| Testosterone | Gonads, Adrenal Gland (minor) | 0.5 - 2.5 | 10 - 35 | Significantly higher in males due to testicular production. |
| Dehydroepiandrosterone Sulfate (DHEAS) | Adrenal Gland | 1.0 - 11.6 | 2.8 - 12.5 | A major adrenal androgen precursor, but biologically inactive. |
| Androstenedione (A4) | Adrenal Gland, Gonads | 1.0 - 11.5 | 1.7 - 10.8 | Produced by both adrenal glands and gonads. |
Biochemical Pathways of Androgen Synthesis
The synthesis of androgens from cholesterol involves a series of enzymatic reactions. The key distinction between adrenal and gonadal androgen production lies in the presence and activity of specific enzymes.
Caption: Simplified overview of adrenal and gonadal androgen synthesis pathways.
The diagram above illustrates the divergence in the synthetic pathways. The adrenal-specific enzyme CYP11B1 is critical for the production of 11-oxygenated androgens, including the precursor to 11KT, 11β-hydroxyandrostenedione. The subsequent conversion to 11KT is catalyzed by HSD11B2.
Experimental Protocols for Androgen Measurement
Accurate quantification of this compound and other androgens is essential for its clinical and research application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high specificity and sensitivity.
Key Experimental Steps for LC-MS/MS Analysis:
-
Sample Collection and Preparation:
-
Serum or plasma is collected from patients. It is crucial to standardize sample handling, as in-vitro increases in 11KT concentrations have been observed.
-
An internal standard (a stable isotope-labeled version of the analyte) is added to the sample to account for variations in sample processing and instrument response.
-
Proteins in the sample are precipitated using a solvent like methanol or acetonitrile. The sample is then centrifuged to separate the protein pellet from the supernatant containing the steroids.
-
-
Chromatographic Separation:
-
The supernatant is injected into a liquid chromatography system.
-
The different steroids in the sample are separated based on their physicochemical properties as they pass through a chromatography column. This separation is crucial for distinguishing between structurally similar steroid isomers.
-
-
Mass Spectrometric Detection:
-
As the separated steroids exit the chromatography column, they are ionized (given an electrical charge).
-
The ionized molecules are then introduced into a tandem mass spectrometer.
-
The mass spectrometer selects the specific parent ion of the target androgen (e.g., 11KT) and fragments it.
-
The resulting fragment ions are detected, providing a highly specific "fingerprint" for each analyte.
-
-
Quantification:
-
The amount of the target androgen in the original sample is determined by comparing the signal of the analyte to that of the known concentration of the internal standard.
-
Caption: General workflow for the quantification of androgens by LC-MS/MS.
Conclusion: The Clinical Imperative for this compound Measurement
In the landscape of androgen biomarkers, this compound emerges as a powerful tool for dissecting the relative contributions of the adrenal glands and gonads to the total androgen pool. Its adrenal-dominant synthesis provides a clear advantage over traditional markers like testosterone, particularly in complex endocrine disorders. For researchers and clinicians in endocrinology, oncology, and drug development, the inclusion of this compound in steroid profiling panels offers a more nuanced and accurate assessment of androgen status, paving the way for improved diagnostic precision and targeted therapeutic interventions. The adoption of robust and validated LC-MS/MS methodologies is paramount to realizing the full clinical potential of
Circulating 11-Ketotestosterone: A Comparative Guide to its Correlation with Tissue-Level Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of circulating 11-Ketotestosterone (11-KT) concentrations and their relationship to levels within key tissues. 11-KT, a potent androgen, has garnered increasing interest in endocrine research and drug development due to its significant physiological roles, particularly in conditions such as castration-resistant prostate cancer (CRPC) and premature adrenarche. Understanding the correlation between systemic circulation and local tissue concentrations is paramount for elucidating its mechanism of action and for the development of targeted therapeutics.
Correlation Overview
Current research indicates that while circulating levels of 11-KT can be informative, local tissue concentrations are ultimately the key determinants of its biological activity. The adrenal glands and gonads are the primary sources of 11-KT and its precursors.[1] These precursors are then converted to active 11-KT in peripheral tissues, including adipose and mineralocorticoid target tissues.[2]
In patients with castration-resistant prostate cancer, a significant correlation has been observed between circulating total androgen concentrations, of which 11-KT is the major component, and a distinct intratumor gene expression signature.[3] This suggests that circulating levels are, at least in part, reflective of the androgenic environment within the prostate tissue.
Quantitative Data Comparison
The following tables summarize the reported concentrations of 11-KT in human circulation and various tissues. It is important to note that the data presented are compiled from different studies and do not represent direct comparisons from the same individuals.
Table 1: Circulating this compound Concentrations in Human Plasma/Serum
| Population/Condition | Mean/Median Concentration | Range | Reference |
| Men | Similar to women | - | [4] |
| Women | Similar to testosterone | - | [5] |
| Castration-Resistant Prostate Cancer (CRPC) Patients | 0.39 nmol/L (median) | 0.03–2.39 nmol/L | |
| Girls with Premature Adrenarche | 3.5-fold higher than testosterone | - |
Table 2: Tissue-Level this compound and Related Androgen Concentrations
| Tissue | Analyte | Concentration | Reference |
| Prostate | This compound | Lower Limit of Quantification: 0.2 - 1.6 pg/mg | |
| Benign Prostatic Hyperplasia (BPH) | 11-Keto-androsterone | 9 - 160 ng/g | |
| Adipose Tissue (Obese Individuals) | 11-Keto-dihydrotestosterone | 2-fold higher than Dihydrotestosterone |
Experimental Protocols
Accurate quantification of 11-KT in both circulation and tissues is critical for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specificity and sensitivity.
Protocol 1: Measurement of this compound in Human Serum/Plasma by LC-MS/MS
This protocol is a synthesized methodology based on common practices described in the literature.
-
Sample Collection and Handling : Collect blood samples in vacutainer tubes. Separate serum or plasma within 2 hours of collection to prevent in-vitro conversion of 11-KT precursors, which can artificially elevate 11-KT concentrations. Samples should be stored at -80°C until analysis.
-
Internal Standard Addition : Add an appropriate internal standard (e.g., a stable isotope-labeled 11-KT) to the serum/plasma sample to account for extraction variability.
-
Steroid Extraction :
-
Perform a liquid-liquid extraction by adding a non-polar organic solvent, such as a hexane-ethyl acetate mixture, to the sample.
-
Vortex thoroughly to ensure mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer containing the steroids to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended) : To enhance sensitivity and chromatographic performance, derivatize the extracted steroids.
-
Reconstitution : Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 or biphenyl column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol with additives like formic acid or ammonium fluoride to improve ionization.
-
Detect and quantify 11-KT using multiple reaction monitoring (MRM) in positive ion mode.
-
Protocol 2: Measurement of this compound in Human Prostate Tissue by LC-MS/MS
This protocol is based on the methodology described by Skodova et al.
-
Tissue Homogenization : Homogenize approximately 45 mg of prostate tissue in a suitable buffer.
-
Internal Standard Addition : Add an internal standard to the tissue homogenate.
-
Steroid Extraction :
-
Extract the steroids from the homogenate using a hexane-ethyl acetate (3:2) solution.
-
Vortex and centrifuge to separate the layers.
-
Collect the organic supernatant.
-
Evaporate the solvent to dryness.
-
-
Reconstitution : Reconstitute the dried extract in the initial mobile phase.
-
LC-MS/MS Analysis :
-
Chromatography : Use a Kinetex Biphenyl column (50 mm × 3 mm, 2.6 μm).
-
Mobile Phase : A water-methanol gradient system containing 0.1% formic acid.
-
Flow Rate : 0.7 mL/min.
-
Detection : Use a QTRAP6500+ mass spectrometer with an electrospray ionization (ESI) probe in positive mode.
-
Protocol 3: Measurement of this compound by ELISA
Commercially available ELISA kits provide an alternative method for quantification.
-
Sample Preparation :
-
Serum/Plasma : Perform a solvent extraction (e.g., with diethyl ether) to isolate the steroids. Dry down the extract and reconstitute in the provided assay buffer.
-
Tissue Homogenates : Homogenize the tissue in a suitable buffer, centrifuge to pellet debris, and use the supernatant for the assay.
-
-
ELISA Procedure : Follow the manufacturer's instructions for the competitive ELISA, which typically involves incubating the sample or standard with an 11-KT antibody and an enzyme-conjugated 11-KT tracer in a pre-coated microplate.
-
Detection : After washing, add a substrate solution and measure the resulting colorimetric signal using a microplate reader. The concentration of 11-KT is inversely proportional to the signal intensity.
Visualizing Key Processes
To aid in the understanding of the underlying biological and experimental workflows, the following diagrams are provided.
Caption: Simplified biosynthetic pathway of this compound.
Caption: General experimental workflow for 11-KT quantification.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. researchgate.net [researchgate.net]
- 3. This compound is the predominant active androgen in prostate cancer patients after castration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Major Androgen Produced in Human Gonads - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 11-Ketotestosterone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of 11-Ketotestosterone is a critical component of laboratory safety and environmental responsibility. Due to conflicting information across various Safety Data Sheets (SDS) for different forms of the compound, a cautious approach that treats this compound as a hazardous substance is essential. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of the this compound product in use. Different suppliers may have formulations with varying hazard classifications.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3]
Step-by-Step Disposal Procedure
The disposal of this compound should align with institutional and local regulations for hazardous waste management.[4] The following procedure outlines a safe and compliant method for its disposal.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.
-
Solid and liquid waste must be kept in separate, clearly labeled containers.
-
-
Container Selection and Labeling :
-
Use only appropriate, compatible, and leak-proof containers for waste accumulation. Plastic containers are often preferred.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include relevant hazard pictograms if available from the SDS.
-
Keep waste containers securely closed except when adding waste.
-
-
Waste Accumulation and Storage :
-
Store the hazardous waste container in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic chemicals, the limit is one quart of liquid or one kilogram of solid.
-
Regularly inspect the SAA for any signs of container leakage.
-
-
Disposal Request and Pickup :
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not attempt to transport hazardous waste off-site yourself.
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container before disposing of it in the appropriate recycling or trash bin.
-
Crucially, never dispose of this compound down the drain. This practice is prohibited for hazardous chemicals and can lead to environmental contamination.
Quantitative Data Summary
The following table summarizes key quantitative limits and classifications relevant to the disposal of this compound, based on available Safety Data Sheets and general laboratory guidelines.
| Parameter | Value/Classification | Source |
| Hazard Class (Example) | Environmentally hazardous substance, solid, n.o.s. | Cymit Química SDS |
| UN Number (Example) | UN3077 | Cymit Química SDS |
| Aquatic Toxicity (Example) | Very toxic to aquatic life with long-lasting effects | Cymit Química SDS |
| Satellite Accumulation Area Limit | 55 gallons (hazardous waste) | UPenn EHRS |
| Satellite Accumulation Area Limit (Acutely Toxic) | 1 quart (liquid) or 1 kg (solid) | UPenn EHRS |
Disposal Workflow
The logical flow of the this compound disposal process is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 11-Ketotestosterone
Essential Safety and Handling Guide for 11-Ketotestosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent androgen. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As a potent bioactive compound, this compound should be handled with care, treating it as a hazardous substance. All users must review the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Core Safety and Personal Protective Equipment (PPE)
Given the potent nature of this compound and its potential hazards, including being harmful in contact with skin or if inhaled, causing serious eye irritation, and possible reproductive effects, minimizing exposure is paramount.[1][2] The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[3] | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. The outer glove can be removed if contaminated, protecting the inner glove. |
| Eye Protection | Chemical splash goggles or a face shield.[1][2] | Protects against accidental splashes of the compound, especially when in solution, preventing serious eye irritation. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used if handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosolization. | Prevents inhalation of airborne particles of the potent compound. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage location should be clearly labeled with the compound's identity and hazard warnings, and accessible only to authorized personnel.
Handling and Preparation of Solutions
-
Engineering Controls : All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of any airborne particles. Engineering controls should be the primary method for containment.
-
Weighing : Use a calibrated balance within the fume hood to weigh the required amount of the compound. Handle with care to avoid creating dust.
-
Dissolving : Slowly add the appropriate solvent (e.g., DMSO, ethanol) to the solid to dissolve it, minimizing splashing.
-
Labeling : Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Use
-
When diluting stock solutions or adding the compound to experimental setups (e.g., cell culture media), continue to wear all prescribed PPE.
-
Work over a disposable absorbent bench pad to contain any potential spills.
Decontamination
-
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the SDS for appropriate decontamination procedures.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent (e.g., 70% ethanol) after each use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. Disposal should be conducted in strict accordance with international, national, and local regulations.
-
Solid Waste :
-
Contaminated consumables such as gloves, bench pads, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Empty vials that once contained the solid compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty, rinsed container can then be disposed of as regular lab glass waste.
-
-
Liquid Waste :
-
Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix hormonal waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
-
Waste Pickup :
-
Store hazardous waste containers in a designated, secure area until they are collected by a licensed hazardous waste disposal service.
-
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
